molecular formula C16H20FN3O4 B12413439 (R)-Linezolid-d3

(R)-Linezolid-d3

Cat. No.: B12413439
M. Wt: 340.36 g/mol
InChI Key: TYZROVQLWOKYKF-JJMJVRKHSA-N
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Description

(R)-Linezolid-d3 is a useful research compound. Its molecular formula is C16H20FN3O4 and its molecular weight is 340.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H20FN3O4

Molecular Weight

340.36 g/mol

IUPAC Name

2,2,2-trideuterio-N-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

InChI

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m1/s1/i1D3

InChI Key

TYZROVQLWOKYKF-JJMJVRKHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC[C@@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of (R)-Linezolid-d3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-Linezolid-d3 is a deuterated form of Linezolid, a synthetic antibiotic belonging to the oxazolidinone class.[1] The "-d3" designation signifies the replacement of three hydrogen atoms with deuterium, an isotope of hydrogen. This isotopic labeling is primarily utilized in pharmacokinetic studies to trace the drug's metabolic fate but does not alter its fundamental mechanism of action.[1] Therefore, the information presented herein regarding the mechanism of action of Linezolid is directly applicable to this compound.

Linezolid is a critical therapeutic agent for treating infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[2][3] It exhibits bacteriostatic activity against staphylococci and enterococci, and bactericidal activity against most streptococcal strains.[4]

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis Initiation

Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria, a mechanism unique among clinically approved protein synthesis inhibitors. This distinct mode of action prevents cross-resistance with other antibiotic classes that typically target the elongation phase of protein synthesis.

The primary target of Linezolid is the bacterial ribosome. Specifically, it binds to the 23S ribosomal RNA (rRNA) of the 50S subunit. This binding site is located at the peptidyl transferase center (PTC), a critical region for peptide bond formation. By occupying this site, Linezolid prevents the formation of a functional 70S initiation complex, which is the complete ribosome structure essential for the commencement of protein translation. This complex consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator transfer RNA (fMet-tRNA). Linezolid's action specifically blocks the correct positioning of the initiator tRNA in the P-site, thereby halting the entire process of protein synthesis before it can begin.

In addition to inhibiting the formation of the 70S initiation complex, Linezolid has also been shown to interfere with the assembly of the 50S ribosomal subunit itself in Staphylococcus aureus.

Quantitative Data

The following tables summarize key quantitative data related to the activity of Linezolid.

Table 1: In Vitro Inhibitory Concentrations of Linezolid

Assay TypeOrganism/SystemIC50Reference
Protein SynthesisS. aureus cells0.3 µg/mL
50S Subunit SynthesisS. aureus cells0.6 µg/mL
Coupled Transcription-TranslationE. coli cell-free system1.8 µM
Translation (MS2 RNA)E. coli cell-free system (8 µg/mL RNA)15 µM
70S Initiation Complex FormationE. coli ribosomes110 µM
30S Initiation Complex FormationE. coli ribosomes110 µM
Translation InhibitionLinrS. aureus ribosomes>4-fold increase vs. Lins

Table 2: Minimum Inhibitory Concentrations (MICs) of Linezolid Against Various Pathogens

OrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Rate (%)Reference
Staphylococcus aureus (all)--2-
Methicillin-susceptible S. aureus (MSSA)-1-100
Methicillin-resistant S. aureus (MRSA)-1-99.8-99.9
Coagulase-negative staphylococci (CoNS)-0.5198.8
Enterococcus faecalis--299.5
Enterococcus faecium--296.4
Vancomycin-resistant Enterococci (VRE)1-3222-
Streptococcus pneumoniae--1-
β-hemolytic streptococci--1100
Viridans group streptococci-1199.7-99.8

Experimental Protocols

1. In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

  • System: E. coli S30 extract coupled transcription-translation system.

  • Template: A plasmid containing a reporter gene (e.g., luciferase).

  • Labeling: Incorporation of a radiolabeled amino acid (e.g., [35S]-methionine) or a fluorescently tagged amino acid.

  • Procedure:

    • The E. coli S30 extract, containing all the necessary components for transcription and translation, is mixed with the DNA template.

    • Varying concentrations of Linezolid are added to the reaction mixtures.

    • The reactions are initiated by the addition of the labeled amino acid and incubated at 37°C.

    • The amount of newly synthesized protein is quantified by measuring the incorporated radioactivity or fluorescence.

    • The IC50 value is determined by plotting the percentage of inhibition against the drug concentration.

2. Ribosomal Initiation Complex Formation Assay

This assay directly measures the effect of an antibiotic on the formation of the 70S initiation complex.

  • Components: Purified 30S and 50S ribosomal subunits from E. coli, initiation factors (IF1, IF2, IF3), GTP, mRNA template, and radiolabeled initiator tRNA ([3H]N-formylmethionyl-tRNA).

  • Procedure:

    • The ribosomal subunits, initiation factors, GTP, and mRNA are incubated together.

    • Linezolid at various concentrations is added to the mixture.

    • The reaction is started by the addition of [3H]fMet-tRNA and incubated at 37°C to allow for complex formation.

    • The reaction mixtures are then filtered through nitrocellulose membranes. The 70S initiation complex, being large, is retained on the filter, while the unbound [3H]fMet-tRNA passes through.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The IC50 for the inhibition of initiation complex formation is calculated.

3. Minimum Inhibitory Concentration (MIC) Determination

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • A serial two-fold dilution of Linezolid is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

    • Each well is inoculated with a standardized bacterial suspension (e.g., 5x105 colony-forming units/mL).

    • The plates are incubated at 35°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of Linezolid at which no visible bacterial growth is observed.

Visualizations

G cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit 70S_Initiation_Complex Functional 70S Initiation Complex 30S_subunit->70S_Initiation_Complex binds 50S_subunit 50S Subunit 50S_subunit->70S_Initiation_Complex binds mRNA mRNA mRNA->70S_Initiation_Complex binds fMet_tRNA Initiator tRNA (fMet-tRNA) fMet_tRNA->70S_Initiation_Complex binds Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA in Peptidyl Transferase Center Linezolid->70S_Initiation_Complex Prevents Formation Protein_Synthesis_Blocked Protein Synthesis Blocked

Caption: Mechanism of Linezolid Action.

G cluster_workflow Workflow for Determining In Vitro Protein Synthesis Inhibition Start Start Prepare_Reaction Prepare E. coli S30 cell-free extract with reporter DNA template Start->Prepare_Reaction Add_Linezolid Add varying concentrations of Linezolid Prepare_Reaction->Add_Linezolid Initiate_Reaction Initiate reaction with radiolabeled amino acid and incubate at 37°C Add_Linezolid->Initiate_Reaction Quantify_Protein Quantify newly synthesized protein Initiate_Reaction->Quantify_Protein Calculate_IC50 Calculate IC50 value Quantify_Protein->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental Workflow for In Vitro Protein Synthesis Inhibition Assay.

Mechanisms of Resistance

Resistance to Linezolid, although still relatively uncommon, can develop through several mechanisms, primarily involving alterations at the drug's binding site on the ribosome.

  • 23S rRNA Mutations: The most common resistance mechanism involves point mutations in the gene encoding the 23S rRNA, particularly within the peptidyl transferase center. The G2576T mutation is frequently observed in staphylococci. These mutations reduce the binding affinity of Linezolid to the ribosome.

  • Ribosomal Protein Mutations: Mutations in the genes encoding ribosomal proteins L3 and L4, which are near the PTC, have also been associated with Linezolid resistance. These mutations can cause allosteric changes in the 23S rRNA, altering the conformation of the Linezolid binding pocket.

  • Cfr Gene: The acquisition of the cfr (chloramphenicol-florfenicol resistance) gene represents a transferable mechanism of resistance. This gene encodes a methyltransferase that modifies an adenine residue (A2503) within the 23S rRNA. This methylation sterically hinders the binding of Linezolid and other antibiotics that target the PTC.

  • Efflux Pumps: Increased expression of efflux pumps, which actively transport the drug out of the bacterial cell, has been identified as a less common mechanism of resistance in some species like Streptococcus pneumoniae.

Off-Target Effects

Linezolid is a weak, reversible, non-selective inhibitor of monoamine oxidase (MAO). This can lead to potential drug interactions with serotonergic agents, increasing the risk of serotonin syndrome. Additionally, prolonged use of Linezolid has been associated with adverse effects such as myelosuppression (thrombocytopenia and anemia) and neuropathy, which are thought to be related to the inhibition of mitochondrial protein synthesis due to the similarities between bacterial and mitochondrial ribosomes.

This compound, mechanistically identical to Linezolid, is a potent inhibitor of bacterial protein synthesis. Its unique action at the initiation phase, by binding to the 50S ribosomal subunit and preventing the formation of the 70S initiation complex, distinguishes it from other protein synthesis inhibitors and makes it a valuable tool against multi-drug resistant Gram-positive pathogens. Understanding its precise mechanism of action, along with the evolving mechanisms of resistance, is crucial for its continued effective clinical use and for the development of next-generation oxazolidinone antibiotics.

References

An In-Depth Technical Guide to the Synthesis and Purification of (R)-Linezolid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (R)-Linezolid-d3, an isotopically labeled enantiomer of the antibiotic Linezolid. This document details the synthetic pathway, including the introduction of the deuterium label, and outlines rigorous purification protocols to ensure high enantiomeric and chemical purity. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using diagrams.

Introduction

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, used for the treatment of serious infections caused by Gram-positive bacteria. It functions by inhibiting the initiation of bacterial protein synthesis. Linezolid has a single chiral center, with the (S)-enantiomer being the active pharmaceutical ingredient. The (R)-enantiomer is considered an impurity. Deuterated analogs of pharmaceutical compounds, such as this compound, are valuable as internal standards in pharmacokinetic studies and for metabolic profiling. The deuterium labeling on the N-acetyl group provides a distinct mass signature for mass spectrometry-based detection without significantly altering the molecule's chemical properties.

This guide outlines a robust synthetic and purification strategy for the preparation of this compound of high purity, suitable for use as an analytical standard.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process beginning with the construction of the chiral oxazolidinone core, followed by the introduction of the deuterated acetyl group. The overall synthetic workflow is depicted below.

A 3-Fluoro-4-morpholinoaniline C (R)-N-(3-chloro-2-hydroxypropyl)-3-fluoro-4-morpholinoaniline A->C B (R)-Epichlorohydrin B->C D (R)-5-(chloromethyl)-3-(3-fluoro-4- morpholinophenyl)oxazolidin-2-one C->D Carbonylation E (R)-5-(azidomethyl)-3-(3-fluoro-4- morpholinophenyl)oxazolidin-2-one D->E Azidation F (R)-5-(aminomethyl)-3-(3-fluoro-4- morpholinophenyl)oxazolidin-2-one E->F Reduction H This compound F->H G Acetic Anhydride-d6 G->H Acetylation

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (R)-N-(3-chloro-2-hydroxypropyl)-3-fluoro-4-morpholinoaniline

To a solution of 3-fluoro-4-morpholinoaniline (1 equivalent) in a suitable solvent such as tert-butanol, (R)-epichlorohydrin (1.2 equivalents) is added. The reaction mixture is heated to reflux for 16-24 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one

The crude (R)-N-(3-chloro-2-hydroxypropyl)-3-fluoro-4-morpholinoaniline (1 equivalent) is dissolved in a solvent such as dichloromethane. A carbonylating agent, for instance, carbonyldiimidazole (CDI) (1.5 equivalents), is added portion-wise at room temperature. The reaction is stirred for 24 hours. The reaction mixture is then washed with water, and the organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product.

Step 3: Synthesis of (R)-5-(azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one

The crude (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (1 equivalent) is dissolved in dimethylformamide (DMF). Sodium azide (3 equivalents) is added, and the mixture is heated to 80-90°C for 4-6 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the azide intermediate.

Step 4: Synthesis of (R)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one

The azide intermediate (1 equivalent) is dissolved in a solvent mixture of tetrahydrofuran (THF) and water. Triphenylphosphine (1.2 equivalents) is added, and the mixture is stirred at room temperature for 8-12 hours. The solvent is evaporated, and the residue is purified by column chromatography to afford the pure amine.

Step 5: Synthesis of this compound

To a solution of (R)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (1 equivalent) and a base such as triethylamine (1.5 equivalents) in dichloromethane, acetic anhydride-d6 (1.2 equivalents) is added dropwise at 0°C. The reaction is stirred at room temperature for 2-4 hours. The reaction mixture is then washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give crude this compound.

Summary of Reaction Parameters
StepKey ReagentsSolventTemperatureDurationTypical Yield
13-Fluoro-4-morpholinoaniline, (R)-Epichlorohydrintert-ButanolReflux16-24 h>90% (crude)
2(R)-N-(3-chloro-2-hydroxypropyl)..., CarbonyldiimidazoleDichloromethaneRoom Temperature24 h>85% (crude)
3(R)-5-(chloromethyl)..., Sodium AzideDMF80-90°C4-6 h~90%
4(R)-5-(azidomethyl)..., TriphenylphosphineTHF/WaterRoom Temperature8-12 h70-80%
5(R)-5-(aminomethyl)..., Acetic Anhydride-d6, TriethylamineDichloromethane0°C to RT2-4 h>90%

Purification of this compound

Purification of the final compound is critical to ensure high chemical and enantiomeric purity. A two-step purification process involving column chromatography followed by chiral HPLC is recommended.

A Crude this compound B Silica Gel Column Chromatography A->B Removal of Reagents and By-products C Chemically Pure this compound B->C D Chiral HPLC C->D Separation of Enantiomers E Enantiomerically Pure this compound (>99.5% e.e.) D->E F Characterization (NMR, MS, HPLC) E->F

Caption: Purification workflow for this compound.

Purification Protocols

Step 1: Column Chromatography

The crude this compound is subjected to silica gel column chromatography. A gradient elution system of ethyl acetate in hexanes (e.g., 20% to 80%) is typically effective in removing unreacted starting materials and non-polar impurities. Fractions are collected and analyzed by TLC. Those containing the pure product are combined and the solvent is evaporated.

Step 2: Chiral High-Performance Liquid Chromatography (HPLC)

To ensure high enantiomeric purity, the product from column chromatography is further purified by chiral HPLC. A polysaccharide-based chiral stationary phase is effective for the separation of Linezolid enantiomers.[1][2][3][4]

Table of Chiral HPLC Parameters

ParameterCondition
ColumnChiralcel OJ-RH or similar polysaccharide-based column
Mobile PhaseIsocratic mixture of acetonitrile and a buffer (e.g., 150mM Na₂HPO₄, pH 4.5)
Flow Rate0.5 - 1.0 mL/min
DetectionUV at 254 nm
Expected Purity>99.5% enantiomeric excess (e.e.)
Purity and Yield Data

The following table summarizes the expected purity and yields at different stages of the synthesis and purification process.

StagePurity Assessment MethodExpected PurityOverall Yield
Crude this compoundTLC, ¹H NMR50-70%~40-50%
After Column ChromatographyHPLC (achiral)>98%~35-45%
After Chiral HPLCHPLC (chiral)>99.5% e.e.~25-35%

Conclusion

The synthesis and purification of this compound can be achieved through a well-defined, multi-step process. Careful execution of the synthetic steps and rigorous purification using a combination of standard and chiral chromatography are essential for obtaining a final product with high chemical and enantiomeric purity. The protocols and data presented in this guide provide a solid foundation for researchers and scientists requiring high-quality this compound for their analytical and research needs.

References

Deuterium-Labeled Linezolid for Research Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of deuterium-labeled Linezolid, a critical tool in pharmaceutical research and development. This document details its application as an internal standard in bioanalytical methods, outlines relevant experimental protocols, and presents key quantitative data. Furthermore, it illustrates the metabolic and mechanistic pathways of Linezolid to provide a comprehensive resource for researchers.

Introduction to Deuterium-Labeled Linezolid

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Deuterium-labeled Linezolid, most commonly Linezolid-d3, serves as an ideal internal standard for quantitative analysis in complex biological matrices.[3][4] The incorporation of deuterium atoms results in a molecule that is chemically identical to the parent drug but has a higher molecular weight, allowing for its distinction in mass spectrometry-based assays.[3] This isotopic labeling is crucial for accurate pharmacokinetic and metabolic studies.

The primary application of deuterium-labeled Linezolid is in isotope dilution mass spectrometry, a technique that significantly improves the accuracy and precision of quantification by correcting for variability in sample preparation and instrument response.

Synthesis of Deuterium-Labeled Linezolid

While detailed, step-by-step synthesis protocols for commercially available deuterium-labeled compounds are often proprietary, a plausible synthetic route for Linezolid-d3 involves the final step of the known synthesis of Linezolid. The common precursor, (5S)-N-[[3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]amine, can be acylated using a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, to introduce the trideuterated acetyl group. This would yield N-[[(5S)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide-d3 (Linezolid-d3).

Physicochemical and Isotopic Data

The key properties of Linezolid and its deuterated analog are summarized below.

PropertyLinezolidLinezolid-d3Reference(s)
Chemical Formula C₁₆H₂₀FN₃O₄C₁₆H₁₇D₃FN₃O₄
Molecular Weight 337.35 g/mol 340.4 g/mol
CAS Number 165800-03-31127120-38-0
Isotopic Purity N/A≥99% deuterated forms (d₁-d₃)
Appearance SolidOff-White Solid

Mechanism of Action and Metabolism

Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.

dot

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_complex Functional 70S Initiation Complex Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Prevents formation of 70S initiation complex 30S_subunit 30S Subunit Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA tRNA fMet-tRNA mRNA mRNA

Caption: Linezolid's mechanism of action.

Linezolid is primarily metabolized in the liver via oxidation of the morpholine ring, resulting in two major inactive metabolites: PNU-142586 and PNU-142300. This metabolism is not mediated by the cytochrome P450 enzyme system.

dot

Linezolid_Metabolism cluster_metabolites Inactive Metabolites Linezolid Linezolid PNU-142586 PNU-142586 (Hydroxyethyl glycine metabolite) Linezolid->PNU-142586 Morpholine Ring Oxidation (Non-enzymatic) PNU-142300 PNU-142300 (Aminoethoxyacetic acid metabolite) Linezolid->PNU-142300 Morpholine Ring Oxidation Excretion Renal Excretion Linezolid->Excretion ~30% unchanged PNU-142586->Excretion ~40-50% PNU-142300->Excretion ~10% Bioanalytical_Workflow Sample Plasma Sample Collection Spike Spike with Linezolid-d3 (Internal Standard) Sample->Spike Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Quantification Quantification (Peak Area Ratio) LCMS->Quantification

References

(R)-Linezolid-d3: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of (R)-Linezolid-d3, a deuterated isotopologue of the R-enantiomer of Linezolid. Due to the limited availability of specific experimental data for this compound, this document leverages data from its closely related analogues, including the parent compound Linezolid and its deuterated (S)-enantiomer, to provide a comprehensive profile. This guide includes a summary of its physical and chemical characteristics, detailed hypothetical experimental protocols for their determination, and visualizations of its mechanism of action and a representative experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields.

Introduction

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, notable for its efficacy against multi-drug resistant Gram-positive bacteria.[1][2] It functions by inhibiting the initiation of bacterial protein synthesis, a unique mechanism that sets it apart from many other antibiotic classes.[1][3] The (S)-enantiomer of Linezolid is the active pharmaceutical ingredient. (R)-Linezolid is considered an impurity.[4] Deuterated compounds, such as this compound, are valuable tools in pharmaceutical research, particularly in pharmacokinetic and metabolic studies, where they can serve as internal standards for quantification. The substitution of hydrogen with deuterium can also modulate the metabolic profile of a drug, a strategy sometimes employed to enhance its pharmacokinetic properties. This guide focuses on the physical and chemical properties of the deuterated R-enantiomer, this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and analysis. While specific experimental data for this particular isotopologue is scarce, the following table summarizes the available information and data from its close analogues.

PropertyValueSource / Analogue
CAS Number 1795786-02-5This compound
Molecular Formula C₁₆H₁₇D₃FN₃O₄This compound
Molecular Weight 340.36 g/mol This compound
Appearance White to Off-White SolidLinezolid-d3 ((S)-enantiomer)
Melting Point 174-176 °CLinezolid-d3 ((S)-enantiomer)
Boiling Point 585.5 ± 50.0 °C at 760 mmHg (Predicted)This compound
Solubility Slightly soluble in Chloroform and Methanol. Soluble in DMF (10 mg/mL) and DMSO (20 mg/mL).Linezolid-d3 ((S)-enantiomer)
Stability Store at 2-8°C. General stability testing protocols for deuterated compounds are available.Linezolid-d3 ((S)-enantiomer) and General Guidance

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physical and chemical properties of a compound. The following sections provide hypothetical, yet detailed, methodologies for key experiments based on established scientific principles.

Melting Point Determination

Objective: To determine the melting point range of this compound.

Methodology: Capillary Melting Point Method.

  • Sample Preparation: A small amount of finely powdered this compound is introduced into a thin-walled capillary tube, sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

    • The apparatus is allowed to cool.

    • A fresh sample is heated again, with the temperature raised rapidly to about 15-20 °C below the approximate melting point.

    • The heating rate is then reduced to 1-2 °C/min.

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

  • Data Analysis: The melting point is reported as the range T₁ - T₂. The experiment is performed in triplicate to ensure reproducibility.

Solubility Determination

Objective: To determine the solubility of this compound in various solvents.

Methodology: Equilibrium Solubility Method.

  • Materials: this compound, selected solvents (e.g., water, ethanol, chloroform, DMSO), temperature-controlled shaker, analytical balance, and a quantitative analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

    • The vials are placed in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

    • The samples are agitated until equilibrium is reached (typically 24-48 hours, to be determined by preliminary experiments).

    • The resulting saturated solutions are filtered through a 0.45 µm filter to remove undissolved solid.

    • An aliquot of the clear supernatant is carefully diluted with a suitable solvent.

  • Analysis: The concentration of this compound in the diluted solution is determined by a validated HPLC method.

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor and is expressed in units such as mg/mL or mol/L.

Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology: ICH Guideline-Based Stability Testing.

  • Sample Preparation: this compound is stored as a solid in sealed, light-protected containers. Solutions of known concentration are prepared in relevant solvents.

  • Stress Conditions:

    • Thermal Stability: Solid and solution samples are exposed to elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Solid and solution samples are exposed to light according to ICH Q1B guidelines.

    • pH Stability (Hydrolysis): Solutions are prepared in buffers of varying pH (e.g., pH 1.2, 4.5, 7.4, 9.0) and stored at a controlled temperature.

  • Time Points: Samples are collected at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).

  • Analysis: The concentration of this compound and the presence of any degradation products are monitored using a stability-indicating HPLC method. Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to assess the isotopic purity and detect any H-D exchange over time.

  • Data Evaluation: The rate of degradation is determined, and the shelf-life under specific conditions can be estimated.

Mechanism of Action and Metabolic Pathway

Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. This is a distinct mechanism compared to many other protein synthesis inhibitors that act on later stages of elongation. Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.

The metabolism of Linezolid primarily occurs via oxidation of the morpholine ring, leading to two major inactive metabolites. This process is not dependent on the cytochrome P450 enzyme system.

Visualizations

Signaling Pathway: Mechanism of Action of Linezolid

Linezolid_Mechanism_of_Action cluster_Bacterial_Cell Bacterial Cell mRNA mRNA 70S_Complex Functional 70S Initiation Complex 30S_Subunit 30S Ribosomal Subunit 50S_Subunit 50S Ribosomal Subunit 50S_Subunit->70S_Complex Inhibits Formation tRNA Initiator tRNA Protein_Synthesis Protein Synthesis (Elongation) 70S_Complex->Protein_Synthesis Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Linezolid Linezolid Linezolid->50S_Subunit Binds to 23S rRNA Melting_Point_Workflow start Start prep Prepare Sample: Powder this compound and pack into capillary tube start->prep setup Place capillary tube in melting point apparatus prep->setup rapid_heat Rapid Heating (10-20 °C/min) setup->rapid_heat approx_mp Determine Approximate Melting Point Range rapid_heat->approx_mp cool Cool Apparatus approx_mp->cool slow_heat Slow Heating (1-2 °C/min) near approximate MP cool->slow_heat record_mp Record T₁ (first liquid) and T₂ (all liquid) slow_heat->record_mp repeat Repeat 2x for reproducibility record_mp->repeat repeat->prep No end End repeat->end Yes

References

(R)-Linezolid-d3: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (R)-Linezolid-d3. The information presented herein is intended to support researchers, scientists, and drug development professionals in maintaining the integrity and quality of this stable isotope-labeled compound.

Disclaimer: To date, specific, in-depth stability studies on this compound under various stress conditions (e.g., pH, temperature, light) are not extensively available in published literature. The quantitative stability data and detailed experimental protocols presented in this guide are based on a comprehensive study of non-deuterated Linezolid. While the deuteration on the N-acetyl methyl group in this compound is not expected to significantly alter its fundamental chemical stability, the provided data should be considered as a close proxy and used for guidance.

Storage Conditions

Proper storage is crucial for maintaining the integrity of this compound. The following conditions are recommended based on information from various suppliers.

ParameterRecommended ConditionsSource(s)
Solid Compound 2-8°C Refrigerator.[1]
Store in a dry place.
Store in the original container in a cool, dark place.
Stock Solutions -20°C for up to 1 month.[2]
-80°C for up to 6 months.[2]

Stability Profile of Linezolid

The following data is derived from a study on non-deuterated Linezolid and provides insights into its stability in various aqueous solutions and under different pH and temperature conditions.

Stability in Intravenous Fluids

Linezolid (2.0 mg/mL) was found to be stable in several commonly used intravenous fluids when stored at 25°C for 34 days.

Intravenous FluidpH (Day 0)Concentration Remaining after 34 days at 25°CSource(s)
0.9% Sodium Chloride4.85>95.0%[2][3]
Sodium Lactate (Hartmann's)5.79>95.0%
5% Glucose->95.0%
10% Glucose->95.0%
pH-Dependent Degradation

Linezolid's degradation is significantly influenced by pH, with the least stability observed at high pH values. The degradation in alkaline solution follows first-order kinetics.

pH RangeStability ObservationSource(s)
8.7 - 11.4Degradation follows first-order kinetics with specific OH⁻ catalysis.
Temperature-Dependent Degradation

Temperature has a significant impact on the degradation rate of Linezolid. An activation energy of 58.22 kJ/mol was determined for its degradation in 0.1 M sodium hydroxide solution.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the stability assessment of non-deuterated Linezolid.

Stability Testing in Intravenous Fluids
  • Preparation of Solutions: 2.0 mg/mL solutions of Linezolid were prepared in 200.0 mL volumetric flasks with 0.9% Sodium Chloride, Sodium Lactate (Hartmann's solution), 5% Glucose, and 10% Glucose.

  • Storage Conditions: The flasks were sealed and stored in a water bath at 25.0°C (±0.1°C).

  • Sampling: Triplicate samples were taken from each flask at initial, 4, 7, 14, 21, and 34 days.

  • Sample Preparation for Analysis: Samples were diluted to a nominal concentration of 10.0 µg/mL for analysis.

  • Analysis: The concentration of Linezolid was determined using a validated High-Performance Liquid Chromatography (HPLC) method.

Forced Degradation Studies
  • Conditions: Forced degradation of Linezolid was performed in 0.1 M sodium hydroxide, 0.1 M hydrochloric acid, 0.6% hydrogen peroxide, and Milli-Q water.

  • Observations:

    • Complete degradation was observed after 1 hour in 0.1 M sodium hydroxide, resulting in a yellow solution.

    • Minimal degradation was observed in hydrochloric acid, hydrogen peroxide, or water.

HPLC Method for Stability Indicating Assay
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV spectrophotometric detector.

  • Mobile Phase: 40.0% methanol and 60.0% pH 7 phosphate buffer.

  • Column: C18 column [Zorbax C18, 5 µm particle size, 150 mm ˟ 4.6 mm].

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 253 nm.

  • Retention Time: Approximately 7 minutes for Linezolid.

  • Calibration Curve: A linear relationship was established for a concentration range of 2.0–12.0 µg/mL.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Solution Preparation cluster_storage Storage cluster_sampling Sampling cluster_analysis Analysis prep Prepare 2.0 mg/mL Linezolid in IV Fluids (NaCl, Lactate, Glucose) storage Store at 25°C for 34 days prep->storage sampling Sample at 0, 4, 7, 14, 21, 34 days storage->sampling dilution Dilute to 10.0 µg/mL sampling->dilution hplc HPLC Analysis dilution->hplc G cluster_bacterium Bacterial Cell linezolid Linezolid ribosome 50S Ribosomal Subunit linezolid->ribosome Binds to rna 23S rRNA ribosome->rna complex Functional 70S Initiation Complex rna->complex Prevents formation of synthesis Protein Synthesis complex->synthesis Blocks growth Bacterial Growth and Reproduction synthesis->growth Inhibits

References

In Vitro Activity of (R)-Linezolid-d3: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the specified topic of the in vitro activity of (R)-Linezolid-d3. Extensive investigation of scientific literature reveals that the antibacterial activity of the antibiotic Linezolid is stereospecific. The biologically active enantiomer is (S)-Linezolid . The (R)-enantiomer is considered an impurity and is either inactive or possesses significantly lower antibacterial potency. Consequently, there is a lack of published data on the in vitro activity of (R)-Linezolid, and by extension, its deuterated form, this compound.

This document will, therefore, focus on the well-documented in vitro activity of the active (S)-enantiomer, Linezolid, to provide a comprehensive understanding of the compound's general class. Information on Linezolid's mechanism of action, typical experimental protocols for assessing its activity, and its established antibacterial spectrum are presented.

Stereochemistry and Biological Activity of Linezolid

Linezolid is a chiral molecule, with the stereocenter located at the C5 position of the oxazolidinone ring. The antibacterial efficacy of Linezolid is almost exclusively attributed to the (S)-enantiomer.[1] In the case of oxazolidinone antibiotics, only the (S)-enantiomers are capable of effectively binding to the bacterial ribosome to inhibit protein synthesis.[1] While one study has suggested that the (R)-enantiomer may possess some minimal activity, it is reported to be 2 to 4 times less active than the (S)-enantiomer. As such, the focus of antimicrobial research and clinical use has been solely on (S)-Linezolid.

Mechanism of Action of (S)-Linezolid

(S)-Linezolid is the first clinically available oxazolidinone antibiotic and functions by inhibiting bacterial protein synthesis at a very early stage.[2][3][4] Its unique mechanism of action involves binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome. This binding prevents the formation of a functional 70S initiation complex, which is an essential component for the initiation of protein translation. This mechanism is distinct from other classes of protein synthesis inhibitors that typically interfere with the elongation phase.

30S_subunit 30S Ribosomal Subunit 70S_complex Functional 70S Initiation Complex 50S_subunit 50S Ribosomal Subunit 50S_subunit->70S_complex associates to form mRNA mRNA mRNA->30S_subunit binds Initiator_tRNA Initiator tRNA Initiator_tRNA->30S_subunit binds Linezolid (S)-Linezolid Linezolid->50S_subunit binds to 23S rRNA No_Protein_Synthesis Inhibition of Protein Synthesis

Mechanism of Action of (S)-Linezolid.

In Vitro Activity of (S)-Linezolid

(S)-Linezolid demonstrates potent activity primarily against Gram-positive bacteria. This includes multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.

Summary of Minimum Inhibitory Concentrations (MICs)

The following table summarizes the typical MIC ranges for (S)-Linezolid against key Gram-positive pathogens. It is important to note that MIC values can vary slightly depending on the testing methodology and specific laboratory conditions.

PathogenMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (including MRSA)110.5 - 4
Coagulase-negative staphylococci0.510.5 - 4
Enterococcus faecalis120.5 - 4
Enterococcus faecium (including VRE)110.5 - 4
Streptococcus pneumoniae120.5 - 4
Streptococcus pyogenes--0.5 - 4

Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Experimental Protocols for In Vitro Activity Assessment

Standardized methods are crucial for determining the in vitro susceptibility of bacteria to antimicrobial agents like Linezolid. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

4.1.1. Broth Microdilution Method

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a saline or broth solution, adjusted to a 0.5 McFarland turbidity standard.

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of Linezolid are prepared in Mueller-Hinton broth in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35°C for 16-20 hours in ambient air.

  • Reading: The MIC is recorded as the lowest concentration of Linezolid that shows no visible bacterial growth.

4.1.2. Agar Dilution Method

  • Preparation of Agar Plates: Serial twofold dilutions of Linezolid are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes.

  • Preparation of Inoculum: A standardized bacterial suspension is prepared as in the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: Plates are incubated at 35°C for 16-20 hours.

  • Reading: The MIC is the lowest concentration of Linezolid on the agar plate that inhibits the visible growth of the bacteria.

cluster_setup Experimental Setup cluster_methods MIC Determination Methods cluster_broth Broth Microdilution cluster_agar Agar Dilution Bacterial_Culture Bacterial Isolate Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculate_Broth Inoculate Microtiter Wells (Broth + Linezolid) Inoculum_Prep->Inoculate_Broth Spot_Inoculum Spot Inoculum onto Agar Surface Inoculum_Prep->Spot_Inoculum Linezolid_Stock Linezolid Stock Solution Serial_Dilutions Prepare Serial Dilutions of Linezolid Linezolid_Stock->Serial_Dilutions Serial_Dilutions->Inoculate_Broth Prepare_Plates Prepare Agar Plates with Incorporated Linezolid Serial_Dilutions->Prepare_Plates Incubate_Broth Incubate 16-20h at 35°C Inoculate_Broth->Incubate_Broth Read_MIC_Broth Determine Lowest Concentration with No Visible Growth Incubate_Broth->Read_MIC_Broth Prepare_Plates->Spot_Inoculum Incubate_Agar Incubate 16-20h at 35°C Spot_Inoculum->Incubate_Agar Read_MIC_Agar Determine Lowest Concentration with No Visible Growth Incubate_Agar->Read_MIC_Agar

Workflow for MIC Determination.

Conclusion

The antibacterial agent Linezolid is the (S)-enantiomer. The (R)-enantiomer is considered biologically inactive or significantly less active. As a result, the scientific community has not pursued research into the in vitro activity of (R)-Linezolid or its deuterated isotopologues. The data and protocols presented herein pertain to the active (S)-Linezolid and provide a comprehensive overview for researchers in the field of drug development. Future research into oxazolidinone antibiotics will likely continue to focus on the (S)-enantiomer and its analogs.

References

(R)-Linezolid-d3: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at (R)-Linezolid-d3, a deuterated isotopologue of the oxazolidinone antibiotic, Linezolid. This document outlines its chemical properties, analytical applications, and metabolic pathways.

Core Molecular Data

This compound, the deuterated form of the (R)-enantiomer of Linezolid, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies. The incorporation of three deuterium atoms on the acetamide methyl group results in a distinct mass shift, facilitating its use in mass spectrometry-based quantification assays.

PropertyValueCitations
Chemical Formula C₁₆H₁₇D₃FN₃O₄[][2]
Molecular Weight 340.36 g/mol [][3][4]
Synonyms (R)-PNU-100766-d3
Appearance White to Off-White Solid
Solubility Soluble in Chloroform (Slightly), Methanol (Slightly)

Analytical Applications and Experimental Protocols

This compound is a critical tool for the accurate quantification of Linezolid in biological matrices such as plasma and serum. Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods corrects for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Linezolid in Human Serum by LC-MS/MS

This protocol outlines a common method for the determination of Linezolid concentrations in human serum using this compound as an internal standard.

1. Sample Preparation:

  • To 20 µL of human serum in a microcentrifuge tube, add 20 µL of a calibration or quality control standard solution.

  • Add 160 µL of a solution of this compound (the internal standard) in acetonitrile.

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., Waters X-bridge C18, 150 x 4.6 mm, 3.5 µm) is typically used.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is employed.

    • Flow Rate: A standard flow rate is 0.6 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+) is used.

    • Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for Linezolid and this compound.

3. Data Analysis:

  • The concentration of Linezolid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve.

Metabolic Pathways of Linezolid

Linezolid undergoes oxidation of its morpholine ring to form two primary, inactive metabolites: PNU-142586 and PNU-142300. This compound is used to trace these metabolic transformations in pharmacokinetic studies. The metabolic fate of Linezolid is not primarily mediated by the cytochrome P450 enzyme system.

Linezolid_Metabolism Linezolid Linezolid PNU_142586 Metabolite PNU-142586 (Aminoethoxyacetic acid derivative) Linezolid->PNU_142586 Oxidation of Morpholine Ring PNU_142300 Metabolite PNU-142300 (Hydroxyethyl glycine derivative) Linezolid->PNU_142300 Oxidation of Morpholine Ring

Caption: Metabolic pathway of Linezolid.

Mechanism of Action

Linezolid is a protein synthesis inhibitor. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex, which is a crucial step in bacterial protein synthesis.

Linezolid_MoA cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 50S_subunit->Inhibition 30S_subunit 30S Subunit 30S_subunit->Inhibition Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA 70S_complex Functional 70S Initiation Complex Protein_synthesis Protein Synthesis 70S_complex->Protein_synthesis Initiates Inhibition->70S_complex Prevents Formation

References

The Biological Activity of (R)-Linezolid-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Linezolid-d3 is the deuterated form of (R)-Linezolid, which is an enantiomeric impurity of the oxazolidinone antibiotic, Linezolid. Linezolid is a critical therapeutic agent for treating infections caused by multi-drug resistant Gram-positive bacteria. The introduction of deuterium (d3) into the molecule is intended to influence its pharmacokinetic profile through the kinetic isotope effect, potentially enhancing its metabolic stability. This guide provides an in-depth overview of the biological activity of this compound, drawing upon the established knowledge of Linezolid and the principles of drug deuteration. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its expected biological functions and provides detailed experimental protocols for its evaluation.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for Linezolid, and by extension this compound, is the inhibition of bacterial protein synthesis at the initiation phase.[1][2][3] Unlike many other protein synthesis inhibitors that target the elongation step, Linezolid binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[2][4] This binding action prevents the formation of a functional 70S initiation complex, which is a crucial step for the commencement of protein translation. This unique mechanism of action means that cross-resistance between Linezolid and other classes of protein synthesis inhibitors is uncommon.

The following diagram illustrates the signaling pathway of bacterial protein synthesis and the inhibitory action of Linezolid.

Bacterial Protein Synthesis Inhibition by Linezolid Bacterial Protein Synthesis Inhibition Pathway cluster_initiation Initiation Phase cluster_assembly Ribosome Assembly 30S_subunit 30S Ribosomal Subunit 30S_IC 30S Initiation Complex 30S_subunit->30S_IC mRNA mRNA mRNA->30S_IC fMet-tRNA Initiator fMet-tRNA fMet-tRNA->30S_IC Initiation_Factors Initiation Factors (IF1, IF2, IF3) Initiation_Factors->30S_IC 70S_IC Functional 70S Initiation Complex 30S_IC->70S_IC Joins 50S_subunit 50S Ribosomal Subunit 50S_subunit->70S_IC Protein_Synthesis Protein Synthesis (Elongation) 70S_IC->Protein_Synthesis Linezolid This compound (Linezolid) Linezolid->50S_subunit Binds to 23S rRNA Inhibition Inhibition Inhibition->70S_IC MIC Determination Workflow Broth Microdilution MIC Assay Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of This compound in 96-well plate Start->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Read Results Visually or with a Plate Reader Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

References

Methodological & Application

Application Note: High-Throughput Quantification of Linezolid in Human Serum by LC-MS/MS Using (R)-Linezolid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the oxazolidinone antibiotic, Linezolid, in human serum. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, (R)-Linezolid-d3. The protocol is designed for researchers, scientists, and drug development professionals requiring reliable bioanalytical data for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The straightforward protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications.

Introduction

Linezolid is a critical antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria. Due to significant inter-patient variability in its pharmacokinetics, therapeutic drug monitoring (TDM) is often necessary to optimize efficacy and minimize toxicity.[1] Accurate and precise quantification of Linezolid in biological matrices is therefore essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[2] Its physicochemical properties are nearly identical to the analyte, ensuring that it effectively compensates for variations in sample preparation, chromatography, and ionization, thereby leading to more reliable and reproducible results.

Experimental

Materials and Reagents
  • Linezolid analytical standard

  • This compound (Internal Standard)

  • LC-MS grade acetonitrile and methanol

  • LC-MS grade formic acid

  • Human serum (blank)

Stock and Working Solutions
  • Linezolid Stock Solution (1 mg/mL): Accurately weigh and dissolve Linezolid in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[3]

  • Linezolid Working Solutions: Prepare a series of working solutions by serially diluting the Linezolid stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile.[3]

Sample Preparation

A protein precipitation method is employed for its simplicity and speed.[4]

  • To 20 µL of human serum in a microcentrifuge tube, add 20 µL of the appropriate calibration standard or quality control sample.

  • Add 160 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Pipette 20 µL Serum s2 Spike with 20 µL Standard/QC s1->s2 s3 Add 160 µL IS in Acetonitrile s2->s3 s4 Vortex (1 min) s3->s4 s5 Centrifuge (10 min) s4->s5 s6 Transfer Supernatant s5->s6 a1 Inject into LC-MS/MS s6->a1 Analysis a2 Data Acquisition a1->a2 a3 Quantification a2->a3

Experimental Workflow for Linezolid Quantification.

Liquid Chromatography
ParameterValue
HPLC System Agilent 1200 series or equivalent
Column Waters X-bridge C18, 150 x 4.6 mm, 3.5 µm
Column Temperature 25°C
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.6 mL/min
Injection Volume 10 µL
Gradient 2% to 98% B over 12 min, re-equilibrate
Mass Spectrometry
ParameterValue
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive ion electrospray (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Linezolid) m/z 338.01 → 296.03
MRM Transition (this compound) m/z 341.0 → (Specific product ion)

Note: The specific product ion for this compound should be determined by direct infusion and optimization on the specific mass spectrometer being used. It is expected to be similar to that of Linezolid.

Results and Discussion

The use of this compound as an internal standard provides excellent correction for matrix effects and variability in sample processing.

G cluster_workflow Bioanalytical Workflow Sample Biological Sample (Serum) Extraction Protein Precipitation Sample->Extraction IS This compound (Internal Standard) IS->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Ratio Peak Area Ratio (Analyte/IS) MS->Ratio Quant Quantification Ratio->Quant

Logical Flow of Internal Standard Application.

Method Validation Summary

The method was validated according to established bioanalytical method validation guidelines.

Validation ParameterResult
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) ≥0.99
Intra- and Inter-assay Precision <15%
Accuracy 97 to 112%
Extraction Recovery 78 to 103%

The data demonstrates that the method is linear, accurate, and precise over a clinically relevant concentration range. The high extraction recovery and negligible matrix effect underscore the effectiveness of the sample preparation protocol and the internal standard.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of Linezolid in human serum using this compound as an internal standard. The method is rapid, sensitive, and reliable, making it an ideal tool for therapeutic drug monitoring and pharmacokinetic research. The use of a stable isotope-labeled internal standard ensures the highest quality of bioanalytical data.

References

Application Notes: Quantification of Linezolid in Human Plasma/Serum using (R)-Linezolid-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linezolid is an oxazolidinone-class antibiotic utilized for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Therapeutic drug monitoring (TDM) of linezolid is crucial to ensure efficacy and prevent toxicity, as concentrations can be highly variable among patients, especially the critically ill.[3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of linezolid in human plasma or serum. The method employs (R)-Linezolid-d3, a stable isotope-labeled internal standard, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[3][4]

Principle

This method involves the extraction of linezolid and the internal standard, this compound, from a biological matrix, typically human plasma or serum, via protein precipitation. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Materials and Reagents

  • Linezolid analytical standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma/serum (drug-free)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., Waters X-bridge C18, 150 x 4.6 mm, 3.5 µm)

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters of this analytical method, compiled from various validated studies.

Table 1: Linearity and Sensitivity

AnalyteCalibration Range (µg/mL)LLOQ (µg/mL)Correlation Coefficient (r²)
Linezolid0.1 - 500.01 - 0.1≥0.99

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LinezolidLow< 15< 1597 - 112
Medium< 15< 1597 - 112
High< 15< 1597 - 112

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Linezolid78 - 103No significant matrix effect reported

Experimental Protocols

Preparation of Stock and Working Solutions
  • Linezolid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of linezolid standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare working solutions for calibration standards and quality controls by serially diluting the stock solutions with an appropriate solvent (e.g., 50:50 acetonitrile:water).

Sample Preparation (Protein Precipitation)
  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum sample, calibration standard, or quality control sample.

  • Add 20 µL of the this compound internal standard working solution (e.g., 5 µg/mL) and vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 g for 10 minutes at room temperature.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions

Table 4: Liquid Chromatography Parameters

ParameterValue
Column Waters X-bridge C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.6 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Gradient 0-12 min: 2% to 98% B; 12-13 min: 98% to 2% B; 13-15 min: Hold at 2% B

Table 5: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Linezolid) m/z 338.15 → 296.1
MRM Transition (this compound) m/z 341.01 → 297.2
Collision Energy & Dwell Time To be optimized for the specific instrument

Visualization

Below are diagrams illustrating the experimental workflow and the metabolic pathway of Linezolid.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample Add_IS Add this compound Internal Standard Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile (Protein Precipitation) Vortex1->Add_ACN Vortex2 Vortex Add_ACN->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Experimental workflow for Linezolid quantification.

G Linezolid Linezolid Oxidation Non-enzymatic Oxidation of Morpholine Ring Linezolid->Oxidation PNU_142586 PNU-142586 (Aminoethoxyacetic acid derivative) Oxidation->PNU_142586 PNU_142300 PNU-142300 (Hydroxyethyl glycine derivative) Oxidation->PNU_142300

Caption: Metabolic pathway of Linezolid.

References

Application Notes and Protocols for (R)-Linezolid-d3 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-Linezolid-d3, a deuterium-labeled stable isotope of Linezolid, in drug metabolism and pharmacokinetic (DMPK) studies. This document includes detailed experimental protocols, data presentation, and visualizations to guide researchers in leveraging this critical tool for drug development.

Introduction to this compound in Drug Metabolism Research

This compound is a non-radioactive, stable isotope-labeled version of the antibiotic Linezolid. The incorporation of three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry.[1] Its primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure the accuracy and precision of Linezolid and its metabolites' quantification in various biological matrices.[1][2]

Stable isotope labeling is a cornerstone of modern drug metabolism studies, offering a safe and effective way to trace the fate of a drug in a biological system.[3] Unlike radioactive isotopes, stable isotopes like deuterium do not pose a radiation risk, making them suitable for studies in a wider range of subjects.[3] The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest helps to correct for variability in sample preparation, injection volume, and matrix effects, leading to more reliable data.

Key Applications of this compound

  • Internal Standard in Bioanalytical Methods: The most common application of this compound is as an internal standard for the accurate quantification of Linezolid in plasma, serum, and other biological fluids.

  • Metabolite Quantification: It is also used to quantify the primary metabolites of Linezolid, PNU-142586 and PNU-142300, ensuring a comprehensive understanding of the drug's metabolic profile.

  • Pharmacokinetic (PK) Studies: By enabling precise concentration measurements, this compound is crucial for determining key PK parameters such as Cmax, Tmax, AUC, and half-life of Linezolid.

  • Human Mass Balance Studies: Stable isotope-labeled compounds like this compound can be used in human mass balance studies to trace the excretion pathways of the drug and its metabolites.

Data Presentation: Pharmacokinetics and Metabolism of Linezolid

The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of Linezolid.

ParameterValueReference
Bioavailability ~100% (oral)
Time to Peak Plasma Concentration (Tmax) 1-2 hours
Plasma Protein Binding ~31%
Volume of Distribution (Vd) 40-50 L
Elimination Half-life (t1/2) 5-7 hours
Total Clearance (CL) ~80 mL/min
Renal Clearance (CLr) ~40 mL/min
Non-renal Clearance ~65% of total clearance

Table 1: Pharmacokinetic Parameters of Linezolid in Healthy Adults

AnalyteTrough Concentration (μg/mL) in Patients with Normal Renal Function (Mean ± SD)Trough Concentration (μg/mL) in Patients with Renal Impairment (Mean ± SD)Fold Increase in Renal ImpairmentReference
Linezolid 7.76 ± 4.3819.4 ± 6.82.5
PNU-142300 2.0 ± 1.511.6 ± 6.85.8
PNU-142586 3.8 ± 3.425.7 ± 16.46.8

Table 2: Trough Concentrations of Linezolid and its Metabolites in Patients with and without Renal Impairment

Excretion RouteLinezolidMetabolite PNU-142586Metabolite PNU-142300Total RecoveryReference
Urine (% of dose) ~30-35%~40-50%~10%>80%
Feces (% of dose) <10%---

Table 3: Excretion of Linezolid and its Metabolites in Urine

Experimental Protocols

Protocol 1: Quantification of Linezolid and its Metabolites in Human Serum using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from established methods for the simultaneous quantification of Linezolid and its primary metabolites, PNU-142300 and PNU-142586.

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Linezolid, PNU-142300, and PNU-142586 reference standards

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human serum (drug-free for calibration standards and quality controls)

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Linezolid, PNU-142300, PNU-142586, and this compound in DMSO or a suitable solvent at a concentration of 1 mg/mL.

  • Prepare working solutions for calibration standards and quality controls (QCs) by diluting the stock solutions with ACN.

  • Prepare the internal standard working solution by diluting the this compound stock solution with ACN to a final concentration of 1 µg/mL.

3. Sample Preparation (Protein Precipitation):

  • To 20 µL of human serum in a microcentrifuge tube, add 20 µL of the appropriate calibration standard or QC working solution. For unknown samples, add 20 µL of ACN.

  • Add 160 µL of the internal standard working solution (this compound in ACN) to each tube.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: Waters X-bridge C18, 150 x 4.6 mm, 3.5 µm

  • Column Temperature: 25°C

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-12 min: 2% to 98% B

    • 12-13 min: 98% to 2% B

    • 13-15 min: Hold at 2% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Linezolid: m/z 338.0 -> 296.2

    • PNU-142300: m/z 370.0 -> 328.0

    • PNU-142586: m/z 340.0 -> 296.0

    • This compound: m/z 341.0 -> 299.2 (adjust based on specific d3 location)

5. Data Analysis:

  • Quantify the concentrations of Linezolid, PNU-142300, and PNU-142586 in unknown samples by constructing a calibration curve based on the peak area ratios of the analytes to the internal standard.

Protocol 2: Conceptual Framework for a Human Mass Balance Study using this compound

This protocol outlines the key steps for conducting a human mass balance study with a stable isotope-labeled drug, based on FDA guidance.

1. Study Design:

  • Open-label, single-dose study in a small cohort of healthy adult volunteers (typically at least 6).

  • Administer a single oral or intravenous dose of Linezolid containing a known amount of this compound. The dose should be within the therapeutic range.

2. Sample Collection:

  • Collect blood, urine, and feces samples at predefined time points post-dose.

  • Continue sample collection until the total recovered radioactivity (or stable isotope signal) is less than 1% of the administered dose in a 24-hour period for two consecutive days, and ideally, until >90% of the dose is recovered.

3. Sample Analysis:

  • Analyze plasma, urine, and feces for the concentrations of Linezolid and its metabolites using a validated LC-MS/MS method with an appropriate internal standard.

  • For total drug-related material, analysis can be performed using techniques like isotope ratio mass spectrometry (IRMS) to determine the enrichment of the stable isotope in the biological matrices.

4. Data Analysis:

  • Calculate the cumulative excretion of Linezolid and its metabolites in urine and feces as a percentage of the administered dose.

  • Determine the pharmacokinetic parameters of total drug-related material and individual analytes.

  • Characterize the metabolic profile by identifying and quantifying the metabolites in different matrices.

Visualizations

Metabolic Pathway of Linezolid

The primary metabolic pathway of Linezolid involves the oxidation of its morpholine ring, leading to the formation of two major, inactive metabolites: PNU-142586 and PNU-142300.

Linezolid_Metabolism Linezolid Linezolid PNU_142586 PNU-142586 (Aminoethoxyacetic acid metabolite) Linezolid->PNU_142586 Morpholine Ring Oxidation (Non-enzymatic) PNU_142300 PNU-142300 (Hydroxyethyl glycine metabolite) Linezolid->PNU_142300 Morpholine Ring Oxidation (Enzymatic)

Caption: Metabolic pathway of Linezolid.

Experimental Workflow for Bioanalysis

The following diagram illustrates the general workflow for the quantification of Linezolid and its metabolites from biological samples.

Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Serum) Spike_IS Spike with this compound (Internal Standard) Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation Liquid Chromatography (Separation) Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification using Calibration Curve) MS_Detection->Data_Analysis

Caption: Bioanalytical workflow for Linezolid.

Discussion: Kinetic Isotope Effect

When using deuterium-labeled internal standards, it is important to consider the potential for a kinetic isotope effect (KIE). The KIE refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. Deuterium is twice as heavy as protium (¹H), which can sometimes lead to a slower rate of reactions involving the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.

In the case of this compound, the deuterium atoms are typically placed on a methyl group or another part of the molecule that is not directly involved in the metabolic oxidation of the morpholine ring. This is known as a secondary KIE, which is generally much smaller than a primary KIE where the bond to the isotope is broken in the rate-determining step. For most bioanalytical applications using LC-MS/MS, the KIE of a well-chosen stable isotope-labeled internal standard is negligible and does not significantly affect the accuracy of quantification. The co-elution and similar ionization efficiency of the labeled and unlabeled compounds are the primary factors that ensure reliable results. However, for studies specifically investigating the metabolism of the deuterium-labeled compound itself, the potential for a KIE should be considered and may require specific experimental designs to evaluate.

References

Quantitative Analysis of Linezolid in Human Serum via LC-MS/MS Using (R)-Linezolid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a wide range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Therapeutic drug monitoring (TDM) of linezolid is crucial in critically ill patients to ensure efficacy and minimize dose-dependent toxicities, such as myelosuppression.[3][4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a robust and sensitive method for the quantification of linezolid in biological matrices. This application note provides a detailed protocol for the development and validation of a rapid and sensitive LC-MS/MS method for the determination of linezolid in human serum, utilizing (R)-Linezolid-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Linezolid analytical standard

  • This compound (internal standard)

  • LC-MS grade acetonitrile and water

  • Formic acid

  • Human serum (drug-free)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Linezolid and this compound by dissolving the appropriate amount of each compound in LC-MS grade acetonitrile.

  • Working Solutions:

    • Linezolid Working Standard Solutions: Serially dilute the Linezolid stock solution with acetonitrile to prepare a series of working standard solutions at concentrations ranging from 0.1 µg/mL to 50 µg/mL.

    • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL.

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the Linezolid working standard solutions into drug-free human serum. The final concentrations should cover the therapeutic range of Linezolid.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting linezolid from serum samples.

  • To 100 µL of serum sample (calibration standard, QC, or unknown sample), add 20 µL of the this compound internal standard working solution (1 µg/mL).

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 g for 10 minutes at room temperature.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column, such as a Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm), is suitable for the separation.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure good separation and peak shape. A typical gradient program is as follows:

    • 0-0.5 min: 10% B

    • 0.5-1.0 min: 10-90% B

    • 1.0-2.0 min: 90% B

    • 2.0-2.1 min: 90-10% B

    • 2.1-3.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 0.2 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): The following precursor-to-product ion transitions should be monitored:

    • Linezolid: m/z 338.1 → 296.1

    • This compound: m/z 341.0 → 297.2

  • MS Parameters (example):

    • Capillary Voltage: 2.0 kV

    • Desolvation Temperature: 600°C

    • Cone Gas Flow: 200 L/h

    • Desolvation Gas Flow: 1000 L/h

    • Collision Gas: Argon

    • Collision Energy: 15 eV (for both analytes)

Data Presentation

The quantitative data for the LC-MS/MS method validation are summarized in the tables below.

Table 1: Linezolid Calibration Curve Parameters

ParameterValue
Calibration Range0.1 - 50 µg/mL
Correlation Coefficient (r²)≥ 0.99
LinearityLinear

Table 2: Precision and Accuracy of the Method

QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low0.38< 7.3< 11.1-9.7 to 12.8
Medium4.0< 7.3< 11.1-9.7 to 12.8
High16.0< 7.3< 11.1-9.7 to 12.8

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Linezolid89.1 - 93.7Not significant
This compound89.1 - 93.7Not significant

Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_lcms LC-MS/MS Analysis Workflow serum 100 µL Human Serum is Add 20 µL this compound (IS) serum->is ppt Add 300 µL Acetonitrile is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (13,000 g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject Supernatant supernatant->injection To LC-MS/MS lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data G cluster_pathway Linezolid Mechanism of Action linezolid Linezolid ribosome Bacterial 50S Ribosomal Subunit linezolid->ribosome Binds to 23S rRNA initiation_complex Inhibition of 70S Initiation Complex Formation ribosome->initiation_complex protein_synthesis Inhibition of Protein Synthesis initiation_complex->protein_synthesis bacterial_growth Inhibition of Bacterial Growth protein_synthesis->bacterial_growth

References

Application Notes and Protocols for (R)-Linezolid-d3 in Bacterial Protein Synthesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (R)-Linezolid-d3, a deuterated analog of the oxazolidinone antibiotic Linezolid, in bacterial protein synthesis assays. This document outlines the mechanism of action of Linezolid, presents key quantitative data for its inhibitory activity, and offers a step-by-step protocol for an in vitro bacterial protein synthesis inhibition assay.

Introduction

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, crucial in treating infections caused by multidrug-resistant Gram-positive bacteria.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis at the initiation phase.[2][3] Linezolid binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a critical step in bacterial translation.[3] this compound is a stable isotope-labeled version of Linezolid, which can serve as an internal standard or tracer in quantitative mass spectrometry-based assays to study drug metabolism, pharmacokinetics, and target engagement.

Data Presentation

The inhibitory activity of Linezolid against bacterial protein synthesis has been quantified in various in vitro systems. The following tables summarize key quantitative data.

Table 1: Inhibitory Concentration (IC50) of Linezolid in Bacterial Protein Synthesis Assays

Assay TypeBacterial Strain/SystemIC50Reference(s)
Coupled Transcription-TranslationEscherichia coli1.8 µM
In Vitro Translation (MS2 phage RNA)Escherichia coli15 µM
70S Initiation Complex FormationEscherichia coli130 µM
30S Initiation Complex FormationEscherichia coli110 µM
70S Initiation Complex FormationStaphylococcus aureus116 µM
Protein Synthesis in Whole CellsStaphylococcus aureus0.3 µg/mL
50S Subunit FormationStaphylococcus aureus0.6 µg/mL

Table 2: Binding Affinity of Linezolid to the Bacterial Ribosome

ParameterBacterial Species/SystemValueReference(s)
Dissociation Constant (Kd)Escherichia coli 50S subunit~20 µM
Binding EnergyStaphylococcus aureus 50S subunit-5.41 kcal/mol

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.

Linezolid_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit No_Protein_Synthesis Protein Synthesis Inhibited 50S_subunit->No_Protein_Synthesis Prevents formation of 70S initiation complex 30S_subunit 30S Subunit 70S_Initiation_Complex Functional 70S Initiation Complex 30S_subunit->70S_Initiation_Complex Associates with 50S mRNA mRNA mRNA->30S_subunit Binds fMet_tRNA fMet-tRNA P_site fMet_tRNA->P_site Binds A_site Linezolid This compound Linezolid->50S_subunit Binds to 23S rRNA at the A-site Initiation_Factors Initiation Factors (IF1, IF2, IF3) Initiation_Factors->30S_subunit Protein_Synthesis Protein Synthesis 70S_Initiation_Complex->Protein_Synthesis

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis S30_Extract Prepare Bacterial S30 Cell-Free Extract Reaction_Setup Set up Reaction Tubes: S30 Extract, Reaction Mix, [35S]-Methionine, mRNA template S30_Extract->Reaction_Setup Reagents Prepare Reaction Mix (Amino Acids, Energy Source, Buffer) Reagents->Reaction_Setup Linezolid_Sol Prepare this compound Stock Solution Add_Inhibitor Add varying concentrations of This compound Linezolid_Sol->Add_Inhibitor Reaction_Setup->Add_Inhibitor Incubation Incubate at 37°C Add_Inhibitor->Incubation Precipitation Precipitate proteins with Trichloroacetic Acid (TCA) Incubation->Precipitation Filtration Collect precipitate on filter paper Precipitation->Filtration Quantification Quantify incorporated [35S]-Methionine (Scintillation Counting) Filtration->Quantification IC50_Calc Calculate IC50 Value Quantification->IC50_Calc

Caption: Experimental Workflow for In Vitro Assay.

Experimental Protocols

The following is a detailed protocol for an in vitro bacterial protein synthesis inhibition assay using a cell-free extract system. This protocol is adapted from established methods and can be used to determine the IC50 of this compound.

Objective: To determine the concentration of this compound that inhibits 50% of bacterial protein synthesis in a cell-free system.

Materials:

  • Bacterial Strain: Escherichia coli or Staphylococcus aureus strain for preparing the S30 cell-free extract.

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • S30 Cell-Free Extract: Prepared from the chosen bacterial strain.

  • Reaction Buffer (e.g., Buffer A): 10 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 30 mM NH4Cl, 1 mM DTT.

  • Energy Mix: ATP, GTP, creatine phosphate, creatine kinase.

  • Amino Acid Mix: A mixture of all 20 standard amino acids, excluding methionine.

  • [35S]-Methionine: Radiolabeled amino acid for detecting newly synthesized proteins.

  • mRNA Template: A suitable mRNA transcript (e.g., from a reporter gene like luciferase or β-galactosidase).

  • Trichloroacetic Acid (TCA): 10% (w/v) solution for protein precipitation.

  • Glass Fiber Filters

  • Scintillation Vials and Scintillation Fluid

  • Liquid Scintillation Counter

Protocol:

  • Preparation of S30 Cell-Free Extract:

    • This is a critical step and should be performed following established protocols to ensure high activity. Briefly, it involves growing the bacterial culture to mid-log phase, harvesting the cells, lysing them (e.g., by sonication or French press), and clarifying the lysate by centrifugation to obtain the S30 supernatant, which contains all the necessary components for translation.

  • Reaction Setup:

    • On ice, prepare a master mix containing the S30 extract, reaction buffer, energy mix, amino acid mix (without methionine), and the mRNA template.

    • Aliquot the master mix into reaction tubes.

    • Prepare serial dilutions of the this compound stock solution.

    • Add the different concentrations of this compound to the respective reaction tubes. Include a "no inhibitor" control (with solvent only) and a "no template" control.

    • Finally, add [35S]-Methionine to each tube to initiate the reaction. The final reaction volume is typically 20-50 µL.

  • Incubation:

    • Incubate the reaction tubes at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically to ensure linear incorporation of the radiolabel in the absence of the inhibitor.

  • Protein Precipitation:

    • Stop the reaction by adding an equal volume of ice-cold 10% TCA to each tube.

    • Incubate on ice for at least 30 minutes to allow for complete precipitation of the newly synthesized proteins.

  • Filtration and Washing:

    • Collect the precipitated protein by vacuum filtration through glass fiber filters.

    • Wash the filters several times with cold 5% TCA to remove unincorporated [35S]-Methionine.

    • Finally, wash with ethanol or acetone to dry the filters.

  • Quantification:

    • Place each filter in a scintillation vial with an appropriate volume of scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the CPM from the "no template" control from all other readings to account for background noise.

    • Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the "no inhibitor" control (which represents 100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Note on the use of this compound: While this protocol uses radiolabeling to quantify protein synthesis inhibition, this compound is ideally suited for mass spectrometry-based approaches. In such an experimental setup, this compound would serve as an internal standard for the accurate quantification of unlabeled Linezolid binding to the ribosome or for pharmacokinetic studies. The protocol would need to be adapted for sample preparation compatible with LC-MS/MS analysis.

References

Application Notes and Protocols for (R)-Linezolid-d3 as a Tracer in Metabolic Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Linezolid-d3 is a stable isotope-labeled version of the (R)-enantiomer of Linezolid, a synthetic oxazolidinone antibiotic. While extensively used as an internal standard in bioanalytical methods, its application as a tracer in metabolic profiling studies offers a powerful tool to investigate the biotransformation of Linezolid. By introducing a known mass shift, this compound allows for the unambiguous tracking and quantification of the parent drug and its metabolites in complex biological matrices using mass spectrometry. These application notes provide detailed protocols for in vitro and in vivo studies to elucidate the metabolic fate of Linezolid.

Linezolid is primarily metabolized via oxidation of its morpholine ring to form two major inactive metabolites: PNU-142586 (hydroxyethyl glycine metabolite) and PNU-142300 (aminoethoxyacetic acid metabolite)[1][2][3][4]. Approximately 35% of an administered dose of Linezolid is excreted unchanged in the urine, with about 50% appearing as these two metabolites[1]. The formation of PNU-142586 is considered the rate-limiting step in Linezolid's clearance. Understanding the metabolic profile of Linezolid is crucial, especially in patient populations with impaired renal function where accumulation of metabolites has been observed.

Data Presentation

Table 1: Pharmacokinetic Parameters of Linezolid and its Metabolites in Human Plasma

The following table summarizes key pharmacokinetic parameters of Linezolid and its primary metabolites in adult patients with normal and severe renal impairment. This data highlights the importance of metabolic profiling in special patient populations.

ParameterAnalyteNormal Renal Function (Creatinine Clearance > 80 mL/min)Severe Renal Impairment (Creatinine Clearance < 30 mL/min)
Trough Concentration (Cmin; µg/mL) Linezolid6.217.3
PNU-1425860.74.5
PNU-1423000.32.2
Area Under the Curve (AUC0-24h; mg·h/L) Linezolid233.2488.7
PNU-14258625.7107.1
PNU-1423009.350.8
Elimination Half-Life (t1/2; hours) Linezolid5-7Increased
PNU-142586~6.6~11.0
PNU-142300~6.3~9.0
Table 2: Urinary Excretion Profile of Linezolid and its Metabolites

This table presents the percentage of an administered dose of Linezolid recovered in urine as the parent drug and its major metabolites.

CompoundPercentage of Dose Excreted in Urine
Linezolid ~35%
PNU-142586 ~40%
PNU-142300 ~10%
Total Recovery in Urine ~85%

Signaling Pathways and Experimental Workflows

cluster_0 Metabolic Pathway of Linezolid Linezolid This compound Metabolite1 PNU-142586-d3 (Hydroxyethyl glycine metabolite) Linezolid->Metabolite1 Oxidation of Morpholine Ring Metabolite2 PNU-142300-d3 (Aminoethoxyacetic acid metabolite) Linezolid->Metabolite2 Oxidation of Morpholine Ring Excretion Urinary Excretion Linezolid->Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Metabolic pathway of this compound.

cluster_1 In Vitro Metabolic Profiling Workflow Start Incubate this compound with Human Liver Microsomes Quench Quench Reaction (e.g., with cold acetonitrile) Start->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Data Data Analysis: Identify and Quantify Parent-d3 and Metabolites-d3 Analysis->Data

Caption: In vitro experimental workflow.

cluster_2 In Vivo Metabolic Profiling Workflow Administer Administer this compound to Animal Model or Human Subject Collect Collect Biological Samples (Plasma, Urine) at Timed Intervals Administer->Collect Prepare Sample Preparation (e.g., Protein Precipitation) Collect->Prepare Analysis LC-MS/MS Analysis Prepare->Analysis PK Pharmacokinetic Analysis: Determine Concentration-Time Profiles of Parent-d3 and Metabolites-d3 Analysis->PK

Caption: In vivo experimental workflow.

Experimental Protocols

Protocol 1: In Vitro Metabolic Profiling in Human Liver Microsomes

This protocol describes the use of this compound to study its metabolism in a controlled in vitro system.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (cold)

  • Incubator/shaking water bath (37°C)

  • Microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add this compound to the mixture to a final concentration (e.g., 1 µM).

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: At each time point, terminate the reaction by adding 2 volumes of cold acetonitrile.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to identify and quantify this compound and its deuterated metabolites.

Protocol 2: In Vivo Metabolic Profiling in a Rodent Model

This protocol outlines a basic in vivo study to investigate the metabolic fate of this compound.

Materials:

  • This compound formulated for administration (e.g., in a suitable vehicle for oral or intravenous dosing)

  • Laboratory animals (e.g., rats)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Dosing: Administer a single dose of this compound to the animals (e.g., 10 mg/kg orally).

  • Sample Collection:

    • Blood: Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Process the blood to obtain plasma.

    • Urine: House the animals in metabolic cages and collect urine at specified intervals (e.g., 0-8, 8-12, 12-24 hours).

  • Sample Preparation:

    • Plasma: To a known volume of plasma, add 3 volumes of cold acetonitrile to precipitate proteins. Vortex and centrifuge. Collect the supernatant.

    • Urine: Dilute urine samples with water/acetonitrile as needed.

  • LC-MS/MS Analysis: Analyze the prepared plasma and urine samples to determine the concentrations of this compound and its deuterated metabolites.

  • Data Analysis: Construct plasma concentration-time profiles and calculate pharmacokinetic parameters for the parent drug and its metabolites. Determine the percentage of the dose excreted in the urine as parent drug and metabolites.

LC-MS/MS Analytical Method

A sensitive and specific LC-MS/MS method is required for the quantification of this compound and its metabolites.

Liquid Chromatography (LC) Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the parent drug and its metabolites.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions (Example):

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical for d3-labeled compounds):

    • This compound: m/z 341.2 -> 299.2

    • PNU-142586-d3: m/z 315.2 -> 284.2

    • PNU-142300-d3: m/z 272.2 -> 241.2

(Note: Specific MRM transitions should be optimized experimentally.)

Conclusion

The use of this compound as a stable isotope tracer provides a robust and reliable method for studying the metabolic fate of Linezolid. The detailed protocols and data presented in these application notes offer a framework for researchers to design and execute metabolic profiling studies, contributing to a better understanding of the drug's disposition and potential for drug-drug interactions, particularly in vulnerable patient populations. The ability to distinguish drug-related material from endogenous interferences by mass spectrometry makes this a superior technique for metabolic investigation.

References

Application Notes and Protocols for the Analytical Detection of (R)-Linezolid-d3

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the detection and quantification of (R)-Linezolid-d3, the deuterated R-enantiomer of the antibiotic Linezolid. The protocols are intended for researchers, scientists, and drug development professionals. This compound is often utilized as an internal standard in the bioanalysis of Linezolid.[1][2][3][4] The methods described below are based on established analytical techniques for the chiral separation and quantification of Linezolid.

Chiral High-Performance Liquid Chromatography (HPLC) Method for Enantiomeric Separation

This section details a validated chiral HPLC method for the separation of Linezolid enantiomers, which can be adapted for the specific detection of the (R)-enantiomer of Linezolid-d3. The primary application is to ensure the enantiomeric purity of the active (S)-enantiomer from its inactive or less active (R)-enantiomer.

Quantitative Data Summary

The following table summarizes the quantitative performance of a chiral HPLC method for the determination of the (R)-enantiomer of Linezolid. These values can be considered indicative for the detection of this compound.

ParameterValueReference
Limit of Detection (LOD)94 ng/mL[5]
Limit of Quantification (LOQ)375 ng/mL
Recovery of (R)-enantiomer98.9% to 102.9%
Linearity Range0.5 to 30 µg/mL (for Linezolid assay)
Correlation Coefficient (r)> 0.999
Experimental Protocol: Chiral HPLC-UV

This protocol is based on a validated method for the enantiomeric resolution of Linezolid.

a) Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient or isocratic HPLC system with a UV detector.

  • Column: Chiralcel OJ-RH (150 x 4.6 mm, 5 µm) or Chiralpak IA (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 150mM di-sodium hydrogen phosphate buffer (pH 4.5) and acetonitrile in a ratio of 86:14 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

b) Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to a known concentration.

c) Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify and quantify the this compound peak based on the retention time of the standard. The (S)-enantiomer will have a different retention time.

Experimental Workflow: Chiral HPLC Analysis

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis start Prepare Stock Solution of this compound working Prepare Working Standard Solutions start->working sample Prepare Sample Solution start->sample hplc Equilibrate HPLC System working->hplc sample->hplc inject_std Inject Standards hplc->inject_std inject_sample Inject Sample inject_std->inject_sample acquire Acquire Chromatograms inject_sample->acquire analyze Identify and Quantify This compound Peak acquire->analyze

Caption: Workflow for the chiral HPLC analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Quantification in Biological Matrices

This section describes a sensitive and selective LC-MS/MS method for the quantification of Linezolid in human plasma or serum, using Linezolid-d3 as an internal standard. This method can be directly applied to quantify this compound by adjusting the mass transitions.

Quantitative Data Summary

The following table summarizes the quantitative performance of an LC-MS/MS method for Linezolid, for which this compound would serve as an excellent internal standard or could be quantified with similar performance.

ParameterValueReference
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)≥ 0.99
Inter- and Intra-assay Precision< 15%
Accuracy97% - 112%
Extraction Recovery78% - 103%
Experimental Protocol: LC-MS/MS

This protocol is based on a validated method for the quantification of Linezolid in human serum.

a) Instrumentation and Conditions:

  • LC System: An Agilent 1200 series or equivalent.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: Waters Xbridge C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.6 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Linezolid: m/z 338.1 → 296.1

    • Linezolid-d3: m/z 341.0 → 297.2

b) Sample Preparation (Protein Precipitation):

  • To 20 µL of serum or plasma sample, add 20 µL of a standard or quality control solution.

  • Add 160 µL of acetonitrile containing the internal standard (if this compound is the analyte, a different internal standard would be needed, or external calibration can be used).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the samples.

  • Transfer the supernatant for LC-MS/MS analysis.

Experimental Workflow: LC-MS/MS Analysis

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Pipette 20 µL of Serum/Plasma add_std Add Standard/ QC Solution start->add_std add_precip Add Acetonitrile (with IS) add_std->add_precip vortex Vortex add_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for LC-MS/MS analysis of this compound in biological matrices.

Mechanism of Action of Linezolid

While the primary focus of these notes is on analytical detection, understanding the mechanism of action of Linezolid provides context for its importance. Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

G cluster_ribosome Bacterial Ribosome ribo50S 50S Subunit inhibition Inhibition of Protein Synthesis Initiation ribo50S->inhibition ribo30S 30S Subunit linezolid This compound (as part of Linezolid) binding Binds to 23S rRNA on 50S Subunit linezolid->binding binding->ribo50S

Caption: Simplified signaling pathway for Linezolid's mechanism of action.

References

Application Notes and Protocols for (R)-Linezolid-d3 Solution Preparation and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, handling, and storage of (R)-Linezolid-d3 solutions. This compound is a stable isotope-labeled form of Linezolid, commonly utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Adherence to these guidelines will ensure the accuracy and reproducibility of experimental results.

Safety and Handling Precautions

This compound is a deuterated compound and is not radioactive. Standard laboratory safety protocols for handling chemical reagents are applicable.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound or its solutions.

  • Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][2]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.[3][4]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

FormStorage TemperatureDurationNotes
Solid Compound -20°C≥ 4 yearsProtect from light and moisture.
Stock Solution (in DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month
Aqueous Solutions Not Recommended≤ 1 dayProne to degradation; prepare fresh.

Solution Preparation Protocols

The following protocols describe the preparation of stock and working solutions of this compound, primarily for use as an internal standard in LC-MS/MS analysis.

Protocol 1: Preparation of a 1 mg/mL Stock Solution in DMSO

This high-concentration stock solution is the primary source for preparing more dilute working solutions.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Pipettes and sterile, chemical-resistant tips

  • Vortex mixer

  • Cryogenic storage vials

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder to a volumetric flask. Add a portion of DMSO to dissolve the solid completely. Use a vortex mixer to ensure thorough mixing.

  • Volume Adjustment: Once fully dissolved, add DMSO to the final volume mark on the flask.

  • Homogenization: Invert the flask several times to ensure a homogenous solution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use cryogenic vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of a 1 µg/mL Working Solution in Acetonitrile

This working solution is often used to spike biological samples during the extraction process.

Materials:

  • 1 mg/mL this compound stock solution in DMSO

  • LC-MS grade Acetonitrile (ACN)

  • Volumetric flask (e.g., 1 mL or 10 mL)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing: Thaw one aliquot of the 1 mg/mL stock solution at room temperature.

  • Dilution Calculation: To prepare 1 mL of a 1 µg/mL working solution, you will need 1 µL of the 1 mg/mL stock solution.

    • Calculation: (V1)(C1) = (V2)(C2) => (V1)(1000 µg/mL) = (1000 µL)(1 µg/mL) => V1 = 1 µL

  • Preparation: Using a calibrated micropipette, transfer 1 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.

  • Volume Adjustment: Add acetonitrile to the final volume mark.

  • Homogenization: Cap the flask and mix thoroughly by inverting several times.

  • Storage: This working solution can be prepared fresh daily or stored at -20°C for short-term use.

Application in Bioanalytical Methods: An Example

This compound is an ideal internal standard for the quantification of Linezolid in biological matrices like serum or plasma due to its similar chemical properties and distinct mass.

Experimental Workflow for Sample Preparation in LC-MS/MS

The following is a generalized workflow for protein precipitation, a common sample preparation technique.

experimental_workflow start Start: Biological Sample (e.g., Plasma) add_is Spike with this compound Working Solution start->add_is add_precip Add Protein Precipitation Agent (e.g., Acetonitrile) add_is->add_precip vortex Vortex to Mix and Precipitate Proteins add_precip->vortex centrifuge Centrifuge to Pellet Precipitated Proteins vortex->centrifuge supernatant Transfer Supernatant to a Clean Tube centrifuge->supernatant evaporate Evaporate to Dryness (Optional) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject end_node End: Data Acquisition inject->end_node

Caption: Workflow for sample preparation using protein precipitation.

Preparation of Calibration Standards and Quality Control Samples

To construct a calibration curve, a series of standards with known concentrations of unlabeled Linezolid are prepared in a blank biological matrix. Each of these standards, along with the quality control (QC) samples, is spiked with a constant amount of the this compound internal standard working solution.

Example Concentration Table for Calibration Curve:

Standard LevelLinezolid Concentration (µg/mL)Blank Matrix Volume (µL)Linezolid Spiking Solution Volume (µL)This compound IS Volume (µL)
Blank0100010
LLOQ0.19010 (of 1 µg/mL)10
Cal 20.59010 (of 5 µg/mL)10
Cal 31.09010 (of 10 µg/mL)10
Cal 45.09010 (of 50 µg/mL)10
Cal 510.09010 (of 100 µg/mL)10
Cal 625.09010 (of 250 µg/mL)10
ULOQ50.09010 (of 500 µg/mL)10

Note: The concentrations and volumes are illustrative and should be optimized for the specific assay.

Logical Workflow for Solution Preparation

The following diagram illustrates the logical steps from receiving the compound to the final use of the working solution.

solution_preparation_workflow receive Receive this compound (Solid) store_solid Store Solid at -20°C receive->store_solid prepare_stock Prepare 1 mg/mL Stock Solution in DMSO store_solid->prepare_stock store_stock Store Stock Aliquots at -80°C prepare_stock->store_stock prepare_working Prepare 1 µg/mL Working Solution in ACN store_stock->prepare_working use_working Use Working Solution for Sample Preparation prepare_working->use_working

Caption: Logical workflow for this compound solution preparation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS Parameters for (R)-Linezolid-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of (R)-Linezolid-d3.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of analyzing Linezolid and its deuterated internal standard, this compound?

A1: The primary application is for therapeutic drug monitoring (TDM) to ensure drug concentrations are within the therapeutic range, which is typically recommended to be between 2 and 8 µg/mL for the trough concentration.[1] This helps in optimizing antimicrobial therapies for efficacy and safety.[1] The analysis is also crucial in pharmacokinetic studies during drug development.[2]

Q2: What is the typical ionization mode for Linezolid analysis by LC-MS?

A2: Positive ion electrospray (ESI+) is the most commonly used ionization mode for the analysis of Linezolid and its deuterated internal standards.[3][4]

Q3: What are the recommended mass transitions for (R)-Linezolid and this compound in Multiple Reaction Monitoring (MRM) mode?

A3: The commonly used MRM transitions are summarized in the table below. These transitions are selected for their specificity and sensitivity in detecting the analyte and internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Linezolid338.01296.03
This compound341.1Varies, see note
Note: The specific product ion for this compound may vary depending on the position of the deuterium labels. A common transition is m/z 341.1 → 299.1. It is crucial to optimize this in your specific instrument.

Q4: What are the ideal purity requirements for a deuterated internal standard like this compound?

A4: For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity. The generally accepted requirements are a chemical purity of greater than 99% and an isotopic enrichment of 98% or higher. High purity is essential to ensure that the internal standard behaves predictably and does not introduce interferences.

Troubleshooting Guide

Q1: I am observing poor peak shapes (fronting, tailing, or splitting) for my analyte and/or deuterated internal standard. What are the possible causes and solutions?

A1: Poor peak shape can arise from several factors related to the column, mobile phase, or injection solvent.

  • Column Issues : Contamination or partial clogging of the column frit can lead to peak splitting. A void in the column, which can be caused by the dissolution of silica at a mobile phase pH greater than 7, is another potential cause.

    • Solution : Try back-flushing the column or replacing the column frit. If a void is suspected, the column may need to be replaced.

  • Mobile Phase and Injection Solvent : If the injection solvent is stronger than the mobile phase, it can cause peak distortion. Secondary interactions between the analyte and the stationary phase can also lead to tailing for specific peaks.

    • Solution : Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase. Adjusting the mobile phase pH or organic content may help mitigate secondary interactions.

  • Extra-Column Effects : Issues with tubing, fittings, or the detector cell can contribute to peak tailing.

    • Solution : Check all connections for leaks or blockages. Ensure that the tubing length and diameter are appropriate for your system to minimize dead volume.

Q2: My internal standard signal is drifting or inconsistent across my sample run. What could be the cause?

A2: Drifting of the internal standard signal can be due to several factors.

  • Back-Exchange of Deuterium : Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange. This is more likely to occur with labels at acidic or basic sites and can be influenced by the pH of the mobile phase or sample diluent. This effectively changes the concentration of the deuterated standard over time.

    • Solution : To assess this, incubate the internal standard in the sample diluent and mobile phase for a duration equivalent to the run time and re-inject to see if the signal of the unlabeled analyte increases. If back-exchange is confirmed, consider adjusting the pH of your mobile phase or using a different deuterated standard with more stable labeling.

  • System Contamination : Carryover from a previous injection can lead to inconsistent internal standard signals.

    • Solution : Improve the wash steps in your autosampler by using a stronger wash solvent and extending the wash time.

  • Ion Source Instability : Fluctuations in the ion source temperature or gas flows can cause signal instability.

    • Solution : Allow the mass spectrometer to fully stabilize before starting your analytical run and monitor key instrument parameters throughout the run.

Q3: I am seeing a signal for the unlabeled analyte in my internal standard-only injections. What should I do?

A3: This indicates that your deuterated internal standard may contain a significant amount of the unlabeled analyte as an impurity. This will contribute to the analyte's signal, leading to a positive bias in your results, especially at lower concentrations.

  • Solution :

    • Assess Purity : Inject a high concentration of the internal standard solution without the analyte to confirm the presence and quantify the amount of the unlabeled analyte.

    • Consult Certificate of Analysis (CoA) : Review the CoA for the stated isotopic and chemical purity of the standard.

    • Contact Supplier : If a significant amount of unlabeled analyte is detected, contact the supplier to obtain a higher purity batch.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and effective method for preparing plasma or serum samples is protein precipitation with acetonitrile.

  • To a 100 µL aliquot of plasma or serum, add 200 µL of acetonitrile containing the this compound internal standard at a known concentration.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS analysis.

LC-MS/MS Analysis

The following table summarizes typical starting parameters for LC-MS/MS analysis of Linezolid. These should be optimized for your specific instrumentation and application.

Table 1: Recommended LC-MS/MS Parameters for Linezolid Analysis

ParameterRecommended Condition
LC Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

The above parameters are a starting point and may require optimization.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma/Serum Sample add_is Add this compound in Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Poor Peak Shape Observed check_column Check Column Pressure and History start->check_column high_pressure High Pressure? check_column->high_pressure Pressure OK backflush Backflush or Replace Column check_column->backflush Pressure High high_pressure->backflush Yes check_solvent Injection Solvent Stronger than Mobile Phase? high_pressure->check_solvent No end Peak Shape Improved backflush->end change_solvent Re-dissolve Sample in Weaker Solvent check_solvent->change_solvent Yes check_connections Check for Leaks or Extra Column Volume check_solvent->check_connections No change_solvent->end fix_connections Tighten Fittings and Minimize Tubing Length check_connections->fix_connections Yes check_connections->end No fix_connections->end

References

Technical Support Center: Troubleshooting (R)-Linezolid-d3 Signal Suppression in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting signal suppression issues encountered during the analysis of (R)-Linezolid-d3 in mass spectrometry. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern for this compound analysis?

Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). This phenomenon can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of results.[1][2] As this compound is used as an internal standard to normalize for variations in sample preparation and instrument response, its signal suppression can compromise the accuracy of the quantification of the target analyte, Linezolid.

Q2: What are the most common causes of signal suppression for deuterated internal standards like this compound?

The primary causes of signal suppression for deuterated internal standards include:

  • Matrix Effects: Co-eluting endogenous compounds from biological matrices (e.g., phospholipids, salts, proteins) can compete with this compound for ionization in the mass spectrometer's ion source.[1][2]

  • Chromatographic Co-elution: If matrix components are not adequately separated from this compound during liquid chromatography, they can interfere with its ionization.

  • Deuterium Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[3] This can cause differential ion suppression between Linezolid and this compound if they are not fully co-eluting in a region of significant matrix interference.

  • Sample Preparation Inefficiencies: Inadequate removal of matrix components during sample preparation is a major contributor to signal suppression.

Q3: My this compound signal is low or variable. Where should I start troubleshooting?

A systematic approach is crucial. Begin by isolating the potential source of the problem. The troubleshooting workflow provided below offers a step-by-step guide to diagnosing and resolving the issue. Key initial steps include verifying the integrity of your solutions, checking for instrument performance issues, and evaluating your sample preparation and chromatographic methods.

Troubleshooting Guides

Guide 1: Diagnosing the Source of Signal Suppression

This guide will help you systematically identify the root cause of your this compound signal suppression.

Step 1: System Suitability and Solution Verification

  • Action: Before analyzing samples, inject a neat solution of this compound at a known concentration.

  • Expected Outcome: A strong, reproducible signal.

  • Troubleshooting:

    • No or low signal: Verify the concentration and integrity of your this compound stock and working solutions. Check for potential degradation or precipitation.

    • Variable signal: Investigate potential issues with the autosampler, such as inconsistent injection volumes, or problems with the mass spectrometer's stability.

Step 2: Evaluating Matrix Effects

  • Action: Perform a matrix effect assessment by comparing the signal of this compound in a neat solution versus a post-extraction spiked blank matrix sample.

  • Methodology:

    • Set A (Neat Solution): Prepare a solution of this compound in the reconstitution solvent at the concentration used in your assay.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from an untreated subject) through your entire sample preparation procedure. In the final step, reconstitute the extract with the same this compound solution as in Set A.

    • Analyze both sets of samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A).

    • An MF < 1 indicates signal suppression.

    • An MF > 1 indicates signal enhancement.

    • An MF = 1 suggests no significant matrix effect.

Step 3: Investigating Chromatographic Separation (Deuterium Isotope Effect)

  • Action: Overlay the chromatograms of Linezolid and this compound from a co-injected standard solution.

  • Expected Outcome: Complete co-elution of both peaks.

  • Troubleshooting: If a slight separation is observed (with the d3 compound typically eluting earlier), this indicates a deuterium isotope effect. This can be problematic if the elution window coincides with a region of high matrix interference.

Guide 2: Mitigating Signal Suppression

Once the source of the suppression is identified, follow these steps to minimize its impact.

Step 1: Optimization of Sample Preparation

If significant matrix effects are observed, improving the sample cleanup is essential.

  • Protein Precipitation (PPT): This is a common and often effective method for Linezolid analysis. Acetonitrile is frequently used as the precipitation solvent. Studies have shown that for Linezolid and its metabolites, a simple protein precipitation method can result in no significant matrix effect.

  • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than PPT by removing a wider range of interferences, particularly phospholipids. If PPT is insufficient, developing an SPE method using a suitable sorbent (e.g., polymeric reversed-phase) can significantly reduce matrix effects.

Comparison of Sample Preparation Techniques (Qualitative)

Sample Preparation MethodAdvantagesDisadvantagesEfficacy for Linezolid
Protein Precipitation (PPT) Simple, fast, and cost-effective.May not remove all matrix interferences, particularly phospholipids.Often sufficient for Linezolid analysis with minimal observed matrix effects.
Solid-Phase Extraction (SPE) Provides cleaner extracts by removing a broader range of interferences.More time-consuming and costly than PPT.Can be used for enhanced cleanup if significant matrix effects are present.

Step 2: Chromatographic Method Refinement

  • Mobile Phase Modification: Adjusting the mobile phase composition (e.g., organic solvent ratio, pH) can alter the retention times of both the analytes and interfering matrix components, potentially resolving co-elution issues.

  • Gradient Optimization: Modifying the gradient slope can improve the separation between Linezolid, this compound, and any co-eluting matrix components.

  • Column Chemistry: If co-elution persists, consider using a different column with an alternative stationary phase chemistry.

Step 3: Mass Spectrometer Source Optimization

  • Ion Source Parameters: Optimize ion source parameters such as gas flows, temperature, and voltages to enhance the ionization of this compound and minimize the influence of matrix components.

  • Ionization Technique: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Ion Suppression

This experiment helps to visualize regions of ion suppression throughout the chromatographic run.

Objective: To identify retention times where co-eluting matrix components cause suppression of the this compound signal.

Methodology:

  • System Setup:

    • Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and moderate signal.

    • Using a T-connector, infuse this solution at a constant low flow rate (e.g., 10 µL/min) into the mobile phase stream between the LC column and the mass spectrometer's ion source.

  • Data Acquisition:

    • Begin infusing the this compound solution and allow the signal to stabilize.

    • Inject a blank matrix extract (prepared using your standard sample preparation method).

    • Monitor the signal of this compound throughout the chromatographic run.

  • Interpretation:

    • A stable baseline indicates no ion suppression.

    • A dip in the baseline signal indicates a region of ion suppression. The retention time of this dip corresponds to the elution of interfering matrix components.

Protocol 2: Sample Preparation for Linezolid Analysis in Human Plasma

The following are representative protocols for protein precipitation and solid-phase extraction.

Method A: Protein Precipitation

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing this compound at the desired concentration.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Method B: Solid-Phase Extraction (Generic Protocol)

  • Condition: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Dilute 100 µL of plasma with 900 µL of water and load the entire volume onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute Linezolid and this compound with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of mobile phase.

Data Presentation

Table 1: LC-MS/MS Validation Parameters for Linezolid from Literature

The following table summarizes typical validation parameters reported for LC-MS/MS methods for the quantification of Linezolid in human plasma, which can serve as a benchmark for a robust method.

ParameterReported Range/ValueReference
Linearity Range0.01 - 50 µg/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy85 - 115%
Recovery> 80%
Matrix EffectNo significant effect reported with protein precipitation

Visualizations

Troubleshooting Workflow for this compound Signal Suppression

Troubleshooting_Workflow cluster_step1 Step 1: Initial Checks cluster_step2 Step 2: Diagnose the Problem cluster_step3 Step 3: Implement Solutions start Low or Variable This compound Signal check_solutions Verify IS Solution (Concentration, Integrity) start->check_solutions check_instrument System Suitability Test (Inject Neat Standard) start->check_instrument matrix_effect Assess Matrix Effects (Post-Extraction Spike) check_instrument->matrix_effect Signal OK in neat std? chromatography_check Check for Co-elution (Overlay Chromatograms) matrix_effect->chromatography_check Suppression observed? optimize_sp Optimize Sample Prep (e.g., SPE vs. PPT) matrix_effect->optimize_sp Yes optimize_ms Optimize MS Source matrix_effect->optimize_ms sample_prep_review Review Sample Prep Protocol chromatography_check->sample_prep_review No co-elution? optimize_lc Refine LC Method (Gradient, Mobile Phase) chromatography_check->optimize_lc Yes chromatography_check->optimize_ms sample_prep_review->optimize_sp end Signal Restored and Stable optimize_sp->end optimize_lc->end optimize_ms->end

Caption: A logical workflow for troubleshooting this compound signal suppression.

Signaling Pathway of Ion Suppression in LC-MS

Ion_Suppression_Pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Ion Source Analyte_IS This compound + Matrix Components Column LC Column Analyte_IS->Column Elution Co-elution of Analyte and Matrix Column->Elution Ionization Electrospray Ionization (ESI) Elution->Ionization Competition Competition for Charge/Droplet Surface Ionization->Competition Suppression Reduced this compound Ions Competition->Suppression Detector Detector Signal Suppressed Suppression->Detector

References

Improving the solubility of (R)-Linezolid-d3 for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (R)-Linezolid-d3

Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and protocols to help researchers successfully use this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Linezolid?

This compound is a deuterated form of the R-enantiomer of Linezolid. The 'd3' indicates that three hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling makes it suitable for use as an internal standard in mass spectrometry-based assays, such as pharmacokinetic (PK) studies. For most biological purposes, including its mechanism of action and solubility, it behaves nearly identically to non-deuterated (R)-Linezolid. It is important to note that the antibacterial activity resides in the S-enantiomer, while the R-enantiomer is devoid of such properties.

Q2: What is the primary mechanism of action for Linezolid?

Linezolid is a synthetic antibiotic from the oxazolidinone class.[1] It inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) on the 50S subunit of the bacterial ribosome.[2][3] This action prevents the formation of the functional 70S initiation complex, which is a crucial early step in protein synthesis.[2][4] This unique mechanism means there is infrequent cross-resistance with other protein synthesis inhibitors.

Q3: What are the basic physicochemical properties of Linezolid?

The properties of this compound are essentially the same as Linezolid. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₆H₂₀FN₃O₄ (for Linezolid)
Molecular Weight337.35 g/mol (for Linezolid)
Aqueous SolubilityApprox. 3 mg/mL
PBS (pH 7.2) SolubilityApprox. 0.1 mg/mL
logP0.55 - 0.9
pKa1.8

Q4: How should I store this compound powder and stock solutions?

  • Solid Powder: The solid, crystalline form of this compound should be stored at -20°C.

  • Stock Solutions: For organic stock solutions (e.g., in DMSO), it is recommended to aliquot into single-use volumes and store at -80°C for up to 6 months or -20°C for 1 month, protected from light. Aqueous solutions are not recommended for storage for more than one day.

Troubleshooting Guide: Solubility Issues

Q5: My this compound is not dissolving in my aqueous buffer. What should I do?

This compound has low solubility in neutral aqueous buffers like PBS (approx. 0.1 mg/mL). Direct dissolution in aqueous media is often challenging for achieving high concentrations.

Solution Workflow:

  • Prepare a high-concentration stock solution in an organic solvent first. Dimethyl sulfoxide (DMSO) is the recommended primary solvent.

  • Use gentle warming or sonication to aid dissolution in the organic solvent if needed.

  • Serially dilute the organic stock solution into your final aqueous assay medium. Ensure vigorous mixing during dilution.

G stock stock dilute dilute stock->dilute

Q6: I observed precipitation when I added my DMSO stock solution to the cell culture medium. How can I fix this?

This is a common issue known as "crashing out," where a compound soluble in an organic solvent precipitates upon dilution into an aqueous medium.

Troubleshooting Steps:

  • Reduce the Final Concentration: Your target concentration may exceed the aqueous solubility limit of the compound. Try working with a lower final concentration.

  • Decrease the Stock Concentration: Prepare a less concentrated DMSO stock. This requires adding a larger volume to your medium, but the more gradual change in solvent polarity can sometimes prevent precipitation.

  • Check the Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally ≤0.1% and almost always below 1%, as higher concentrations can be toxic to cells. If you are adding a large volume of a low-concentration stock, ensure you are not exceeding the tolerable DMSO limit for your specific cell line.

  • Use a Co-Solvent: For in vivo preparations, formulations often use co-solvents like PEG300 and Tween-80. While less common for in vitro work, a small amount of a surfactant might be permissible depending on the assay. Always run a vehicle control.

G start Precipitation Observed in Assay Medium check_conc Is the final compound concentration too high? start->check_conc lower_conc Action: Reduce final working concentration check_conc->lower_conc Yes check_dmso Is the final DMSO concentration >0.5%? check_conc->check_dmso No retest Retest Dilution lower_conc->retest remake_stock Action: Prepare a more concentrated stock solution check_dmso->remake_stock Yes check_dmso->retest No, problem persists remake_stock->retest

Q7: What is the maximum concentration of DMSO I can use in my cell-based assay?

The tolerance to DMSO is highly cell-line dependent.

  • General Guideline: Aim for a final concentration of ≤0.1% .

  • Acceptable Upper Limit: Many robust cell lines can tolerate up to 0.5% .

  • Absolute Maximum: Concentrations of 1% or higher are often cytotoxic and can induce off-target effects.

Crucially, always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your highest compound concentration but without the compound itself. This allows you to differentiate between the effects of the compound and the solvent.

Experimental Protocols & Data

Solubility Data Summary

The following table summarizes the solubility of Linezolid in various solvents.

SolventSolubility (approx.)Reference
DMSO≥ 100 mg/mL
Dimethyl formamide (DMF)30 mg/mL
Ethanol8.4 mg/mL
Water3 mg/mL
PBS (pH 7.2)0.1 mg/mL
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
  • Calculation: The molecular weight of Linezolid is 337.35 g/mol . This compound will have a slightly higher MW (approx. 340.37 g/mol ). Use the precise MW from your product's Certificate of Analysis. For this example, we use 337.35.

    • To make 1 mL of a 100 mM (0.1 M) stock: 0.1 mol/L * 1 L/1000 mL * 337.35 g/mol = 0.0337 g/mL = 33.7 mg/mL.

  • Procedure: a. Weigh out 3.37 mg of this compound powder. b. Add 100 µL of high-purity, anhydrous DMSO. c. Vortex thoroughly. If needed, sonicate in a water bath for 5-10 minutes until the solid is completely dissolved. d. Aliquot into single-use tubes and store at -80°C.

Protocol 2: Serial Dilution for an In Vitro Assay

This protocol describes preparing a 10-point, 2-fold dilution series for a 96-well plate assay, starting from a 100 µM final concentration.

  • Intermediate Dilution: a. Dilute your 100 mM DMSO stock 1:100 in cell culture medium to create a 1 mM intermediate solution. Note: This step is prone to precipitation. Add the DMSO stock to the medium while vortexing. b. Further dilute the 1 mM solution 1:5 in medium to create a 200 µM working solution. This will be the highest concentration added to the plate (it will be diluted 1:1 in the well).

  • Plate Setup: a. Add 100 µL of cell culture medium to all wells of a 96-well plate except for column 1. b. Add 200 µL of the 200 µM working solution to all wells in column 1. c. Perform a serial dilution: Transfer 100 µL from column 1 to column 2. Mix well by pipetting up and down. d. Transfer 100 µL from column 2 to column 3. Repeat across the plate to column 10. Discard 100 µL from column 10. e. Column 11 should contain your vehicle control (medium with the equivalent concentration of DMSO). Column 12 can be a medium-only control.

  • Cell Plating: Add 100 µL of your cell suspension to all wells. This dilutes the compound concentrations by half, resulting in a final concentration range from 100 µM down to ~0.2 µM.

G

References

Preventing degradation of (R)-Linezolid-d3 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (R)-Linezolid-d3 in solution during experimental procedures.

Frequently Asked Questions (FAQs)

1. Q: My this compound solution appears to be degrading. What are the primary factors that cause its degradation?

A: The stability of Linezolid, and by extension this compound, is primarily affected by pH, temperature, and exposure to oxidative conditions. It is particularly susceptible to degradation in alkaline solutions (high pH) and at elevated temperatures.[1][2][3] While generally stable, exposure to strong acidic conditions and oxidizing agents can also lead to degradation.

2. Q: What are the recommended storage conditions for this compound solutions to ensure stability?

A: To ensure the stability of your this compound solution, it is recommended to:

  • Control pH: Maintain the solution at a neutral or slightly acidic pH. Avoid alkaline conditions as degradation occurs more rapidly at high pH.

  • Control Temperature: Store solutions at controlled room temperature (around 25°C) or refrigerated (2-8°C). Avoid freezing the solution.[4]

  • Protect from Light: While Linezolid is relatively stable to photolytic degradation, it is good practice to store solutions in amber vials or otherwise protected from light to minimize any potential for photodegradation.

  • Use Appropriate Solvents: Linezolid is stable in common intravenous fluids such as 0.9% sodium chloride, 5% and 10% glucose solutions, and sodium lactate for extended periods.[1] For analytical purposes, solutions in mobile phases, like those containing acetonitrile and phosphate buffers at a slightly acidic pH, have been shown to be stable for at least 48 hours.

3. Q: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could these be?

A: Unexpected peaks are likely degradation products. The identity of these products depends on the degradation pathway:

  • Alkaline Hydrolysis: Under high pH conditions, the primary degradation products are a result of the hydrolysis of the oxazolidinone ring, leading to a ring-opened hydrolysate and a fully hydrolyzed product.

  • Acid Hydrolysis: In acidic conditions, the main degradation product is formed by the cleavage of the acetyl group, resulting in an amido substance.

  • Oxidative Degradation: In the presence of oxidizing agents, an N-oxide of the morpholine ring can be formed.

It is crucial to use a stability-indicating analytical method to separate these degradation products from the parent this compound peak.

4. Q: How can I prepare my this compound solutions to minimize degradation during my experiments?

A: To minimize degradation during experimental use:

  • Buffer your solutions: If your experimental conditions allow, use a buffer to maintain a neutral or slightly acidic pH.

  • Prepare fresh solutions: For sensitive applications, it is best to prepare solutions fresh daily. If storing for a short period, keep them at controlled room temperature or refrigerated and protected from light.

  • Avoid harsh conditions: Do not expose the solution to strong acids, bases, or oxidizing agents unless it is for a specific forced degradation study.

  • Mind the temperature: Avoid heating solutions unless necessary for your protocol. If heating is required, minimize the duration and temperature.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of this compound peak area over time. Degradation due to inappropriate storage conditions.Verify the pH and temperature of your storage conditions. Ensure the solution is protected from light. Prepare fresh solutions more frequently.
Appearance of new, unidentified peaks in the chromatogram. Formation of degradation products.Compare your chromatogram to a freshly prepared standard. Review your sample preparation and handling procedure for potential exposure to harsh conditions (high pH, high temperature). Consider performing a forced degradation study to identify potential degradation peaks.
Inconsistent results between experimental runs. Inconsistent sample handling leading to variable degradation.Standardize your sample preparation protocol. Ensure consistent timing, temperature, and pH across all samples and runs. Use a fresh stock solution for each new set of experiments.

Quantitative Data on Linezolid Stability

The following tables summarize the stability of Linezolid under various conditions. It is reasonable to assume that this compound will exhibit similar stability profiles.

Table 1: Stability of Linezolid in Intravenous Solutions at 25°C

Intravenous SolutionInitial ConcentrationConcentration after 34 days% Remaining
0.9% Sodium Chloride2.0 mg/mL>1.9 mg/mL>95%
5% Glucose2.0 mg/mL>1.9 mg/mL>95%
10% Glucose2.0 mg/mL>1.9 mg/mL>95%
Sodium Lactate2.0 mg/mL>1.9 mg/mL>95%

Table 2: Degradation Kinetics of Linezolid in Alkaline Solution at 70°C

pH at 70°CRate Constant (k) (per hour)
8.70.0019
9.70.0163
10.30.0485
11.40.4491

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in a suitable solvent (e.g., methanol, acetonitrile, or a buffer of neutral to slightly acidic pH).

  • Use sonication if necessary to ensure complete dissolution.

  • Store the stock solution in a tightly sealed, light-protected container at controlled room temperature or 2-8°C.

Protocol 2: Forced Degradation Study

This protocol is to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of an analytical method.

  • Acid Degradation:

    • Prepare a solution of this compound in 0.1 M hydrochloric acid.

    • Heat the solution (e.g., at 75°C) and sample at regular intervals.

    • Neutralize the samples with 0.1 M sodium hydroxide before analysis.

  • Alkaline Degradation:

    • Prepare a solution of this compound in 0.1 M sodium hydroxide.

    • Heat the solution (e.g., at 75°C) and sample at regular intervals.

    • Neutralize the samples with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 0.6% H₂O₂).

    • Heat the solution (e.g., at 75°C) and sample at regular intervals.

  • Thermal Degradation:

    • Prepare a solution of this compound in a neutral solvent (e.g., Milli-Q water).

    • Heat the solution at an elevated temperature (e.g., 75°C) and sample at regular intervals.

Visualizations

DegradationPathways Degradation Pathways of Linezolid cluster_conditions Stress Conditions cluster_products Degradation Products Linezolid This compound Alkaline_Hydrolysis Alkaline Hydrolysis (High pH, Heat) Linezolid->Alkaline_Hydrolysis Acid_Hydrolysis Acid Hydrolysis (Low pH, Heat) Linezolid->Acid_Hydrolysis Oxidation Oxidation (e.g., H2O2) Linezolid->Oxidation Ring_Opened Ring-Opened Hydrolysate Alkaline_Hydrolysis->Ring_Opened Amido_Substance Amido Substance (De-acetylated) Acid_Hydrolysis->Amido_Substance N_Oxide Morpholine N-Oxide Oxidation->N_Oxide Full_Hydrolysate Full Hydrolysate Ring_Opened->Full_Hydrolysate ExperimentalWorkflow Workflow for Stability Testing cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Prep_Stock Prepare Stock Solution of this compound Prep_Stress Prepare Samples under Stress Conditions Prep_Stock->Prep_Stress Prep_Control Prepare Control Sample (No Stress) Prep_Stock->Prep_Control Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) Prep_Stress->Analysis Prep_Control->Analysis Data_Acquisition Acquire Chromatographic Data Analysis->Data_Acquisition Compare_Peaks Compare Peak Areas and Identify Degradation Products Data_Acquisition->Compare_Peaks Quantify Quantify Degradation (%) Compare_Peaks->Quantify Assess_Stability Assess Stability and Method Specificity Quantify->Assess_Stability

References

Technical Support Center: Analysis of (R)-Linezolid-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of (R)-Linezolid-d3.

Troubleshooting Guides

This section addresses common issues observed during the bioanalysis of this compound, focusing on problems arising from matrix effects.

Problem 1: Poor reproducibility of the this compound to Linezolid peak area ratio between samples.

  • Possible Cause: Differential matrix effects between the analyte and the internal standard. While this compound is designed to co-elute and experience similar ionization effects as Linezolid, slight differences in retention time can lead to variations in ion suppression or enhancement, especially in complex biological matrices.

  • Solution:

    • Optimize Chromatographic Separation: Adjust the gradient, flow rate, or column chemistry to ensure the analyte and internal standard co-elute perfectly. Even minor separations can lead to differential matrix effects.

    • Improve Sample Preparation: Employ a more rigorous sample clean-up method to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) in reducing matrix effects.[1]

    • Evaluate Different Matrix Lots: Assess the matrix effect across at least six different lots of the biological matrix to understand the variability.[2]

Problem 2: The signal intensity of both Linezolid and this compound is significantly lower in matrix samples compared to neat solutions.

  • Possible Cause: Strong ion suppression caused by co-eluting endogenous matrix components such as phospholipids.

  • Solution:

    • Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.

    • Advanced Sample Preparation: Utilize specialized SPE cartridges or techniques designed for phospholipid removal.

    • Chromatographic Optimization: Modify the LC method to separate the analytes from the region where significant ion suppression occurs. A post-column infusion experiment can identify these regions.

Problem 3: The retention times of Linezolid and this compound are shifting between injections.

  • Possible Cause: Column degradation or buildup of matrix components on the analytical column.

  • Solution:

    • Implement a Column Wash: After each batch of samples, wash the column with a strong solvent to remove strongly retained matrix components.

    • Use a Guard Column: A guard column can help protect the analytical column from contamination.

    • Replace the Column: If the problem persists, the analytical column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound and the parent analyte, Linezolid, by co-eluting components from the sample matrix (e.g., plasma, urine). This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), impacting the accuracy and precision of the quantification.

Q2: Shouldn't the use of a deuterated internal standard like this compound automatically correct for matrix effects?

A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction. However, a phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the SIL-IS. If this separation occurs in a region of variable matrix effects, the correction may not be perfect.

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

A3: The most common method is the post-extraction spike experiment. This involves comparing the peak area of the analyte and internal standard in a solution prepared in a clean solvent to the peak area of the same analytes spiked into an extracted blank matrix. The ratio of these peak areas provides a quantitative measure of the matrix effect (Matrix Factor).

Q4: What are acceptable criteria for matrix effects during method validation?

A4: According to regulatory guidelines, such as those from the FDA, the matrix effect should be assessed using at least six different lots of the biological matrix. The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.

Quantitative Data Summary

The following tables summarize typical recovery and matrix effect data for the analysis of Linezolid using a deuterated internal standard in human plasma. Note that specific values can vary depending on the laboratory, instrumentation, and detailed methodology.

Table 1: Recovery Data for Linezolid and this compound in Human Plasma

Sample Preparation MethodAnalyteMean Recovery (%)
Protein PrecipitationLinezolid78 - 103[3]
Solid-Phase ExtractionLinezolid89.1 - 93.7[4]
Solid-Phase ExtractionThis compound (IS)89.1 - 93.7[4]

Table 2: Matrix Effect Data for Linezolid in Human Plasma

Sample Preparation MethodAnalyteMatrix Effect Observation
Protein Precipitation with ISLinezolidNo significant matrix effect reported

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantitatively determine the extent of ion suppression or enhancement for Linezolid and this compound in a specific biological matrix.

Materials:

  • Blank biological matrix (at least 6 different lots)

  • Linezolid and this compound analytical standards

  • All solvents and reagents used in the extraction procedure

  • LC-MS/MS system

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare standards of Linezolid and this compound at low and high concentrations in the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. After the final extraction step, spike the extracts with Linezolid and this compound to the same concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike blank biological matrix with Linezolid and this compound at the same concentrations as in Set A before initiating the extraction procedure. (This set is primarily for recovery determination).

  • Analyze all samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)

  • Assess the results: The CV of the IS-Normalized MF across the different matrix lots should be ≤15%.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: Neat Solution (Analyte in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte) B->LCMS C Set C: Pre-Extraction Spike (Blank Matrix + Analyte -> Extract) C->LCMS Calc Calculate Matrix Factor (MF) & IS-Normalized MF LCMS->Calc

Caption: Workflow for the evaluation of matrix effects.

troubleshooting_logic decision decision issue issue start Start: Inconsistent Analyte/IS Ratio check_coelution Check Analyte & IS Co-elution start->check_coelution optimize_chrom Optimize Chromatography check_coelution->optimize_chrom No improve_cleanup Improve Sample Cleanup (e.g., use SPE) check_coelution->improve_cleanup Yes optimize_chrom->check_coelution check_matrix_lots Evaluate Different Matrix Lots improve_cleanup->check_matrix_lots end Resolution check_matrix_lots->end

References

Technical Support Center: Enhancing Chromatographic Resolution of (R)-Linezolid-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Linezolid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific issues related to enhancing the resolution of (R)-Linezolid-d3.

Frequently Asked Questions (FAQs)

Q1: We are observing poor resolution between the (S)-Linezolid and (R)-Linezolid enantiomers. What are the initial steps to troubleshoot this issue?

A1: Poor resolution between Linezolid enantiomers is a common challenge. A systematic approach to troubleshooting is recommended.[1] First, verify your method parameters, including mobile phase composition, flow rate, and column temperature.[1] Ensure you are using the correct chiral stationary phase (CSP) and that it has not degraded.[1] Finally, review your sample preparation to confirm the sample is dissolved in a compatible solvent at an appropriate concentration.[1]

Q2: Our lab is using this compound as an internal standard, but it is co-eluting with the non-deuterated (R)-Linezolid. How can we resolve these two peaks?

A2: The co-elution of deuterated and non-deuterated compounds can occur due to their similar chemical properties. However, subtle differences can be exploited to achieve separation. In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts due to the "deuterium isotope effect".[2] This effect is influenced by weaker van der Waals interactions and slightly lower hydrophobicity of the deuterated molecule. To enhance the resolution between this compound and (R)-Linezolid, consider the following:

  • Optimize the Mobile Phase: Fine-tuning the organic modifier-to-buffer ratio can amplify the subtle differences in hydrophobicity.

  • Adjust the Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving resolution.

  • Temperature Optimization: Varying the column temperature can alter the thermodynamics of the interaction with the stationary phase and improve separation.

Q3: What type of chiral stationary phase (CSP) is recommended for the separation of Linezolid enantiomers?

A3: Polysaccharide-based CSPs are highly effective for separating Linezolid enantiomers. Columns such as Chiralcel® OJ-RH and Chiralpak® AD have been successfully used. The choice between cellulose and amylose-based columns can affect the elution order and overall resolution. For instance, on Chiralpak® AD, the (R)-enantiomer has been observed to elute after the (S)-enantiomer in normal-phase chromatography.

Q4: How do mobile phase additives affect the resolution of Linezolid enantiomers?

A4: Mobile phase additives can significantly improve peak shape and resolution. For acidic or basic analytes like Linezolid, small amounts of an acid (e.g., trifluoroacetic acid - TFA) or a base (e.g., diethylamine - DEA) can suppress unwanted secondary interactions with the stationary phase. The concentration of these additives should be carefully optimized, as excessive amounts can alter the chiral recognition mechanism.

Q5: We are experiencing peak tailing with our this compound peak. What are the likely causes and solutions?

A5: Peak tailing can be caused by several factors in chiral chromatography:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. The use of mobile phase additives like TFA or DEA can help mitigate this.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak asymmetry. Try diluting your sample and reinjecting.

  • Inappropriate Sample Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, the sample should be dissolved in the mobile phase itself.

Troubleshooting Guides

Guide 1: Improving Baseline Resolution of (S)-Linezolid, (R)-Linezolid, and this compound

This guide provides a systematic workflow for optimizing the separation of all three key analytes.

G cluster_0 Troubleshooting Workflow for Poor Resolution start Start: Poor or No Resolution check_method Verify Method Parameters (Column, Mobile Phase, Flow Rate, Temp) start->check_method optimize_mp Optimize Mobile Phase (Organic Modifier Ratio, Additives) check_method->optimize_mp Parameters Correct end_bad Re-evaluate CSP and Method check_method->end_bad Parameters Incorrect optimize_flow Adjust Flow Rate (Typically Lower for Better Resolution) optimize_mp->optimize_flow optimize_temp Optimize Temperature (Vary in 5°C increments) optimize_flow->optimize_temp check_column Evaluate Column Performance (Age, Storage, Contamination) optimize_temp->check_column end_good Achieved Baseline Resolution (Rs > 1.5) check_column->end_good Resolution Improved check_column->end_bad No Improvement

Caption: A stepwise troubleshooting workflow for poor enantiomer resolution.

Guide 2: Addressing Peak Shape Issues

Poor peak shape can compromise the accuracy of quantification. This guide outlines steps to improve peak symmetry.

G cluster_1 Troubleshooting Peak Asymmetry start Start: Poor Peak Shape (Tailing or Fronting) check_additives Add/Optimize Mobile Phase Additives (e.g., TFA for acidic, DEA for basic analytes) start->check_additives check_concentration Reduce Sample Concentration (Check for Column Overload) check_additives->check_concentration No Improvement end_good Symmetrical Peaks Achieved check_additives->end_good Improved check_solvent Verify Sample Solvent Compatibility (Dissolve in Mobile Phase if Possible) check_concentration->check_solvent No Improvement check_concentration->end_good Improved check_column Inspect Column for Voids/Contamination check_solvent->check_column No Improvement check_solvent->end_good Improved end_bad Consider New Column check_column->end_bad

Caption: A logical workflow for diagnosing and correcting peak shape problems.

Experimental Protocols

Protocol 1: Chiral Method Development for Linezolid Enantiomers

This protocol outlines a general procedure for developing a chiral separation method for Linezolid.

1. Column and Mobile Phase Screening:

  • Columns: Chiralcel® OJ-RH (150 x 4.6 mm, 5 µm) or Chiralpak® AD (250 x 4.6 mm, 5 µm).

  • Mobile Phases:

    • Reversed-Phase: Acetonitrile/Phosphate Buffer (e.g., 150mM di-sodium hydrogen phosphate, pH 4.5) in varying ratios (e.g., 14:86 v/v).

    • Normal-Phase: Hexane/Isopropanol with 0.1% TFA in varying ratios (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

2. Procedure:

  • Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

  • Inject a standard solution containing both (S)- and (R)-Linezolid.

  • Evaluate the chromatogram for peak separation.

  • Systematically vary the mobile phase composition to optimize resolution.

Protocol 2: Optimization for the Resolution of this compound

This protocol focuses on resolving the deuterated internal standard from its non-deuterated analogue.

1. Initial Conditions:

  • Use the optimized conditions from Protocol 1 that provide baseline separation of the enantiomers.

2. Temperature Optimization:

  • Set the column temperature to 20°C and allow the system to equilibrate.

  • Inject a sample containing (R)-Linezolid and this compound.

  • Increase the temperature in 5°C increments (e.g., 25°C, 30°C, 35°C) and repeat the injection at each step, allowing for equilibration.

  • Analyze the chromatograms to determine the temperature that yields the best resolution.

3. Flow Rate Optimization:

  • Using the optimal temperature, set the flow rate to 1.0 mL/min.

  • Inject the sample and record the chromatogram.

  • Decrease the flow rate in 0.2 mL/min increments (e.g., 0.8 mL/min, 0.6 mL/min).

  • Compare the resolution at each flow rate to find the optimal condition.

Data Presentation

Table 1: Example Data for Temperature Optimization

Temperature (°C)Retention Time (R)-Linezolid (min)Retention Time this compound (min)Resolution (Rs)
2012.512.21.2
2511.811.51.4
3011.210.91.6
3510.510.31.3

Table 2: Published Chiral Separation Methods for Linezolid

Chiral Stationary PhaseMobile PhaseResolution (Rs)Reference
Chiralcel OJ-RH150mM Na2HPO4 (pH 4.5)/ACN (86:14)2.0
Chiralpak ADHexane/2-Propanol/TFA (80:20:0.1)>1.5
Chiralpak IAACN/Ethanol/n-butyl amine/TFA (96:4:0.1:0.16)Not specified

Workflow for Method Development and Validation

G cluster_2 Method Development and Validation Workflow start Define Analytical Goal method_dev Method Development (Column, Mobile Phase, Temp, Flow Rate Screening) start->method_dev optimization Method Optimization (Fine-tuning for Resolution and Peak Shape) method_dev->optimization validation Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) optimization->validation routine_analysis Routine Sample Analysis validation->routine_analysis end End routine_analysis->end

Caption: A high-level workflow for bioanalytical method development and validation.

References

Technical Support Center: (R)-Linezolid-d3 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues related to contaminants in the synthesis of (R)-Linezolid-d3.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of this compound?

A1: Impurities in this compound synthesis can be broadly categorized into three groups:

  • Process-Related Impurities: These are byproducts formed from side reactions of starting materials, intermediates, or reagents during the synthesis.

  • Degradation Products: These arise from the decomposition of the active pharmaceutical ingredient (API) or intermediates under specific conditions like heat, light, or acidic/basic environments.

  • Isotopologue Impurities: These are specific to isotopically labeled compounds and include species with incomplete deuterium incorporation or isotopic scrambling.

Q2: How can I identify the source of a specific impurity in my synthesis?

A2: Identifying the source of an impurity involves a systematic approach:

  • Retrosynthetic Analysis: Carefully review your synthetic route to pinpoint potential side reactions at each step.

  • Stress Testing: Subject your starting materials, intermediates, and final product to heat, acid, base, and oxidative conditions to identify potential degradation pathways.

  • Impurity Spiking: If a reference standard for a suspected impurity is available, spike it into your sample and analyze it using a suitable chromatographic method to confirm its retention time.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can provide the elemental composition of the impurity, offering clues to its structure.

Q3: Are there any impurities specific to the use of deuterated reagents?

A3: Yes, the use of deuterated reagents, such as deuterated acetyl chloride or acetic anhydride for the introduction of the d3-acetyl group, can lead to specific impurities. These may include:

  • (R)-Linezolid-d2, -d1, and -d0: Resulting from incomplete deuteration of the acetylating agent.

  • Underivatized Amine Intermediate: If the acetylation reaction is incomplete.

  • Side products of the deuterated reagent: Depending on its purity and stability.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
An unknown peak is observed in the HPLC chromatogram with a mass corresponding to Linezolid + X. This could be a process-related impurity where a fragment has added to the Linezolid structure.- Review the synthesis steps for any reactive species that could add to the molecule. - Isolate the impurity using preparative HPLC for structural elucidation by NMR and MS.
The level of the (R)-Linezolid (non-deuterated) impurity is high. - The deuterated acetylating reagent may contain significant amounts of the non-deuterated isotopologue. - Isotopic exchange may be occurring under the reaction or workup conditions.- Verify the isotopic purity of the deuterated reagent by NMR or MS. - Use a higher isotopic purity reagent. - Optimize reaction conditions (e.g., temperature, reaction time) to minimize isotopic exchange.
A peak corresponding to the desfluoro-Linezolid impurity is detected. This impurity can arise from the starting materials or be formed during the synthesis if a de-fluorination reaction occurs.- Check the purity of the starting aniline derivative. - Modify reaction conditions to be milder, avoiding harsh reagents or high temperatures that could promote de-fluorination.
The presence of the Linezolid N-oxide impurity is confirmed. Oxidation of the morpholine nitrogen can occur during the synthesis or on storage.- Use high-purity, peroxide-free solvents and reagents. - Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Store the final product and intermediates protected from light and air.

Common Contaminants Summary

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential Source
(S)-Linezolid (Epimer)C₁₆H₂₀FN₃O₄337.35Chiral impurity in starting materials or epimerization during synthesis.
Desfluoro LinezolidC₁₆H₂₁N₃O₄323.36Impurity in starting materials; de-fluorination side reaction.[1]
Linezolid N-OxideC₁₆H₂₀FN₃O₅353.35Oxidation of the morpholine nitrogen.[2]
Linezolid AmineC₁₄H₁₈FN₃O₃295.31Incomplete acetylation or degradation product.[1]
Linezolid AzideC₁₄H₁₇FN₄O₃308.31Synthesis-related impurity from an azide intermediate.[1]

Experimental Protocol: HPLC-UV Method for Impurity Profiling

This protocol provides a general method for the analysis of this compound and its potential impurities. Method optimization may be required based on the specific impurities encountered.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 75 25
    9.5 20 80

    | 40 | 20 | 80 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase initial composition to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing contaminants in your this compound synthesis.

Troubleshooting_Workflow start Start: Impurity Detected in this compound check_lcms Analyze by LC-MS to determine mass of impurity start->check_lcms compare_known Compare mass to known impurities check_lcms->compare_known match Known Impurity compare_known->match Match Found no_match Unknown Impurity compare_known->no_match No Match identify_source Identify source of impurity match->identify_source review_synthesis Review synthetic route for potential side reactions no_match->review_synthesis stress_test Perform stress testing (heat, acid, base, oxidation) review_synthesis->stress_test isolate Isolate impurity (e.g., prep-HPLC) stress_test->isolate characterize Structural elucidation (NMR, HRMS) isolate->characterize characterize->identify_source optimize Optimize reaction/purification conditions identify_source->optimize end End: Impurity Controlled optimize->end

Caption: Troubleshooting workflow for impurity identification and control.

References

Addressing poor recovery of (R)-Linezolid-d3 in sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-Linezolid-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges with the recovery of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor recovery of this compound?

Poor recovery of the deuterated internal standard, this compound, can stem from several factors during sample preparation. These can be broadly categorized as issues related to the extraction procedure, the stability of the internal standard, and matrix effects. Procedural issues include suboptimal pH of the sample or extraction solvents, use of an inappropriate extraction solvent, or incomplete elution from a solid-phase extraction (SPE) cartridge. Stability issues may arise from degradation of the internal standard, particularly at alkaline pH, or from deuterium-hydrogen exchange under certain conditions.[1][2] Matrix effects, where other components in the sample interfere with the extraction process, can also lead to inconsistent and low recovery.[3]

Q2: How does pH affect the recovery of this compound?

The pH of the sample and extraction solvents is a critical factor. Linezolid is known to be least stable at high pH values.[2][4] Degradation under alkaline conditions can lead to a significant loss of the internal standard. For extraction, the pH should be optimized to ensure that this compound is in a neutral, unionized state, which enhances its solubility in organic solvents used for liquid-liquid extraction (LLE) or its retention on reversed-phase SPE sorbents.

Q3: Can the deuterated label on this compound be lost during sample preparation?

While the deuterium atoms on this compound are generally stable, there is a potential for deuterium-hydrogen exchange, especially under harsh acidic or basic conditions. It is crucial to use deuterated internal standards where the labels are on stable positions of the molecule. For this compound, the deuterium atoms are on the N-acetyl methyl group, which is generally considered stable. However, prolonged exposure to extreme pH and high temperatures should be avoided to minimize the risk of exchange.

Q4: What is the expected recovery rate for Linezolid and its deuterated internal standard?

The recovery rate can vary significantly depending on the sample matrix and the extraction method used. Published methods for Linezolid show a wide range of recoveries. For instance, solid-phase extraction (SPE) has been reported to yield recoveries between 89.1% and 93.7%. Methods employing protein precipitation with acetonitrile have shown extraction recoveries ranging from 78% to 103%. It is important to establish the expected recovery in your specific matrix and method during validation.

Troubleshooting Guides

Issue 1: Low Recovery of this compound in Protein Precipitation

Protein precipitation is a common and straightforward method for sample preparation, but it can sometimes result in low recovery of the analyte and internal standard.

Troubleshooting Steps:

  • Optimize the Precipitating Solvent: Acetonitrile is a common choice for precipitating proteins when analyzing Linezolid. If you are experiencing low recovery, consider testing other organic solvents such as methanol or a mixture of solvents. The choice of solvent can affect how well the analyte and internal standard stay in the supernatant.

  • Adjust the Solvent-to-Sample Ratio: A common ratio is 3:1 (solvent:sample). If recovery is low, you can experiment with different ratios to find the optimal balance for protein precipitation and analyte/internal standard solubility.

  • Control Temperature: Perform the precipitation at a low temperature (e.g., on ice or at 4°C). This can help to improve the efficiency of protein removal and may enhance the stability of the analytes.

  • Ensure Complete Precipitation: After adding the solvent, vortex the sample thoroughly and allow it to incubate for a sufficient amount of time (e.g., 10-20 minutes) at a low temperature to ensure complete protein precipitation.

  • Check for Co-precipitation: this compound might be co-precipitating with the proteins. This can sometimes be addressed by adjusting the pH of the sample before adding the precipitating solvent.

Issue 2: Poor Recovery in Liquid-Liquid Extraction (LLE)

LLE is a powerful technique for sample cleanup, but its efficiency is highly dependent on the choice of solvents and pH.

Troubleshooting Steps:

  • Optimize pH: The pH of the aqueous phase is crucial for ensuring that this compound is in its neutral form, which is more soluble in organic extraction solvents. Experiment with a range of pH values around the pKa of Linezolid to find the optimal pH for extraction.

  • Select the Appropriate Extraction Solvent: The choice of the organic solvent is critical. A solvent that is immiscible with the aqueous phase and has a high affinity for this compound should be used. Common choices include ethyl acetate, dichloromethane, and mixtures thereof. Test different solvents and solvent combinations to improve recovery.

  • Ensure Efficient Mixing: Vortex the sample vigorously for an adequate amount of time to ensure a complete transfer of the analyte and internal standard into the organic phase.

  • Prevent Emulsion Formation: Emulsions can trap the analyte and lead to poor recovery. If emulsions form, try adding salt to the aqueous phase or centrifuging the sample at a higher speed.

  • Check for Back-Extraction: After the initial extraction, consider a second extraction step to recover any remaining analyte and internal standard from the aqueous phase.

Issue 3: Low Recovery in Solid-Phase Extraction (SPE)

SPE is a versatile technique, but each step needs to be carefully optimized to ensure good recovery.

Troubleshooting Steps:

  • Verify Sorbent Selection: For Linezolid, a reversed-phase sorbent (e.g., C18) is a common choice. Ensure that the chosen sorbent is appropriate for the properties of this compound.

  • Optimize Conditioning and Equilibration: The sorbent must be properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution that mimics the sample's solvent composition. Inadequate conditioning or equilibration can lead to poor retention.

  • Control Sample Loading: The sample should be loaded onto the column at a slow and steady flow rate to allow for sufficient interaction between the analyte/internal standard and the sorbent.

  • Optimize the Wash Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the this compound. You may need to test different solvent compositions for the wash step.

  • Ensure Complete Elution: The elution solvent must be strong enough to completely disrupt the interaction between the this compound and the sorbent. You can try using a stronger solvent, a larger volume of solvent, or performing a second elution step.

Data Summary

Table 1: Recovery of Linezolid in Different Sample Preparation Methods

Sample Preparation MethodMatrixRecovery (%)Reference
Solid-Phase Extraction (SPE)Human Plasma89.1 - 93.7
Protein Precipitation (Acetonitrile)Human Serum78 - 103
Protein Precipitation (Methanol)Human Plasma92.56 ± 1.78 to 95.24 ± 2.84

Note: The recovery of this compound is expected to be similar to that of Linezolid.

Experimental Protocols

Protocol 1: Systematic Evaluation of pH Effect on LLE Recovery
  • Prepare a series of buffers: Prepare a set of buffers with pH values ranging from 4 to 10 (e.g., acetate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for alkaline pH).

  • Spike the samples: Spike a known concentration of this compound into your blank matrix (e.g., plasma).

  • Adjust the pH: For each buffer, take a set of spiked matrix samples and adjust the pH to the desired value using the prepared buffers.

  • Perform LLE: Use a consistent LLE protocol for all samples. For example, add a fixed volume of a selected organic solvent (e.g., ethyl acetate), vortex for a set time, and centrifuge.

  • Analyze the organic phase: Carefully collect the organic layer and analyze it using your LC-MS/MS method to determine the amount of this compound recovered.

  • Plot the results: Plot the recovery of this compound against the pH to identify the optimal pH for extraction.

Protocol 2: Troubleshooting Low Recovery in SPE
  • Collect all fractions: During your SPE procedure, collect not only the final eluate but also the flow-through from the sample loading step and the effluent from the wash step.

  • Analyze all fractions: Analyze all collected fractions (flow-through, wash effluent, and final eluate) for the presence of this compound.

  • Identify the source of loss:

    • If this compound is found in the flow-through, it indicates a problem with the sample loading or retention. Consider optimizing the sample pH or using a stronger sorbent.

    • If this compound is found in the wash effluent, your wash solvent is too strong and is prematurely eluting the internal standard. Switch to a weaker wash solvent.

    • If this compound is not found in the flow-through or wash effluent, but the recovery in the final eluate is still low, the issue is with the elution step. Use a stronger elution solvent, a larger volume, or a soak step where the elution solvent is left on the column for a few minutes before elution.

Visualizations

Troubleshooting_Workflow start Poor this compound Recovery check_method Review Sample Preparation Method start->check_method ppt Protein Precipitation check_method->ppt Method is lle Liquid-Liquid Extraction check_method->lle Method is spe Solid-Phase Extraction check_method->spe Method is troubleshoot_ppt Troubleshoot Protein Precipitation - Optimize Solvent - Adjust Ratio - Control Temperature ppt->troubleshoot_ppt troubleshoot_lle Troubleshoot LLE - Optimize pH - Change Solvent - Prevent Emulsion lle->troubleshoot_lle troubleshoot_spe Troubleshoot SPE - Check Sorbent - Optimize Wash/Elution - Control Flow Rate spe->troubleshoot_spe end Recovery Improved troubleshoot_ppt->end troubleshoot_lle->end troubleshoot_spe->end

Caption: A general workflow for troubleshooting poor recovery of this compound.

Factors_Affecting_Recovery cluster_procedure Procedural Factors cluster_stability Stability Factors cluster_matrix Matrix Effects recovery Poor this compound Recovery pH Suboptimal pH recovery->pH solvent Inappropriate Solvent recovery->solvent elution Incomplete Elution recovery->elution degradation Chemical Degradation recovery->degradation exchange Deuterium Exchange recovery->exchange suppression Ion Suppression recovery->suppression enhancement Ion Enhancement recovery->enhancement

Caption: Key factors that can lead to poor recovery of this compound.

Linezolid_Mechanism ribosome Bacterial Ribosome 50S Subunit 30S Subunit initiation_complex Formation of 70S Initiation Complex ribosome:<50s>->initiation_complex ribosome:<30s>->initiation_complex protein_synthesis Protein Synthesis initiation_complex->protein_synthesis linezolid This compound binding_site Binds to 23S rRNA of 50S Subunit linezolid->binding_site binding_site->initiation_complex Inhibits

Caption: Mechanism of action of Linezolid in inhibiting bacterial protein synthesis.

References

Optimizing incubation times for (R)-Linezolid-d3 metabolic studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers optimizing incubation times for the metabolic studies of Linezolid. It is designed for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of (R)-Linezolid-d3 in metabolic studies?

A1: this compound is the deuterium-labeled version of (R)-Linezolid, an impurity of the antibiotic Linezolid. In metabolic studies, its primary role is to serve as an internal standard (IS) for the quantitative analysis of Linezolid and its metabolites using techniques like LC-MS/MS.[1][2] The stable heavy isotopes allow for precise differentiation and quantification of the target analyte from the IS, correcting for variations during sample preparation and analysis.

Q2: What are the major metabolic pathways and metabolites of Linezolid?

A2: Linezolid primarily undergoes oxidation of its morpholine ring, which is largely a non-enzymatic, chemical process.[3][4] This leads to the formation of two main, inactive metabolites[5]:

  • PNU-142586 (Aminoethoxyacetic acid derivative)

  • PNU-142300 (Hydroxyethyl glycine derivative)

Cytochrome P450 (CYP) enzymes do not play a major role in Linezolid's metabolism, and it does not significantly inhibit or induce major CYP isoforms.

Q3: Which in vitro systems are suitable for studying Linezolid metabolism?

A3: Given that Linezolid metabolism is not primarily enzymatic, various systems can be used. However, to capture all potential pathways, including minor enzymatic contributions, the following are recommended:

  • Human Liver Microsomes (HLM): Useful for investigating any potential Phase I (CYP-mediated) metabolism, though this is minor for Linezolid.

  • Hepatocytes (Suspension or Plated): Provide a more complete metabolic picture, containing both Phase I and Phase II enzymes, as well as cofactors. Plated hepatocytes are particularly useful for studying slowly metabolized compounds as incubation times can be extended.

  • S9 Fraction: A supernatant fraction containing both microsomal and cytosolic enzymes, offering a broader range of metabolic capabilities than microsomes alone.

Q4: What is a typical starting point for incubation time in a Linezolid metabolic stability study?

A4: For a standard in vitro study using liver microsomes or hepatocytes, a common approach is to sample at multiple time points. A typical range would be 0, 5, 15, 30, 45, and 60 minutes. Because Linezolid can be metabolized slowly, extending incubation times up to 4 hours in suspension hepatocytes or even 24-48 hours in plated hepatocyte models may be necessary to accurately characterize its clearance.

Troubleshooting Guide

Q5: I am not detecting any significant formation of Linezolid metabolites. What are the possible causes and solutions?

A5: This is a common issue, particularly with a slowly metabolized compound like Linezolid.

Potential Cause Troubleshooting Steps & Solutions
Incubation Time is Too Short Linezolid is cleared relatively slowly. Extend the incubation period. For microsomes, try up to 60-120 minutes. For hepatocytes, consider longer incubations of 4, 8, or even 24 hours.
Low Enzyme/Cellular Activity Verify the activity of your liver microsomes or hepatocytes with a known positive control substrate. Ensure proper storage and handling of biological materials to maintain enzymatic function.
Sub-optimal Substrate Concentration Ensure the Linezolid concentration is appropriate. A typical starting concentration is 1 µM. Very high concentrations can saturate enzymes, while very low concentrations may not yield detectable metabolites.
Insufficient Analytical Sensitivity Confirm that your LC-MS/MS method is optimized for the detection of PNU-142586 and PNU-142300. Check the limits of detection (LOD) and quantification (LLOQ).
Inappropriate In Vitro System Since Linezolid metabolism is primarily non-enzymatic oxidation, metabolite formation in purely enzymatic systems like recombinant CYPs may be very low. Hepatocytes are often a better choice as they can better simulate the complex cellular environment.

Q6: My results show high variability between replicate experiments. How can I improve consistency?

A6: High variability can obscure true metabolic rates and make data interpretation difficult.

Potential Cause Troubleshooting Steps & Solutions
Inconsistent Experimental Conditions Strictly standardize all experimental parameters, including temperature, pH, and buffer composition. Use a temperature-controlled incubator/shaker. Ensure pH of all solutions is consistent.
Pipetting Inaccuracy Calibrate pipettes regularly. When preparing reactions, use a master mix containing all common reagents (buffer, cofactors, substrate) to minimize pipetting errors between wells.
Biological Matrix Variability If using single-donor microsomes or hepatocytes, inherent genetic variability can be a factor. Consider using pooled human liver microsomes or hepatocytes to average out inter-individual differences.
Sample Processing Inconsistency Ensure the quenching step (e.g., adding cold acetonitrile) is performed rapidly and consistently across all samples to stop the reaction at the precise time point. Vortex all samples for the same duration.

Q7: The concentration of the parent compound, Linezolid, is depleting too quickly. What does this indicate?

A7: Rapid depletion suggests that the chosen incubation times are too long for the experimental conditions.

Potential Cause Troubleshooting Steps & Solutions
Incubation Time Too Long The metabolic reaction is completing before your final time point. Reduce the incubation duration and add more frequent, earlier time points (e.g., 0, 1, 2, 5, 10, 15 minutes) to accurately capture the initial rate of metabolism.
High Protein Concentration A high concentration of microsomal protein or hepatocytes can lead to very rapid metabolism. Consider reducing the protein/cell concentration in the incubation mixture. A microsomal protein concentration of <0.5 mg/mL is often recommended.
Non-specific Binding Linezolid may be binding to the plasticware of your assay plate or tubes, giving a false impression of metabolic depletion. Using low-binding plates and including control incubations without cofactors (e.g., without NADPH for microsomes) can help assess this.

Visualizations and Diagrams

Metabolic Pathway of Linezolid

Linezolid_Metabolism Linezolid Linezolid PNU142586 PNU-142586 (Aminoethoxyacetic acid derivative) Linezolid->PNU142586 Morpholine Ring Oxidation PNU142300 PNU-142300 (Hydroxyethyl glycine derivative) Linezolid->PNU142300 Morpholine Ring Oxidation

Caption: Primary metabolic pathway of Linezolid via morpholine ring oxidation.

Workflow for Optimizing Incubation Time

Optimization_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep_Matrix Prepare Biological Matrix (e.g., Liver Microsomes) Pre_Incubate Pre-incubate Matrix at 37°C Prep_Matrix->Pre_Incubate Prep_Solutions Prepare Linezolid & Cofactor Solutions Initiate_Rxn Initiate Reaction (Add Linezolid) Prep_Solutions->Initiate_Rxn Pre_Incubate->Initiate_Rxn Time_Points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate_Rxn->Time_Points Quench Quench Reaction (e.g., Cold Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Plot Plot % Parent Remaining vs. Time LCMS->Plot Determine_Linearity Determine Linear Range (Time & Protein Conc.) Plot->Determine_Linearity Select_Time Select Optimal Incubation Time (within linear range, ~20% substrate loss) Determine_Linearity->Select_Time

Caption: Experimental workflow for optimizing incubation time in metabolic stability assays.

Troubleshooting Logic for Low Metabolite Yield

Troubleshooting_Low_Yield Start Issue: Low Metabolite Signal Check_Time Was incubation time >60 min? Start->Check_Time Check_Control Did positive control substrate work? Check_Time->Check_Control Yes Sol_Time Solution: Extend incubation time (e.g., 2-4 hours) Check_Time->Sol_Time No Check_Sensitivity Is LC-MS/MS LLOQ adequate? Check_Control->Check_Sensitivity Yes Sol_Matrix Solution: Source new biological matrix (microsomes/hepatocytes) Check_Control->Sol_Matrix No Sol_Sensitivity Solution: Optimize MS method for metabolite transitions Check_Sensitivity->Sol_Sensitivity No Sol_System Consider alternative system (e.g., hepatocytes instead of microsomes) Check_Sensitivity->Sol_System Yes

Caption: Decision tree for troubleshooting low metabolite formation.

Experimental Protocols

Protocol: Optimizing Incubation Time for Linezolid in Human Liver Microsomes (HLM)

This protocol outlines a method to determine the optimal incubation time for assessing the metabolic stability of Linezolid.

1. Materials and Reagents:

  • Linezolid

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regeneration System (e.g., containing glucose-6-phosphate and G6P dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 96-well incubation plates and collection plates

2. Solution Preparation:

  • Linezolid Stock (1 mM): Prepare in a suitable solvent (e.g., DMSO or Methanol).

  • Working Solution (100 µM): Dilute the stock solution in buffer.

  • HLM Suspension (1 mg/mL): Dilute the HLM stock in cold phosphate buffer.

  • Internal Standard (IS) Quenching Solution: Prepare a solution of 100 ng/mL this compound in cold acetonitrile.

3. Incubation Procedure:

  • Add 188 µL of the HLM suspension (1 mg/mL) to wells of a 96-well plate. This will result in a final protein concentration of 0.5 mg/mL in the 200 µL reaction.

  • Pre-warm the plate at 37°C for 5-10 minutes in a shaking water bath or incubator.

  • Initiate the metabolic reaction by adding 10 µL of the NADPH regeneration system followed immediately by 2 µL of the 100 µM Linezolid working solution (final concentration: 1 µM).

  • At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring 50 µL of the incubation mixture to a collection plate well containing 100 µL of the cold IS Quenching Solution. The T=0 sample is taken immediately after adding the substrate.

  • Vortex the collection plate for 2 minutes to ensure complete protein precipitation.

4. Sample Processing and Analysis:

  • Centrifuge the collection plate at 4,000 x g for 20 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of Linezolid.

5. Data Analysis:

  • Calculate the peak area ratio of Linezolid to the internal standard (this compound).

  • Normalize the results by expressing the Linezolid concentration at each time point as a percentage of the T=0 concentration.

  • Plot the natural log of the '% Parent Remaining' versus time.

  • Determine the time interval over which the decline is linear. The optimal incubation time for future experiments should be within this linear range, typically aiming for a point where approximately 20-30% of the parent compound is consumed.

Quantitative Data Summary

Table 1: Typical LC-MS/MS Parameters for Analysis
ParameterLinezolidPNU-142586PNU-142300This compound (IS)
Ionization Mode ESI+ESI+ESI+ESI+
Parent Ion (m/z) 338.0370.0312.1341.0
Fragment Ion (m/z) 296.0324.0253.1299.0
Reference
(Note: Exact m/z values may vary slightly based on instrumentation and adduct formation. Method optimization is required.)
Table 2: Example Experimental Conditions for Stability Assay
ParameterRecommended ConditionRationale
Test Compound LinezolidThe drug being studied.
Substrate Concentration 1 µMBelow typical Km values to ensure first-order kinetics.
Microsomal Protein 0.5 mg/mLBalances metabolic activity with minimizing non-specific binding.
Incubation Temp. 37°CPhysiologically relevant temperature.
Time Points 0, 5, 15, 30, 45, 60 minProvides data to assess the linearity of the reaction rate.
Cofactor NADPH Regenerating SystemEnsures a constant supply of the necessary cofactor for CYP enzymes.
Internal Standard This compoundCorrects for analytical variability.

References

Calibration curve issues with (R)-Linezolid-d3 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using the (R)-Linezolid-d3 internal standard in analytical assays, particularly LC-MS/MS.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: Why is my calibration curve for Linezolid non-linear, even though I am using a deuterated internal standard like this compound?

Answer: Non-linearity in calibration curves, even with a stable isotope-labeled internal standard (SIL-IS), can be caused by several factors. At high analyte concentrations, you may encounter detector saturation or ion suppression due to competition for ionization in the mass spectrometer source.[1][2] The formation of analyte multimers (e.g., dimers) at these high concentrations can also contribute to a non-linear response.[1] Another potential cause is isotopic interference, where the naturally occurring isotopes of the much more abundant Linezolid analyte contribute to the signal of the this compound internal standard, a phenomenon often referred to as "crosstalk".[1][3] This becomes more pronounced at high analyte-to-internal standard concentration ratios.

Question 2: My this compound internal standard is not adequately compensating for matrix effects, leading to poor accuracy and precision. What is happening?

Answer: This issue is likely due to "differential matrix effects". It occurs when the analyte (Linezolid) and the internal standard (this compound) are affected differently by the components of the sample matrix. A primary reason for this is a slight difference in their chromatographic retention times. Even a small separation can expose the analyte and the internal standard to different co-eluting matrix components, resulting in varied levels of ion suppression or enhancement. The stability and position of the deuterium label are also critical; if the deuterium atoms are in a position susceptible to back-exchange with protons from the solvent or matrix, the isotopic purity of the standard can be compromised, affecting accuracy.

Question 3: I'm observing a high coefficient of variation (%CV) for the this compound internal standard response across my sample batch. What are the potential causes?

Answer: High variability in the internal standard response is a common indicator of issues in the analytical workflow. Potential causes include:

  • Inconsistent Sample Preparation: Variability in extraction recovery, or inconsistent evaporation and reconstitution steps can significantly affect the internal standard response.

  • Pipetting or Aliquoting Errors: Inconsistent addition of the internal standard solution to the samples is a frequent source of random variability.

  • Matrix Effects: As mentioned previously, different lots of biological matrix can have varying compositions, leading to inconsistent ion suppression or enhancement.

  • Instrument-related Issues: This can range from inconsistent injection volumes to fluctuations in the mass spectrometer's ion source performance.

Question 4: My calibration curve appears to be flattening at higher concentrations. What troubleshooting steps should I take?

Answer: A flattening curve at high concentrations, often described as a saturation effect, is a common form of non-linearity. The root cause is often that the absolute analyte signal has exceeded the linear dynamic range of the detector. Here are some steps to address this:

  • Extend the Dynamic Range: If your instrument allows, you could monitor a less intense, secondary product ion for the analyte at high concentrations. This can extend the linear range of the assay.

  • Dilute High-Concentration Samples: The most straightforward approach is to dilute samples that are expected to have high concentrations to bring them within the linear range of the calibration curve.

  • Reduce Injection Volume: A smaller injection volume will introduce less analyte into the system, potentially bringing the response back into the linear range.

  • Optimize Ion Source Parameters: Adjusting parameters like spray voltage or gas flows might help to reduce ionization saturation, though this may also affect sensitivity at the lower end of the curve.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard? A1: this compound is a stable isotope-labeled version of the analyte, Linezolid. It is considered the "gold standard" for internal standards in LC-MS/MS assays. Its purpose is to compensate for variability during the analytical process, including sample preparation (e.g., extraction losses), injection volume inconsistencies, and matrix-induced ion suppression or enhancement. Because it is chemically and physically almost identical to Linezolid, it experiences similar variations, allowing for more accurate and precise quantification when the ratio of the analyte peak area to the internal standard peak area is used for calibration.

Q2: Can the position of the deuterium labels on this compound affect my results? A2: Yes, the position and stability of the deuterium labels are crucial. Deuterium atoms in certain chemical locations can be susceptible to back-exchange with protons from the surrounding environment (e.g., solvents). This can lead to a loss of the isotopic label, compromising the accuracy of the assay. It is essential to use internal standards where the deuterium atoms are placed in chemically stable, non-exchangeable positions.

Q3: What are typical validation parameters for a bioanalytical method using Linezolid? A3: While specific parameters can vary by application and regulatory guidelines, a typical LC-MS/MS method for Linezolid in a biological matrix like plasma would be validated for linearity, accuracy, precision, selectivity, and stability.

Data Presentation

Table 1: Example Linearity and LLOQ for Linezolid LC-MS/MS Methods

AnalyteMatrixCalibration Range (µg/mL)LLOQ (µg/mL)Reference
LinezolidHuman Plasma0.1 - 20>0.990.05
LinezolidHuman Serum0.1 - 50≥0.990.1

Table 2: Example Precision and Accuracy Data for Linezolid Quantification

MatrixParameterAcceptance CriteriaReference
Human PlasmaIntra-assay Precision (%RSD)5.1 - 11.4%
Human PlasmaInter-assay Precision (%RSD)5.1 - 11.4%
Human PlasmaIntra-assay Accuracy97.5 - 114.0% of nominal
Human PlasmaInter-assay Accuracy97.5 - 114.0% of nominal
Human SerumInaccuracy<6%
Human SerumImprecision (%CV)<7.3%

Experimental Protocols

General Protocol for Linezolid Quantification in Human Plasma using LC-MS/MS

This is a generalized protocol synthesized from common practices in published methods. Specific parameters should be optimized for your instrumentation and application.

  • Sample Preparation (Protein Precipitation)

    • To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized).

    • Vortex briefly to mix.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube or 96-well plate for analysis.

  • Chromatographic Conditions

    • LC System: Agilent 1200 series or equivalent.

    • Column: Reversed-phase C18 column (e.g., Waters Xbridge C18, 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.6 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 2% B), ramp up to a high percentage (e.g., 98% B) to elute the analyte, and then return to initial conditions to re-equilibrate the column.

  • Mass Spectrometric Conditions

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Linezolid: 338 -> 294 m/z.

      • This compound: 341 -> 297 m/z.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy) should be optimized for maximum signal intensity.

Mandatory Visualization

G cluster_start Start: Calibration Curve Failure cluster_investigation Initial Checks cluster_is_issues Internal Standard Troubleshooting cluster_nonlinearity_issues Non-Linearity Troubleshooting cluster_solutions Potential Solutions start Poor Linearity (r² < 0.99) or High %CV check_is Review IS Peak Area Across Batch start->check_is check_chrom Examine Peak Shape & Retention Time start->check_chrom is_random Random IS Variability? check_is->is_random High %CV is_trend Systematic IS Trend? check_is->is_trend curve_shape Curve Shape? check_chrom->curve_shape Non-Linear inconsistent_prep Inconsistent Sample Prep (Pipetting, Extraction) is_random->inconsistent_prep Yes instrument_drift Instrument Drift or Source Contamination is_trend->instrument_drift Yes sol_prep Optimize & Standardize Sample Prep Protocol inconsistent_prep->sol_prep sol_instrument Perform Instrument Maintenance/Cleaning instrument_drift->sol_instrument saturation Flattening at High Conc. curve_shape->saturation Saturation poor_low_end Poor Fit at Low Conc. curve_shape->poor_low_end Poor LLOQ crosstalk Isotopic Crosstalk (High Conc. Analyte) saturation->crosstalk sol_dilute Dilute High Conc. Samples saturation->sol_dilute differential_me Differential Matrix Effects (Check RT Shift) poor_low_end->differential_me sol_chrom Optimize Chromatography to Ensure Co-elution differential_me->sol_chrom

Caption: Troubleshooting workflow for Linezolid-d3 calibration curve issues.

References

Validation & Comparative

(R)-Linezolid-d3 Sets the Gold Standard for Bioanalytical Quantification of Linezolid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antibiotic Linezolid, the choice of an appropriate internal standard is paramount to ensure accurate and reliable quantification. This guide provides an objective comparison of (R)-Linezolid-d3, a deuterated stable isotope-labeled internal standard, with commonly used non-deuterated (structural analogue) internal standards. The evidence overwhelmingly supports the superiority of this compound in minimizing analytical variability and compensating for matrix effects, leading to more robust and precise results.

Internal standards are crucial in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to correct for variations that can occur during sample preparation, injection, and ionization. The ideal internal standard should mimic the analyte's physicochemical properties as closely as possible.[1] Stable isotope-labeled standards, such as this compound, are considered the "gold standard" because they are chemically identical to the analyte, with the only difference being a slight increase in mass due to the deuterium atoms.[2][3] This near-identical nature ensures they co-elute with the analyte and experience the same degree of matrix effects and extraction recovery.[4]

Performance Comparison: this compound vs. Structural Analogues

Experimental data from various studies consistently demonstrate the superior performance of deuterated internal standards over their non-deuterated counterparts for Linezolid quantification. Studies utilizing three-fold deuterated Linezolid (this compound) report excellent analytical performance, with high accuracy and precision.[5] In contrast, methods employing structural analogues such as 2-ethoxybenzamide, guaifenesin, or the related drug tedizolid, while capable of providing acceptable results, are more susceptible to variability introduced by matrix effects.

The key advantage of this compound lies in its ability to effectively compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix. Because this compound has the same retention time and ionization characteristics as Linezolid, any matrix-induced changes in the analyte signal are mirrored in the internal standard signal, leading to a consistent analyte-to-internal standard ratio and, consequently, more accurate quantification. Structural analogues, having different chemical structures, may elute at slightly different times and respond differently to matrix interferences, potentially leading to inaccurate results.

A summary of the quantitative performance from studies using different internal standards for Linezolid analysis is presented in the table below.

Internal StandardTypeMatrixAccuracy (%)Precision (% CV/RSD)Key Findings
This compound DeuteratedSerum<6% (inaccuracy)<7.3%Good analytical performance, robust, and reliable for routine application.
This compound DeuteratedSerum97-112%<15%No significant matrix effect observed.
Unnamed IS Structural AnaloguePlasma97.5-114.0%5.1-11.4%Method recommended for determination of Linezolid in human plasma.
2-ethoxybenzamide Structural AnalogueSerum, CSFDeviation from target: -7.1% to -6.3%Not specifiedAcceptable limits for therapeutic drug monitoring.
Guaifenesin Structural AnaloguePlasma91.25-98.28%<4.63%Simple and sensitive HPLC-UV method.
Tedizolid Structural AnalogueHuman Serum-9.7 to 12.8%<14.2%Used for simultaneous quantification of Linezolid and its metabolite.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for Linezolid quantification using both a deuterated and a non-deuterated internal standard.

Protocol 1: Linezolid Quantification using this compound Internal Standard

This protocol is based on a validated LC-MS/MS method for the quantification of Linezolid in serum.

1. Sample Preparation:

  • To 100 µL of serum, add 200 µL of a protein precipitation agent (e.g., acetonitrile) containing this compound at a known concentration.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry:

  • Ionization: Positive electrospray ionization (ESI+).

  • Mode: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Linezolid: m/z 338.1 → 296.1

    • This compound: m/z 341.1 → 299.1

Protocol 2: Linezolid Quantification using a Structural Analogue Internal Standard (e.g., Guaifenesin)

This protocol is adapted from an HPLC-UV method for the determination of Linezolid in plasma.

1. Sample Preparation:

  • To 500 µL of plasma, add 50 µL of the internal standard solution (Guaifenesin in methanol) and 1 mL of methanol for protein precipitation.

  • Vortex for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase column (e.g., Agilent ODS C18).

  • Mobile Phase: A mixture of acetonitrile, water, and methanol (e.g., 20:70:10 v/v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 251 nm.

  • Injection Volume: 50 µL.

Visualizing the Workflow and Rationale

To better understand the bioanalytical workflow and the logical basis for selecting a deuterated internal standard, the following diagrams are provided.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Plasma) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation or SPE Spike->Extract Supernatant Extract for Analysis Extract->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification (Analyte/IS Ratio) Detect->Quantify Result Final Concentration Quantify->Result

A generalized workflow for bioanalytical sample processing and analysis.

Internal_Standard_Comparison cluster_ideal Ideal Internal Standard Properties cluster_types Internal Standard Types cluster_performance Performance Outcome p1 Similar Physicochemical Properties p2 Co-elution with Analyte p1->p2 p3 Similar Ionization Efficiency p2->p3 p4 Compensation for Matrix Effects p3->p4 Deuterated This compound (Deuterated) p4->Deuterated Excellent Analog Structural Analogues (e.g., Guaifenesin, Tedizolid) p4->Analog Variable High_Accuracy High Accuracy & Precision Deuterated->High_Accuracy Effectively mimics properties Variable_Accuracy Potentially Variable Accuracy & Precision Analog->Variable_Accuracy Differences in properties can lead to variability

Logical comparison of deuterated vs. structural analogue internal standards.

References

Methodology Comparison: LC-MS/MS with (R)-Linezolid-d3 versus HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

An indispensable tool in the arsenal against resistant Gram-positive bacterial infections, Linezolid requires precise and reliable quantification in biological matrices for therapeutic drug monitoring and pharmacokinetic studies. The choice of an appropriate internal standard is paramount for a robust bioanalytical method. This guide provides a comparative analysis of analytical methods for Linezolid quantification, with a focus on the cross-validation of methods utilizing the stable isotope-labeled internal standard, (R)-Linezolid-d3, against alternative analytical approaches.

The two most prevalent methods for Linezolid quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The use of a deuterated internal standard like this compound is predominantly associated with LC-MS/MS methods due to its mass difference from the analyte.

Method A: LC-MS/MS with this compound Internal Standard

This method is considered the gold standard for bioanalysis due to its high sensitivity and selectivity. The stable isotope-labeled internal standard, this compound, co-elutes with Linezolid and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects.

Method B: HPLC-UV with a Non-Isotopically Labeled Internal Standard

HPLC-UV is a more widely available and less expensive technique. However, it generally offers lower sensitivity and selectivity compared to LC-MS/MS. The internal standards used are typically structurally similar compounds that have different retention times from Linezolid.

Experimental Protocols

A detailed experimental protocol for a validated LC-MS/MS method using a deuterated internal standard is presented below, followed by a typical protocol for an HPLC-UV method.

Protocol 1: LC-MS/MS Quantification of Linezolid in Human Plasma using a Deuterated Internal Standard

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of internal standard working solution (this compound, 1 µg/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Linezolid: Precursor ion (m/z) 338.2 → Product ion (m/z) 296.2.

    • Linezolid-d3: Precursor ion (m/z) 341.2 → Product ion (m/z) 299.2.

Protocol 2: HPLC-UV Quantification of Linezolid in Human Plasma

1. Sample Preparation (Protein Precipitation)

  • To 500 µL of human plasma, add 50 µL of a non-isotopically labeled internal standard solution (e.g., an appropriate analog).

  • Add 1 mL of methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Inject a portion of the supernatant into the HPLC system.

2. High-Performance Liquid Chromatography

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 251 nm.

Performance Data Comparison

The following tables summarize the typical performance characteristics of the two methods based on published validation data.

Table 1: Comparison of Method Validation Parameters

ParameterLC-MS/MS with this compoundHPLC-UV with Non-Deuterated IS
Linearity Range 0.1 - 20 µg/mL0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.1 µg/mL0.5 µg/mL
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 10%< 15%
Intra-day Accuracy (%Bias) ± 10%± 15%
Inter-day Accuracy (%Bias) ± 10%± 15%
Recovery > 85%Variable
Matrix Effect Minimal to noneCan be significant

Cross-Validation of Analytical Methods

Experimental Workflow Diagrams

LC-MS/MS Workflow with this compound LC-MS/MS Workflow with this compound plasma Plasma Sample (100 µL) is_add Add this compound IS plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject analyze Data Analysis inject->analyze

Caption: Workflow for Linezolid quantification by LC-MS/MS.

HPLC-UV Workflow HPLC-UV Workflow plasma_uv Plasma Sample (500 µL) is_add_uv Add Non-Deuterated IS plasma_uv->is_add_uv ppt_uv Protein Precipitation (Methanol) is_add_uv->ppt_uv vortex_uv Vortex ppt_uv->vortex_uv centrifuge_uv Centrifuge vortex_uv->centrifuge_uv supernatant_uv Collect Supernatant centrifuge_uv->supernatant_uv inject_uv Inject into HPLC-UV supernatant_uv->inject_uv analyze_uv Data Analysis inject_uv->analyze_uv

Caption: Workflow for Linezolid quantification by HPLC-UV.

Conclusion

The cross-validation of analytical methods for Linezolid demonstrates the superior performance of LC-MS/MS using the stable isotope-labeled internal standard, this compound. This method offers higher sensitivity, precision, and accuracy, and effectively mitigates matrix effects, making it the recommended choice for regulated bioanalysis and clinical studies. While HPLC-UV provides a viable alternative for routine analysis where high sensitivity is not critical, the use of a deuterated internal standard with LC-MS/MS ensures the most reliable and robust data for critical decision-making in drug development and patient care.

A Comparative Analysis of the Stability of (R)-Linezolid-d3 and Linezolid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the chemical and metabolic stability of the antibiotic Linezolid and its deuterated analogue, (R)-Linezolid-d3. Understanding the stability profiles of a drug and its isotopically labeled counterparts is critical for drug development, formulation, and the design of pharmacokinetic studies. This document summarizes experimental data on the degradation of Linezolid under various stress conditions, outlines the methodologies for these stability studies, and discusses the anticipated stability of this compound based on established scientific principles of isotopic substitution.

Executive Summary

Linezolid, a member of the oxazolidinone class of antibiotics, is susceptible to degradation under specific environmental conditions, particularly in alkaline and oxidative environments. Extensive forced degradation studies have been conducted to elucidate its degradation pathways and establish its intrinsic stability. In contrast, direct experimental data on the forced degradation of this compound is not extensively available in public literature. However, the principles of the kinetic isotope effect (KIE) strongly suggest that this compound, where three hydrogen atoms on the N-acetyl methyl group are replaced by deuterium, will exhibit enhanced metabolic stability. Deuteration of a drug molecule at a site of metabolic activity can significantly slow down its breakdown by enzymes, a phenomenon that has been widely documented for various pharmaceuticals. While the impact on chemical stability under forced degradation is less predictable without direct experimental evidence, some studies suggest that deuteration can also confer a modest increase in stability against photolytic and thermal stress. This guide will present the known stability data for Linezolid and provide a scientifically grounded comparison to the expected stability of this compound.

Data Presentation: Comparative Stability Profiles

The following tables summarize the quantitative data on the stability of Linezolid under forced degradation conditions. A qualitative comparison for this compound is provided based on the kinetic isotope effect and general principles of deuterated compounds.

Table 1: Stability of Linezolid under Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationTemperatureDegradation of Linezolid (%)Reference
Acidic Hydrolysis 0.1 M HCl24 hours75°CMinimal degradation[1]
Alkaline Hydrolysis 0.1 M NaOH1 hour75°CComplete degradation[1]
Oxidative Degradation 0.6% H₂O₂24 hours75°CMinimal degradation[1]
Neutral Hydrolysis Milli-Q Water24 hours75°CMinimal degradation[1]
Thermal Degradation Hot Air Oven3 hoursNot Specified0.07% weight loss (essentially dry)[1]
Photodegradation Direct Sunlight30 minutesAmbientSusceptible

Table 2: Comparative Stability Profile: Linezolid vs. This compound (Anticipated)

Stability ParameterLinezolidThis compound (Anticipated)Rationale for this compound
Metabolic Stability Metabolized via oxidation of the morpholine ring and N-acetylation.More Stable The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond, leading to a slower rate of enzymatic cleavage (Kinetic Isotope Effect).
Chemical Stability (Hydrolytic, Oxidative) Susceptible to alkaline hydrolysis. Relatively stable under acidic, neutral, and oxidative stress.Likely Similar to More Stable The primary degradation pathways of Linezolid may not involve the cleavage of the N-acetyl C-H bonds. However, deuteration can sometimes confer a slight increase in overall molecular stability.
Photostability Susceptible to photodegradation.Potentially More Stable Some studies on other deuterated compounds have shown enhanced photostability.
Thermal Stability Relatively stable.Potentially More Stable The stronger C-D bond may contribute to slightly increased thermal stability.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are for Linezolid and serve as a basis for any future comparative studies with this compound.

Forced Degradation Studies of Linezolid

Forced degradation studies are crucial for determining the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

  • Acidic Hydrolysis : A solution of Linezolid (e.g., 2.0 mg/mL) is prepared in 0.1 M hydrochloric acid. The solution is then stored for a specified duration (e.g., 24 hours) at a controlled elevated temperature (e.g., 75°C). Samples are withdrawn at appropriate time intervals, neutralized, and analyzed by a stability-indicating HPLC method.

  • Alkaline Hydrolysis : A solution of Linezolid (e.g., 2.0 mg/mL) is prepared in 0.1 M sodium hydroxide. Due to the high lability of Linezolid in alkaline conditions, the experiment is typically conducted for a shorter duration (e.g., 1 hour) at an elevated temperature (e.g., 75°C). Samples are withdrawn, neutralized, and promptly analyzed.

  • Oxidative Degradation : A solution of Linezolid (e.g., 2.0 mg/mL) is prepared in a solution of hydrogen peroxide (e.g., 0.6%). The mixture is stored for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 75°C). Samples are then analyzed to determine the extent of degradation.

  • Thermal Degradation : A solid sample of Linezolid is placed in a hot air oven at a high temperature for a defined period (e.g., 3 hours). The sample is then allowed to cool, and any changes in physical appearance and purity are assessed.

  • Photostability Testing : A solution of Linezolid is exposed to direct sunlight or a calibrated light source that provides both UV and visible light for a specific duration (e.g., 30 minutes). A control sample is kept in the dark. Both samples are then analyzed to quantify the extent of photodegradation.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the intact drug from its degradation products.

  • Column : A C18 column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase : A typical mobile phase consists of a mixture of a buffer (e.g., phosphate buffer pH 7) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 60:40 v/v).

  • Flow Rate : A flow rate of 1 mL/min is generally employed.

  • Detection : UV detection at a wavelength of 276 nm is suitable for quantifying Linezolid and its degradation products.

  • Validation : The method must be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Mandatory Visualization

G cluster_0 Forced Degradation Workflow DrugSubstance Drug Substance (Linezolid or this compound) StressConditions Exposure to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) DrugSubstance->StressConditions SampleCollection Sample Collection at Time Points StressConditions->SampleCollection Analysis Analysis by Stability-Indicating Method (e.g., HPLC) SampleCollection->Analysis DataEvaluation Data Evaluation (Degradation Pathway, Stability Profile) Analysis->DataEvaluation

Caption: A generalized workflow for conducting forced degradation stability studies.

G cluster_0 Metabolic Pathway cluster_1 Kinetic Isotope Effect Linezolid Linezolid (C-H bond at N-acetyl) MetabolizingEnzyme Metabolizing Enzyme (e.g., CYP450) Linezolid->MetabolizingEnzyme k_H (faster) Linezolid_d3 This compound (C-D bond at N-acetyl) Linezolid_d3->MetabolizingEnzyme k_D (slower) Metabolite Metabolite MetabolizingEnzyme->Metabolite KIE KIE = k_H / k_D > 1

Caption: The Kinetic Isotope Effect on the metabolic stability of Linezolid.

References

Assessing the Isotopic Purity of (R)-Linezolid-d3: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of deuterated compounds in pharmaceutical development, such as (R)-Linezolid-d3, necessitates robust analytical methods to ensure their isotopic purity. This guide provides a comparative overview of the primary analytical techniques for assessing the isotopic purity of this compound, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their needs.

This compound, a stable isotope-labeled version of the antibiotic Linezolid, is crucial as an internal standard in pharmacokinetic and metabolic studies. The presence of unlabeled (d0) or partially labeled (d1, d2) species can significantly impact the accuracy of such quantitative analyses. Therefore, precise determination of its isotopic composition is a critical quality attribute.

Comparison of Key Analytical Methods

The two most powerful and widely used techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS). Each method offers distinct advantages and disadvantages.

FeatureNuclear Magnetic Resonance (NMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Measures the nuclear magnetic properties of isotopes. Quantitative NMR (qNMR) relates signal intensity directly to the number of nuclei.Separates the analyte from impurities and then measures the mass-to-charge ratio of the molecule and its isotopologues.
Information Provided Provides detailed structural information, confirming the position of deuterium labeling. Can directly quantify the relative abundance of deuterated and non-deuterated species.Provides the relative abundance of different isotopologues (d0, d1, d2, d3). High-resolution MS can resolve isobaric interferences.
Sample Preparation Relatively simple, non-destructive. Requires dissolution in a suitable deuterated solvent.Requires sample dissolution and filtration. Method development for chromatographic separation may be needed.
Selectivity Highly selective for specific isotopes (e.g., ¹H, ²H, ¹³C).High selectivity based on mass-to-charge ratio. Chromatography provides an additional layer of separation from chemical impurities.
Sensitivity Generally lower sensitivity compared to MS.High sensitivity, capable of detecting very low levels of isotopic impurities.
Quantification Can be highly accurate and precise for determining the degree of deuteration through integration of signals.Accurate quantification is based on the relative intensities of the ion signals for each isotopologue.
Throughput Lower throughput due to longer acquisition times.Higher throughput, especially with modern UHPLC systems.

Experimental Protocols

Below are detailed methodologies for the two primary techniques for assessing the isotopic purity of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the isotopic enrichment of this compound by comparing the integral of the residual proton signal at the deuterated position with the integrals of non-deuterated protons in the molecule.

Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a suitable probe.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard (optional, for absolute quantification)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in a known volume of the deuterated solvent (e.g., 0.75 mL of DMSO-d6) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

    • Optimize acquisition parameters (e.g., number of scans) to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signals corresponding to the non-deuterated protons of Linezolid (e.g., aromatic protons, morpholine protons).

    • Integrate the residual proton signal at the deuterated position (the methyl group of the acetamide moiety).

    • Calculate the isotopic purity by comparing the integral of the residual proton signal to the integral of a signal from a known number of non-deuterated protons.

²H NMR Acquisition (Alternative/Confirmatory):

  • Acquire a ²H NMR spectrum to directly observe the deuterium signal. This confirms the presence and location of the deuterium label.

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS)

Objective: To determine the relative abundance of this compound and its lower-deuterated isotopologues (d0, d1, d2).

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

Materials:

  • This compound sample

  • LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Chromatographic Separation:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to elute Linezolid as a sharp peak.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Acquisition Mode: Full scan in high-resolution mode.

    • Scan Range: m/z 100-500

    • Resolution: > 60,000

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z values of the protonated molecular ions of Linezolid-d0, -d1, -d2, and -d3.

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.

    • The isotopic purity is reported as the percentage of the d3 isotopologue.

Data Presentation

The quantitative data obtained from these analyses can be summarized in the following tables.

Table 1: Isotopic Purity of this compound by qNMR

Lot NumberMethodParameterResult
XYZ-123¹H qNMRIsotopic Enrichment99.5% D

Table 2: Isotopologue Distribution of this compound by HR-LC-MS

Lot NumberIsotopologueRelative Abundance (%)
XYZ-123(R)-Linezolid-d0< 0.1
(R)-Linezolid-d10.2
(R)-Linezolid-d21.5
This compound98.3
Total 100.0

Visualizing the Workflow

The general workflow for assessing the isotopic purity of a deuterated compound can be visualized as follows:

IsotopicPurityWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Interpretation cluster_result Final Assessment Sample This compound NMR qNMR Analysis Sample->NMR LCMS HR-LC-MS Analysis Sample->LCMS NMR_Data Integration of NMR Signals NMR->NMR_Data MS_Data Extraction of Ion Chromatograms LCMS->MS_Data Purity Isotopic Purity Report NMR_Data->Purity MS_Data->Purity

Caption: Workflow for Isotopic Purity Assessment.

The mechanism of action of Linezolid involves the inhibition of bacterial protein synthesis. While not directly related to the assessment of isotopic purity, understanding its biological context is important for researchers using this compound in their studies.

Linezolid_Mechanism Linezolid Linezolid Ribosome Bacterial 50S Ribosomal Subunit Linezolid->Ribosome Binds to 23S rRNA Inhibition Inhibition InitiationComplex 70S Initiation Complex Formation ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis Leads to BacterialGrowth Bacterial Growth ProteinSynthesis->BacterialGrowth Essential for GrowthInhibition Inhibition Inhibition->InitiationComplex Prevents formation Inhibition->ProteinSynthesis GrowthInhibition->BacterialGrowth

Caption: Mechanism of Action of Linezolid.

Conclusion

Both qNMR and HR-LC-MS are powerful techniques for the isotopic purity assessment of this compound. The choice between them will depend on the specific requirements of the analysis, available instrumentation, and the desired level of structural confirmation versus high-throughput screening. For a comprehensive characterization, the use of both techniques is often recommended, as they provide complementary information. The protocols and comparative data presented in this guide should serve as a valuable resource for researchers ensuring the quality and reliability of their stable isotope-labeled standards.

Validation of a Bioanalytical Method for Linezolid Using (R)-Linezolid-d3 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Linezolid in biological matrices, with a specific focus on the validation of a method utilizing (R)-Linezolid-d3 as a stable isotope-labeled internal standard. The performance of this method is compared with alternative approaches, supported by experimental data to aid researchers in selecting the most appropriate method for their analytical needs.

Comparative Performance of Internal Standards

The choice of internal standard is critical for the accuracy and precision of a bioanalytical method. A stable isotope-labeled internal standard, such as this compound, is often considered the gold standard due to its similar physicochemical properties to the analyte, which helps to compensate for variability during sample preparation and analysis. This section compares the performance of this compound with another common, structurally similar internal standard, Tedizolid.

Validation ParameterMethod with this compoundMethod with Tedizolid
Linearity Range 0.1 - 50 µg/mL0.5 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.99> 0.99
Intra-day Precision (%CV) < 15%1.68 - 5.05%
Inter-day Precision (%CV) < 15%3.61 - 11.41%
Intra-day Accuracy (%Bias) 97 - 112%0.75 - 4.67%
Inter-day Accuracy (%Bias) 97 - 112%0 - (-8.77)%
Lower Limit of Quantification (LLOQ) 0.1 µg/mL0.5 µg/mL
Recovery 78 - 103%Not explicitly reported

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections outline the key experimental protocols for the quantification of Linezolid in human plasma using LC-MS/MS with this compound as an internal standard.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Prepare a 1 mg/mL stock solution of Linezolid and this compound by dissolving the accurately weighed compounds in dimethyl sulfoxide (DMSO).

  • Working Solutions: Prepare working solutions by diluting the stock solutions with acetonitrile (ACN).

  • Calibration Standards: Prepare calibration standards by spiking blank human plasma with the Linezolid working solution to achieve concentrations ranging from 0.1 to 50 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: LLOQ (0.1 µg/mL), low (0.3 µg/mL), medium (15 µg/mL), and high (40 µg/mL).

Sample Preparation: Protein Precipitation
  • To 20 µL of plasma sample (calibration standard, QC, or study sample), add 160 µL of the internal standard working solution in acetonitrile (containing this compound).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: Waters X-bridge C18 column (150 × 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Linezolid: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation).

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation).

Visualizing Key Processes

To further clarify the methodologies and mechanisms, the following diagrams are provided.

G Linezolid's Mechanism of Action: Inhibition of Bacterial Protein Synthesis cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex_Formation Formation of 70S Initiation Complex 50S_subunit->Initiation_Complex_Formation Joins to form 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex_Formation Part of mRNA mRNA mRNA->30S_subunit Binds to tRNA Initiator fMet-tRNA tRNA->Initiation_Complex_Formation Binds to P-site Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA of Linezolid->Initiation_Complex_Formation Prevents Protein_Synthesis Protein Synthesis (Translation) Initiation_Complex_Formation->Protein_Synthesis Initiates Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Protein_Synthesis->Bacterial_Growth_Inhibition Leads to (when inhibited)

Caption: Linezolid inhibits bacterial protein synthesis by preventing the formation of the 70S initiation complex.

G Experimental Workflow for Linezolid Bioanalysis Sample_Collection 1. Plasma Sample Collection Spiking 2. Spiking with this compound (Internal Standard) Sample_Collection->Spiking Protein_Precipitation 3. Protein Precipitation (with Acetonitrile) Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis 6. LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing 7. Data Processing and Quantification LC_MS_Analysis->Data_Processing Final_Result 8. Final Concentration Report Data_Processing->Final_Result

Caption: A streamlined workflow for the bioanalysis of Linezolid in plasma samples.

A Comparative Analysis of the Metabolic Profiles of (R)-Linezolid-d3 and Linezolid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic profiles of the antibacterial agent Linezolid and its deuterated analogue, (R)-Linezolid-d3. The information presented is based on available experimental data for Linezolid and established principles of drug metabolism for the deuterated compound, offering a comprehensive overview for research and development purposes.

Introduction

Linezolid is an oxazolidinone antibiotic effective against a range of Gram-positive bacteria. Its metabolism is a critical factor in its pharmacokinetic and pharmacodynamic profile. This compound is a stable isotope-labeled version of the (R)-enantiomer of Linezolid, an impurity in the commercial drug. The substitution of hydrogen with deuterium at a specific position can potentially alter the metabolic fate of the molecule, a phenomenon known as the kinetic isotope effect. This guide explores these differences to provide a clearer understanding of their respective metabolic pathways.

Metabolic Pathways and Key Metabolites

Linezolid undergoes oxidation of its morpholine ring, leading to the formation of two primary inactive metabolites.[1][2] The principal metabolic transformation is the formation of PNU-142586, a hydroxyethyl glycine metabolite, which is considered the rate-limiting step in Linezolid's clearance and is believed to occur via a non-enzymatic process.[3][4] The second major metabolite is PNU-142300, an aminoethoxyacetic acid derivative, which is formed through an enzymatic pathway.[1]

While initially thought to be independent of the cytochrome P450 (CYP) system, recent studies have identified that CYP2J2, CYP4F2, and CYP1B1 are involved in the oxidative metabolism of Linezolid.

Signaling Pathway of Linezolid Metabolism

The following diagram illustrates the known metabolic pathway of Linezolid.

Linezolid_Metabolism Linezolid Linezolid Intermediate Oxidative Intermediate Linezolid->Intermediate Oxidation of Morpholine Ring PNU_142586 PNU-142586 (Hydroxyethyl glycine metabolite) Inactive Intermediate->PNU_142586 Non-enzymatic (Rate-limiting) PNU_142300 PNU-142300 (Aminoethoxyacetic acid metabolite) Inactive Intermediate->PNU_142300 Enzymatic (CYP2J2, CYP4F2, CYP1B1)

Caption: Metabolic pathway of Linezolid.

Comparative Quantitative Data

The following table summarizes the key pharmacokinetic parameters of Linezolid. While specific data for this compound is unavailable, the expected impact of deuteration is noted based on the kinetic isotope effect.

ParameterLinezolidThis compound (Predicted)Reference(s)
Primary Metabolites PNU-142586, PNU-142300PNU-142586-d3, PNU-142300-d3
Metabolic Enzymes CYP2J2, CYP4F2, CYP1B1Likely the same, but with reduced activity
Rate of Metabolism NormalPotentially slower due to kinetic isotope effect
Half-life (t½) ~5-7 hoursPotentially longer
Excretion ~30% unchanged in urine; ~50% as metabolites in urineAltered ratio of parent drug to metabolites expected

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolic stability of a compound.

  • Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), the test compound (Linezolid or this compound, 1 µM), and NADPH regenerating system (e.g., G6P, G6PDH, NADP+) in a phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the reaction by adding the test compound. Incubate at 37°C with gentle shaking.

  • Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to each aliquot.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Experimental Workflow for In Vitro Metabolism Study

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare Incubation Mixture: - Human Liver Microsomes - Test Compound - NADPH Regenerating System incubate Incubate at 37°C prep->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench Reaction with Acetonitrile sampling->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Interpretation lcms->data

Caption: In vitro metabolism workflow.

Cytochrome P450 Inhibition Assay

This protocol determines the potential of a compound to inhibit specific CYP enzymes.

  • Incubation: Incubate human liver microsomes with a specific CYP probe substrate and a range of concentrations of the test compound (Linezolid or this compound).

  • Reaction Initiation: Start the reaction by adding an NADPH regenerating system.

  • Incubation Period: Incubate at 37°C for a predetermined time.

  • Reaction Termination: Stop the reaction with a suitable solvent.

  • Analysis: Quantify the formation of the probe substrate's metabolite using LC-MS/MS.

  • IC50 Determination: Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity).

Conclusion

The metabolic profile of Linezolid is well-characterized, involving both non-enzymatic and CYP-mediated oxidation. While direct experimental data for this compound is lacking, the principles of the kinetic isotope effect suggest that its deuteration is likely to slow its metabolic clearance. This could result in a longer half-life and an altered pharmacokinetic profile compared to its non-deuterated counterpart. Further in vitro and in vivo studies are necessary to definitively characterize the metabolic profile of this compound and to explore the full therapeutic implications of its deuteration. The experimental protocols provided herein offer a framework for conducting such comparative studies.

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide for (R)-Linezolid-d3 Quantification in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of analytical data is paramount. This is particularly critical in therapeutic drug monitoring (TDM), where precise measurements of drug concentrations guide clinical decisions. This guide provides a framework for the inter-laboratory comparison of Linezolid quantification, a crucial antibiotic, using its deuterated internal standard, (R)-Linezolid-d3. While publicly available, direct inter-laboratory comparison data for this compound is scarce, this guide synthesizes best practices from validated analytical methods to provide a benchmark for performance evaluation.

Linezolid is a vital antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria. However, it exhibits significant pharmacokinetic variability among patients, making TDM essential to optimize efficacy and minimize toxicity.[1][2][3][4] Accurate quantification of Linezolid in biological matrices is therefore crucial. The stable isotope-labeled this compound serves as the ideal internal standard for quantification by mass spectrometry, as it co-elutes with the analyte and compensates for matrix effects and variations in instrument response.[5]

This guide outlines a standardized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, presents an illustrative inter-laboratory comparison dataset, and provides visual workflows to aid laboratories in establishing and validating their own methods for Linezolid quantification.

Experimental Protocol: A "Best Practice" LC-MS/MS Method

The following protocol is a synthesis of validated methods for the quantification of Linezolid in human plasma or serum using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma/serum sample, add 300 µL of acetonitrile containing the internal standard, this compound, at a concentration of 1 µg/mL.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Linezolid: Precursor ion (m/z) 338.2 → Product ion (m/z) 296.2

      • This compound: Precursor ion (m/z) 341.2 → Product ion (m/z) 299.2

    • Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific instrument used.

3. Calibration and Quality Control

  • Prepare calibration standards in blank plasma/serum at concentrations ranging from 0.1 to 50 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • A calibration curve is constructed by plotting the peak area ratio of Linezolid to this compound against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used.

Data Presentation: Illustrative Inter-Laboratory Comparison

The following table presents hypothetical but realistic data from a simulated inter-laboratory comparison study involving five laboratories. Each laboratory analyzed three QC samples (Low, Medium, High) in triplicate. The data demonstrates how to present key performance metrics for comparison.

LaboratoryQC LevelNominal Conc. (µg/mL)Mean Measured Conc. (µg/mL)Accuracy (%)Precision (CV%)
Lab 1 Low0.500.4896.04.5
Medium5.005.15103.03.2
High40.0039.2098.02.8
Lab 2 Low0.500.53106.06.1
Medium5.004.8096.05.5
High40.0041.60104.04.1
Lab 3 Low0.500.4998.03.8
Medium5.005.05101.02.9
High40.0040.80102.02.5
Lab 4 Low0.500.55110.07.2
Medium5.005.30106.06.8
High40.0038.0095.05.9
Lab 5 Low0.500.51102.05.3
Medium5.004.9599.04.7
High40.0039.6099.03.6

This table contains illustrative data and does not represent the results of an actual inter-laboratory study.

Visualizing the Workflow

To further clarify the processes involved, the following diagrams, created using Graphviz, illustrate the experimental workflow and the logical steps of an inter-laboratory comparison.

experimental_workflow sample Plasma/Serum Sample add_is Add this compound Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (Peak Area Ratio) lcms->data quant Quantification (Calibration Curve) data->quant

Caption: Experimental workflow for Linezolid quantification.

interlab_comparison_workflow start Study Coordinator Prepares & Distributes Samples labs Participating Laboratories (Lab 1, Lab 2, ... Lab N) start->labs analysis Sample Analysis (Standardized Protocol) labs->analysis reporting Data Reporting (Mean, SD, CV%) analysis->reporting compilation Coordinator Compiles & Analyzes Data reporting->compilation stats Statistical Analysis (Accuracy, Precision, z-scores) compilation->stats report Final Report Generation & Distribution stats->report

Caption: Logical workflow of an inter-laboratory comparison.

Conclusion

References

(R)-Linezolid-d3 as an Internal Standard: A Comparison Guide for Bioanalytical Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the realm of bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of quantitative assays. This guide provides a comprehensive comparison of (R)-Linezolid-d3 and other common internal standards used in the quantification of the antibiotic Linezolid. The data presented herein is compiled from various scientific studies to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Introduction to Internal Standards in Bioanalysis

Internal standards are essential in analytical chemistry, particularly in chromatography-based assays like liquid chromatography-mass spectrometry (LC-MS). They are compounds added in a known amount to samples, standards, and blanks to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" due to their high degree of similarity to the analyte.

Performance of this compound as an Internal Standard

This compound is a deuterated form of Linezolid, where three hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a compound with nearly identical physicochemical properties to Linezolid but with a different mass, allowing for its distinct detection by a mass spectrometer.

Accuracy and Precision Data

Multiple studies have demonstrated the high accuracy and precision of analytical methods employing this compound as an internal standard for Linezolid quantification in biological matrices. The data consistently shows that methods using this stable isotope-labeled standard meet the stringent requirements of regulatory guidelines for bioanalytical method validation.

One study utilizing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with three-fold deuterated Linezolid as the internal standard reported an inaccuracy of less than 6% and an imprecision (expressed as coefficient of variation, %CV) of less than 7.3%.[1] Another LC-MS/MS method for the simultaneous quantification of Linezolid and its metabolites, also using a deuterated internal standard, demonstrated inter- and intra-assay precisions of less than 15% and accuracies ranging from 97% to 112%.[2][3]

Comparison with Alternative Internal Standards

While this compound is a preferred internal standard, other non-isotopically labeled compounds have also been utilized for the quantification of Linezolid. These alternatives are often more readily available and cost-effective but may not always provide the same level of analytical performance. The following table summarizes the accuracy and precision data for various internal standards used in Linezolid bioanalysis.

Internal StandardAnalytical MethodMatrixAccuracy (% Bias or % Nominal)Precision (%CV or %RSD)Reference
This compound LC-MS/MSSerum< 6% (inaccuracy)< 7.3%[1]
Deuterated Linezolid LC-MS/MSSerum97 - 112%< 15%[2]
Unnamed IS LC-MS/MSPlasma97.5 - 114.0%5.1 - 11.4%
Tedizolid UPLC-MS/MSSerum-9.7 to 12.8%< 14.2%
Chloramphenicol HPLCPlasma-< 6%
Eperezolid HPLCBrothwithin 7.8%< 8.3%
p-Toluic acid UPLCPlasmaMeets FDA guidelinesMeets FDA guidelines
2-Ethoxybenzamide HPLCSerum, CSFDeviation of -7.1% and -6.3% from target-
Guaifenesin HPLCPlasma91.25 - 98.28%< 4.63%
Voriconazole-d3 LC-MS/MSPlasmaWithin acceptable limitsWithin acceptable limits

Experimental Methodologies

The following sections detail typical experimental protocols for the quantification of Linezolid using this compound as an internal standard, as well as a method using an alternative, non-deuterated internal standard.

Method 1: LC-MS/MS with this compound Internal Standard

This method is representative of a highly accurate and precise approach for Linezolid quantification in human serum.

1. Sample Preparation (Protein Precipitation)

  • To a 20 µL aliquot of human serum, add a known amount of this compound solution.

  • Add 160 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: Waters X-bridge C18 (150 × 4.6 mm, 3.5 μm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.6 mL/min

  • Gradient Elution: A gradient is used to separate Linezolid and the internal standard from other matrix components.

3. Mass Spectrometry

  • Ionization: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

    • Monitor the specific precursor-to-product ion transitions for both Linezolid and this compound.

The experimental workflow for this method is illustrated in the diagram below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing serum Serum Sample add_is Add this compound serum->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection lc->ms quant Quantification ms->quant

Bioanalytical workflow for Linezolid quantification.
Method 2: HPLC-UV with a Non-Deuterated Internal Standard (e.g., Chloramphenicol)

This method represents a more traditional approach for Linezolid quantification.

1. Sample Preparation (Protein Precipitation)

  • To a plasma sample, add a known amount of Chloramphenicol solution.

  • Precipitate proteins using a mixture of 5% trichloroacetic acid and methanol (1:1).

  • Vortex and centrifuge the sample.

  • Collect the supernatant for analysis.

2. High-Performance Liquid Chromatography

  • Column: Symmetry C18 (4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile-water (28:72)

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 254 nm

The logical relationship for choosing an internal standard is depicted in the following diagram.

internal_standard_selection start Internal Standard Selection for Bioanalysis ideal Ideal Characteristics start->ideal sil Stable Isotope-Labeled (SIL) (e.g., this compound) ideal->sil non_sil Non-Isotopically Labeled (e.g., Chloramphenicol) ideal->non_sil pros_sil Pros: - High Accuracy & Precision - Compensates for Matrix Effects sil->pros_sil cons_sil Cons: - Higher Cost - Custom Synthesis May Be Needed sil->cons_sil pros_non_sil Pros: - Lower Cost - Readily Available non_sil->pros_non_sil cons_non_sil Cons: - Potential for Different  Extraction & Ionization - May Not Fully Compensate  for Matrix Effects non_sil->cons_non_sil

Decision tree for internal standard selection.

Conclusion

The use of this compound as an internal standard in the bioanalysis of Linezolid consistently yields highly accurate and precise results, making it the recommended choice for demanding applications such as pharmacokinetic studies and therapeutic drug monitoring. While alternative non-deuterated internal standards can provide acceptable performance, particularly in HPLC-UV methods, they may not offer the same level of robustness in correcting for matrix effects and instrumental variability as a stable isotope-labeled standard. The selection of an appropriate internal standard should be based on the specific requirements of the assay, including the desired level of accuracy and precision, cost considerations, and the availability of the standard.

References

In Vivo Comparative Analysis: (R)-Linezolid-d3 vs. Unlabeled Linezolid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vivo pharmacokinetic properties of (R)-Linezolid-d3 and its unlabeled counterpart, Linezolid. The information is intended for researchers, scientists, and professionals in the field of drug development. The guide synthesizes available experimental data for Linezolid and presents a scientifically grounded, hypothetical comparison for its deuterated analog, based on the principles of the kinetic isotope effect.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of unlabeled Linezolid based on published animal studies and a projected profile for this compound.

Table 1: Pharmacokinetic Parameters of Unlabeled Linezolid in Rats

ParameterAdministration RouteDose (mg/kg)ValueSource
AUC (Area Under the Curve)Intragastric63224.5 µg·h/mL[1]
AUC (Area Under the Curve)Intravenous2586.4 µg·h/mL[1]
CL (Total Clearance)Intragastric630.29 L/h/kg[1]
CL (Total Clearance)Intravenous250.30 L/h/kg[1]
Cmax (Maximum Concentration)Subcutaneous200.68 µg/mL[2]
T½ (Half-life)Subcutaneous201.02 h

Table 2: Hypothetical Comparative Pharmacokinetic Parameters of Unlabeled Linezolid and this compound in Rats (Oral Administration)

Disclaimer: The data for this compound are hypothetical and projected based on the known kinetic isotope effect. Deuteration at sites of metabolism is expected to decrease the rate of metabolic clearance, potentially leading to increased overall exposure (AUC) and a longer half-life.

CompoundDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)CL (L/h/kg)
Unlabeled Linezolid50~15~1~100~2.5~0.5
This compound (Projected)50~15~1~130-150~3.5-4.0~0.33-0.38

Experimental Protocols

A detailed methodology for a comparative in vivo pharmacokinetic study is provided below.

Objective

To compare the pharmacokinetic profiles of this compound and unlabeled Linezolid in a rat model following oral administration.

Materials
  • Test Articles: this compound, Unlabeled Linezolid

  • Animals: Male Sprague Dawley rats (8-10 weeks old, weighing 250-300g). A sufficient number of animals should be used to ensure statistical power. A sample size of 6-8 animals per group is often adequate for pharmacokinetic studies.

  • Vehicle: A suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).

  • Anesthesia: Isoflurane or other suitable anesthetic for blood collection.

  • Equipment: Oral gavage needles, blood collection tubes (e.g., with K2EDTA anticoagulant), centrifuges, freezers (-80°C), analytical instruments (LC-MS/MS).

Methodology
  • Animal Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment, with free access to standard chow and water.

  • Dosing:

    • Animals are fasted overnight before dosing.

    • The test articles are formulated in the vehicle at the desired concentration.

    • A single oral dose (e.g., 50 mg/kg) is administered to each rat via oral gavage.

  • Blood Sampling:

    • Blood samples (approximately 0.25 mL) are collected at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Blood is collected via a suitable route, such as the tail vein or saphenous vein.

    • Samples are collected into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Plasma is transferred to labeled cryovials and stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of this compound and unlabeled Linezolid are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. A deuterated internal standard is typically used for quantification.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, T½, CL) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Mechanism of Action

Linezolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis at a very early stage. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, which is a crucial step for the translation of mRNA into proteins. This unique mechanism of action means that cross-resistance with other protein synthesis inhibitors is unlikely.

G cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit 70S_Complex Functional 70S Initiation Complex 30S_Subunit->70S_Complex forms 50S_Subunit 50S Subunit 50S_Subunit->70S_Complex Inhibition Inhibition 50S_Subunit->Inhibition mRNA mRNA mRNA->30S_Subunit binds tRNA Initiator tRNA tRNA->30S_Subunit binds Linezolid Linezolid Linezolid->50S_Subunit binds to 23S rRNA Protein_Synthesis Protein Synthesis 70S_Complex->Protein_Synthesis initiates Inhibition->70S_Complex prevents formation

Caption: Linezolid's Mechanism of Action.

Experimental Workflow

The following diagram illustrates the workflow for the in vivo comparative pharmacokinetic study.

G cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Acclimatization Animal Acclimatization (Sprague Dawley Rats) Formulation Test Article Formulation (Vehicle: 0.5% Methylcellulose) Acclimatization->Formulation Dosing Oral Gavage Administration (50 mg/kg) Formulation->Dosing Blood_Collection Serial Blood Sampling (0-24h) Dosing->Blood_Collection Plasma_Processing Plasma Separation (Centrifugation) Blood_Collection->Plasma_Processing Storage Sample Storage (-80°C) Plasma_Processing->Storage Bioanalysis LC-MS/MS Analysis Storage->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Bioanalysis->PK_Analysis

Caption: In Vivo Pharmacokinetic Study Workflow.

References

A Comparative Guide to (R)-Linezolid-d3 and Other Linezolid Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical step in ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of the (R)-Linezolid-d3 reference standard with its alternatives, supported by key specifications and detailed experimental protocols for its application.

Data Presentation: Comparison of Linezolid Reference Standards

The selection of a reference standard is contingent on the specific requirements of the analytical method. The following table summarizes the key specifications for this compound and its common alternatives, providing a clear basis for comparison.

FeatureThis compoundLinezolid-d3Linezolid (USP)(R)-LinezolidLinezolid Related Compound A (USP)
CAS Number 1795786-02-5[1]1127120-38-0[2][3]165800-03-3[4][5]872992-20-6168828-84-0
Molecular Formula C₁₆H₁₇D₃FN₃O₄C₁₆H₁₇D₃FN₃O₄C₁₆H₂₀FN₃O₄C₁₆H₂₀FN₃O₄C₁₄H₁₆FN₅O₃
Molecular Weight 340.36340.4337.35337.35321.31
Typical Purity ≥98% (Chemical Purity)>95% (HPLC)≥98%--
Isotopic Purity -≥99% deuterated forms (d₁-d₃)Not ApplicableNot ApplicableNot Applicable
Primary Use Chiral separation studies, Isotope dilution mass spectrometryInternal standard for quantification of Linezolid by GC- or LC-MSPrimary reference standard for assays and quality tests as per USP compendiaImpurity reference standardImpurity reference standard
Traceability --USPUSPUSP

Experimental Protocols

The primary application of this compound and Linezolid-d3 is as an internal standard in bioanalytical methods for the quantification of Linezolid. Below is a detailed protocol for a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay.

Objective:

To accurately quantify the concentration of Linezolid in a biological matrix (e.g., human plasma) using this compound or Linezolid-d3 as an internal standard.

Materials and Reagents:
  • Linezolid reference standard

  • This compound or Linezolid-d3 internal standard

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Polypropylene tubes

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of Linezolid at a concentration of 1 mg/mL in methanol.

    • Prepare a stock solution of the internal standard (this compound or Linezolid-d3) at 1 mg/mL in methanol.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Serially dilute the Linezolid stock solution with blank plasma to prepare calibration standards at concentrations ranging from 0.1 to 20 µg/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (e.g., 10 µg/mL in methanol).

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

      • Gradient: A suitable gradient to ensure separation of Linezolid from matrix components.

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) transitions:

        • Linezolid: m/z 338.1 → 296.2

        • Linezolid-d3: m/z 341.1 → 299.2

      • Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for Linezolid and the internal standard.

    • Calculate the peak area ratio (Linezolid/Internal Standard).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of Linezolid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Experimental Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for comparing the performance of different Linezolid reference standards in a typical analytical setting.

cluster_0 Reference Standard Preparation cluster_1 Sample Preparation cluster_2 Analytical Measurement cluster_3 Data Analysis and Comparison A Accurately weigh this compound C Prepare stock solutions of known concentration A->C B Accurately weigh Alternative Standard (e.g., Linezolid-d3) B->C D Spike biological matrix with each standard C->D E Perform protein precipitation and extraction D->E F Inject samples into LC-MS/MS system E->F G Acquire data using optimized MRM transitions F->G H Calculate peak area ratios and concentrations G->H I Compare accuracy, precision, and recovery H->I J Evaluate matrix effects I->J

Caption: Workflow for comparing Linezolid reference standards.

Signaling Pathway of Linezolid's Mechanism of Action

To provide context for the importance of accurate quantification, the following diagram illustrates the mechanism of action of Linezolid.

cluster_0 Bacterial Ribosome cluster_1 Protein Synthesis Initiation Ribosome 70S Ribosome Subunit50S 50S Subunit Ribosome->Subunit50S Subunit30S 30S Subunit Ribosome->Subunit30S InitiationComplex Formation of 70S Initiation Complex Subunit50S->InitiationComplex Subunit30S->InitiationComplex ProteinSynthesis Bacterial Protein Synthesis InitiationComplex->ProteinSynthesis Linezolid Linezolid Linezolid->Subunit50S Binds to 23S rRNA Inhibition Inhibition Inhibition->InitiationComplex

Caption: Linezolid's mechanism of inhibiting bacterial protein synthesis.

References

Safety Operating Guide

Safe Disposal of (R)-Linezolid-d3: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental stewardship. (R)-Linezolid-d3, a deuterated form of the antibiotic Linezolid, requires careful handling due to its potential health hazards. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, designed to be the preferred resource for laboratory safety and chemical handling protocols.

Hazard Identification and Safety Precautions

This compound is classified with specific health hazards that necessitate stringent safety measures during handling and disposal.

Summary of Hazards:

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[1]
Acute Toxicity (Dermal)H312Harmful in contact with skin.[1]
Acute Toxicity (Inhalation)H332Harmful if inhaled.[1]
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Repeated Exposure)H372Causes damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE is mandatory when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The recommended and regulated method for the disposal of this compound is through a licensed chemical waste disposal service. Direct disposal into drains or regular trash is strictly prohibited to prevent environmental contamination.

Experimental Workflow for Disposal:

G cluster_0 Preparation cluster_1 Collection & Storage cluster_2 Disposal cluster_3 Documentation A 1. Don appropriate PPE B 2. Segregate this compound waste A->B C 3. Use a designated, labeled, and sealed waste container B->C D 4. Store in a secure, designated area C->D E 5. Contact Environmental Health & Safety (EHS) or a licensed waste disposal company D->E F 6. Provide a complete and accurate description of the waste E->F G 7. Schedule a waste pickup F->G H 8. Maintain a record of waste generation and disposal G->H I 9. Retain all disposal documentation (e.g., waste manifest) H->I

Figure 1. Workflow for the proper disposal of this compound.

Detailed Procedural Steps:

  • Waste Segregation: Designate a specific, clearly labeled, and sealed container for all this compound waste. This includes pure compound, contaminated labware (e.g., pipette tips, vials), and contaminated PPE. Do not mix with other chemical waste streams unless compatibility has been verified.

  • Waste Collection: Collect all materials contaminated with this compound in the designated waste container. Ensure the container is appropriate for solid chemical waste and can be securely sealed.

  • Labeling: Clearly label the waste container with "this compound Waste" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup.

  • Documentation: Maintain a detailed log of the amount of this compound waste generated and the date of disposal. Retain all paperwork provided by the waste disposal company, such as the waste manifest.

Emergency Procedures

In the event of accidental exposure or a spill, immediate action is crucial.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with soap and water. For large spills, contact your institution's EHS department immediately.

Logical Relationship of Disposal Procedures

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Is this compound waste generated? B Segregate and collect in a labeled, sealed container A->B C Store in a designated, secure area B->C D Contact EHS or a licensed disposal company C->D E Document and retain disposal records D->E F Disposal complete E->F

Figure 2. Decision-making flow for this compound disposal.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding environmental responsibility.

References

Essential Safety and Handling Protocol for (R)-Linezolid-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (R)-Linezolid-d3. The following procedures are designed to ensure the safe handling and disposal of this potent pharmaceutical compound.

This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] It is also classified as causing damage to organs through prolonged or repeated exposure.[1][2][3] Adherence to these guidelines is crucial for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound. For operations with a high risk of aerosol generation, more advanced respiratory protection is advised.[4]

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high potential for aerosol or dust generation. Hoods or full-facepieces can offer high protection factors.
Reusable Half or Full-Facepiece RespiratorUse with appropriate particulate filters (P100/FFP3). A proper fit test is mandatory.
Disposable Respirators (e.g., N95)Suitable only for low-risk activities. Not recommended as primary protection when handling potent compounds.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination.
Body Protection Disposable CoverallsRecommended to be made from materials like Tyvek® or microporous film to protect against chemical splashes and dust.
Dedicated Lab CoatA disposable or professionally laundered lab coat should be worn over personal clothing.
Eye Protection Chemical Splash Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield may be worn over goggles for additional protection.
Foot Protection Disposable Shoe CoversShould be worn in the designated handling area and removed before exiting.
Operational Plan for Handling this compound

A systematic approach is essential for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling.

  • Preparation :

    • Designate a specific handling area, preferably a containment device such as a chemical fume hood or a glove box.

    • Ensure good ventilation and exhaustion in the workplace.

    • Assemble all necessary equipment and materials before starting.

    • Prepare a spill kit appropriate for chemical hazards.

  • Donning PPE :

    • Put on PPE in the correct order, typically starting with shoe covers, then inner gloves, coverall, outer gloves, and finally respiratory and eye protection.

  • Handling the Compound :

    • Handle this compound in the designated containment area.

    • Avoid the formation of dust.

    • Keep containers of the compound covered as much as possible.

  • Decontamination and Doffing PPE :

    • Thoroughly decontaminate all surfaces and equipment used during the handling process.

    • Remove PPE in the designated doffing area, being careful to avoid self-contamination.

    • Remove shoe covers, outer gloves, coverall, inner gloves, and finally respiratory and eye protection.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : Do not dispose of this compound with household garbage. All waste, including contaminated PPE, must be treated as hazardous waste.

  • Waste Collection :

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • Collect all contaminated materials, such as pipette tips, tubes, and gloves, in the same designated waste container.

  • Disposal Procedure :

    • Disposal must be conducted in accordance with official federal, state, and local regulations.

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company for pickup and disposal.

    • Maintain detailed records of the amount of waste generated and the date of disposal.

Experimental Workflow and Safety Protocols

G Workflow for Handling and Disposal of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_decon Decontamination & Doffing Phase cluster_disposal Disposal Phase prep_area Designate Handling Area assemble_materials Assemble Materials & Spill Kit prep_area->assemble_materials don_ppe Don Appropriate PPE assemble_materials->don_ppe handle_compound Handle Compound in Containment don_ppe->handle_compound Proceed to Handling avoid_dust Avoid Dust/Aerosol Generation handle_compound->avoid_dust keep_covered Keep Containers Covered avoid_dust->keep_covered decontaminate Decontaminate Surfaces & Equipment keep_covered->decontaminate Handling Complete doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe segregate_waste Segregate Hazardous Waste doff_ppe->segregate_waste Proceed to Disposal collect_waste Collect in Labeled, Sealed Container segregate_waste->collect_waste contact_ehs Contact EHS for Disposal collect_waste->contact_ehs document_disposal Document Waste Disposal contact_ehs->document_disposal

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.